Pericosine A
Description
Properties
IUPAC Name |
methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDMWQPFIPNFCS-MVIOUDGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C[C@H]([C@@H]([C@@H]([C@@H]1Cl)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin and Biological Machinery of Pericosine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a potent antitumoral metabolite, represents a unique molecular architecture derived from a marine fungal source. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, and the methodologies employed for its isolation and structural elucidation. Furthermore, this document presents its known biological activities and the signaling pathways it modulates, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
This compound is a naturally occurring carbasugar that has garnered significant attention for its cytotoxic activities against various cancer cell lines. Structurally, it is characterized by a highly functionalized cyclohexene (B86901) ring, possessing a rare hybrid shikimate-polyketide framework.[1][2] The initial discovery and subsequent investigation of this compound have highlighted the rich chemical diversity of marine-derived microorganisms and their potential as a source of novel therapeutic agents.
Origin and Discovery
This compound was first reported in 1997 by Numata and colleagues.[3][4] It is a secondary metabolite produced by the marine fungus Periconia byssoides, specifically the strain OUPS-N133.[3][4] This fungal strain was originally isolated from the sea hare, Aplysia kurodai, a marine mollusk known to harbor a diverse array of symbiotic microorganisms.[3][5] While Periconia byssoides is the primary reported source, some research also suggests that fungi of the genus Tolypocladium may produce pericosine compounds. Following the initial discovery of this compound and B, further research led to the isolation of additional analogues, Pericosines C-E, in 2008.[6]
Experimental Protocols
Cultivation of Periconia byssoides OUPS-N133
The production of this compound is achieved through the fermentation of Periconia byssoides OUPS-N133.
-
Medium: The fungal strain is cultured in an artificial seawater medium with the following composition:
-
1% Malt Extract
-
1% Glucose
-
0.05% Peptone
-
-
pH: The pH of the medium is adjusted to 7.5 before sterilization.[3]
-
Incubation: The culture is incubated at 27°C for a period of 4 weeks.[3]
Extraction and Isolation of this compound
Following the incubation period, the fungal mycelia are separated from the broth by filtration. The mycelia are then subjected to an extraction and purification process to isolate this compound.
-
Workflow for Extraction and Isolation:
-
Detailed Steps:
-
The filtered mycelia are extracted with ethyl acetate (AcOEt).[3]
-
The resulting crude extract is first fractionated using silica gel column chromatography with a dichloromethane-methanol (CH2Cl2-MeOH) gradient solvent system.[4]
-
The active fraction, which elutes with 10% MeOH in CH2Cl2, is collected.[4]
-
This active fraction is then further purified by reverse-phase preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water (MeOH-H2O) solvent system to yield pure this compound.[4]
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.[1]
Quantitative Data on Biological Activity
This compound has demonstrated significant cytotoxic and inhibitory activities against various cancer cell lines and enzymes. The following tables summarize the available quantitative data.
Table 1: Antitumor Activity of this compound and its Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (+)-Pericosine A (1Cl) | P388 | 5.00 | [6] |
| L1210 | 6.12 | [6] | |
| HL-60 | 2.03 | [6] | |
| (-)-Pericosine A (1Cl) | P388 | 4.85 | [6] |
| L1210 | 3.96 | [6] | |
| HL-60 | 2.33 | [6] |
Table 2: Glycosidase Inhibitory Activity of this compound Enantiomers
| Compound | Enzyme | IC₅₀ (mM) | Reference |
| (-)-Pericosine A | α-Glucosidase | 2.25 | [6][7] |
| β-Galactosidase | 5.38 | [7] | |
| (+)-Pericosine A | α-Glucosidase | Inactive | [6][7] |
| β-Galactosidase | Inactive | [7] |
Table 3: Enzyme Inhibition by this compound
| Enzyme | Inhibition | Concentration | Reference |
| Protein Kinase EGFR | 40-70% | 100 µg/mL | [5] |
| Topoisomerase II | IC₅₀: 100-300 µM | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting key enzymes involved in cell signaling and DNA replication: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.
Inhibition of EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades that promote cell proliferation, survival, and metastasis. This compound inhibits the protein kinase activity of EGFR.[5] This inhibition disrupts the following major signaling pathways:
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription by creating transient double-strand breaks. Many anticancer drugs target this enzyme. This compound acts as a Topoisomerase II inhibitor.[5] The mechanism of inhibition typically involves the stabilization of the covalent complex between Topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.
Conclusion
This compound stands out as a promising natural product with significant anticancer potential. Its origin from a marine-derived fungus underscores the importance of exploring unique ecological niches for novel bioactive compounds. The detailed understanding of its isolation, structure, and mechanisms of action, particularly its dual inhibition of EGFR and Topoisomerase II, provides a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive repository of the current knowledge on this compound, aiming to facilitate future research and development efforts in the field of oncology.
References
- 1. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare | Semantic Scholar [semanticscholar.org]
- 3. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Pericosine A from Periconia byssoides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activities of Pericosine A, a potent antitumor metabolite isolated from the marine-derived fungus Periconia byssoides. This document details the experimental protocols for its extraction and purification, summarizes its biological efficacy through structured data tables, and visualizes key experimental workflows and its mechanism of action through detailed diagrams.
Discovery and Isolation
This compound is a unique carbasugar-type metabolite produced by the fungal strain Periconia byssoides OUPS-N133. This fungus was originally isolated from the sea hare, Aplysia kurodai, highlighting the rich chemical diversity of marine microbial symbionts.[1][2] The discovery of this compound and its congeners, Pericosines B-E, was driven by bioactivity-guided fractionation, specifically screening for cytotoxic effects against murine P388 lymphocytic leukemia cells.[1][3]
Fungal Cultivation and Extraction
The production of this compound is achieved through the fermentation of Periconia byssoides OUPS-N133.
Experimental Protocol: Fungal Cultivation and Extraction
-
Cultivation: The fungal strain is cultured in an artificial seawater medium with the following composition: 1% malt (B15192052) extract, 1% glucose, and 0.05% peptone. The pH of the medium is adjusted to 7.5, and the culture is incubated at 27°C for a period of 4 weeks.[1]
-
Harvesting: After the incubation period, the mycelia are separated from the broth by filtration.[1]
-
Extraction: The collected mycelia are then extracted with ethyl acetate (B1210297) (AcOEt) to isolate the crude mixture of secondary metabolites containing this compound.[1]
Purification
The crude extract is subjected to chromatographic techniques to purify this compound.
Experimental Protocol: Purification of this compound
-
Chromatography: The crude ethyl acetate extract is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
-
Enantiomeric Analysis: Chiral HPLC analysis, utilizing a CHIRALPAK® AD-H column, has revealed that natural this compound exists as an enantiomeric mixture. In one study, the ratio of (+)- and (-)-enantiomers was determined to be approximately 68:32, while other isolates showed a ratio of nearly 1:1.[4][5]
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. It is identified as a C7 cyclohexenoid and is classified as a carbasugar, a class of compounds where the ring oxygen of a monosaccharide is replaced by a carbon atom.[1][2]
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques were employed to elucidate the core structure and stereochemistry of this compound.[2][6]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight and formula of the compound.[6]
-
X-ray Crystallography: X-ray analysis was utilized to confirm the stereostructure of related pericosines, which aided in the structural determination of this compound.[2][6]
Biological Activity and Mechanism of Action
This compound has demonstrated significant antitumor and cytotoxic activities against a range of cancer cell lines.[1] Its mechanism of action has been attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.[2][6]
Cytotoxicity Data
The cytotoxic and inhibitory activities of this compound and its enantiomers have been quantified against various cell lines and enzymes.
| Compound | Cell Line/Enzyme | Activity Type | Value | Reference |
| This compound | P388 (murine leukemia) | ED50 | 0.1 µg/mL | [1] |
| This compound | HBC-5 (human breast cancer) | Growth Inhibition | Selective and Potent | [1] |
| This compound | SNB-75 (human glioblastoma) | Growth Inhibition | Selective and Potent | [1] |
| (+)-Pericosine A | P388 | Cytotoxicity | Moderate | [4][5] |
| (-)-Pericosine A | P388 | Cytotoxicity | Moderate | [4][5] |
| (+)-Pericosine A | L1210 (murine leukemia) | Cytotoxicity | Moderate | [4][5] |
| (-)-Pericosine A | L1210 (murine leukemia) | Cytotoxicity | Moderate | [4][5] |
| (+)-Pericosine A | HL-60 (human leukemia) | Cytotoxicity | Moderate | [4][5] |
| (-)-Pericosine A | HL-60 (human leukemia) | Cytotoxicity | Moderate | [4][5] |
| This compound | Protein Kinase EGFR | Inhibition | 40-70% at 100 µg/mL | [1] |
| This compound | Topoisomerase II | IC50 | 100-300 µM | [1] |
| (-)-Pericosine A | α-glucosidase | IC50 | 2.25 mM | [4] |
| (-)-Pericosine A | β-galactosidase | IC50 | 5.38 mM | [4] |
Experimental Protocols for Biological Assays
The following are generalized protocols for the key biological assays used to characterize the activity of this compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., P388, L1210, HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the ED50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocol: EGFR Kinase Inhibition Assay
-
Reaction Setup: The assay is typically performed in a 384-well plate. Recombinant EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kit such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Protocol: Topoisomerase II Decatenation Assay
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Reaction Mixture: The reaction is set up in a microcentrifuge tube containing kDNA, ATP, and a reaction buffer.
-
Enzyme and Inhibitor: Human topoisomerase II and varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for approximately 30 minutes, during which the enzyme decatenates the kDNA into individual minicircles.
-
Termination and Electrophoresis: The reaction is stopped, and the products are separated by agarose (B213101) gel electrophoresis. The large kDNA network remains in the well, while the decatenated minicircles migrate into the gel.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles. The IC50 value is the concentration of this compound that causes a 50% reduction in decatenation.[7][8][9][10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery of this compound.
Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
The Enigmatic Pathway to a Marine-Derived Anticancer Agent: A Technical Guide to the Biosynthesis of Pericosine A
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a chlorinated carbasugar isolated from the marine-derived fungus Periconia byssoides, has garnered significant interest within the scientific community due to its potent antitumor properties.[1][2] Structurally, it represents a rare and complex hybrid of the shikimate and polyketide metabolic pathways, presenting a fascinating case study in fungal natural product biosynthesis.[3][4] Despite numerous successful total syntheses, the natural biosynthetic route to this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and proposes a scientifically grounded hypothetical biosynthetic pathway. Furthermore, this document outlines detailed experimental protocols that can be employed to validate this proposed pathway, offering a roadmap for future research in this area. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction to this compound
This compound is a C7-cyclohexenoid metabolite characterized by a highly functionalized carbocyclic core.[1] Its discovery from a marine fungus underscores the vast and largely untapped chemical diversity of marine microorganisms. The significant in vitro cytotoxicity against various cancer cell lines, including P388 lymphocytic leukemia, has positioned this compound as a promising lead compound for the development of novel anticancer therapeutics.[1][2] The unique structural feature of this compound is its hybrid nature, with one part of the molecule appearing to be derived from the shikimate pathway, a common route to aromatic amino acids in plants and microorganisms, and the other part from the polyketide pathway, a major source of diverse secondary metabolites in fungi.[3][4]
A Hypothetical Biosynthetic Pathway for this compound
In the absence of direct genetic and enzymatic evidence, a plausible biosynthetic pathway for this compound has been constructed based on established principles of fungal secondary metabolism, the known chemistry of this compound, and the likely intermediacy of related compounds.
Precursor Synthesis: The Shikimate and Polyketide Branches
The biosynthesis is proposed to initiate from two distinct metabolic routes:
-
The Shikimate Pathway: This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5][6] A series of enzymatic steps then lead to the key intermediate, shikimic acid . Further modifications, likely involving epimerization and oxidation, would yield a suitable activated precursor for condensation.
-
The Polyketide Pathway: A Type I iterative polyketide synthase (PKS) is hypothesized to be responsible for the synthesis of the polyketide portion of this compound.[7][8][9] This PKS would likely utilize acetyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units to assemble a triketide chain.[10][11]
The Key Condensation Step
A crucial and yet uncharacterized step in the biosynthesis is the condensation of the shikimate-derived and polyketide-derived precursors. This could potentially be catalyzed by a specialized domain within the PKS or a separate enzyme that facilitates a Claisen-type condensation or a similar carbon-carbon bond-forming reaction.
Post-PKS Tailoring Modifications
Following the condensation, a series of tailoring enzymes are proposed to modify the initial hybrid molecule to yield this compound. These modifications are likely to include:
-
Reduction and Cyclization: Ketoreductase (KR) and cyclase (CYC) domains within the PKS or standalone enzymes would reduce specific keto groups and facilitate the formation of the cyclohexene (B86901) ring.
-
Chlorination: A flavin-dependent halogenase is the most probable candidate for the regioselective installation of the chlorine atom.[12][13][14][15][16][17][18] Studies on other chlorinated metabolites from Periconia species suggest that chlorination may occur at an early stage in the pathway.[12]
-
Hydroxylation and Methylation: Cytochrome P450 monooxygenases and S-adenosyl methionine (SAM)-dependent methyltransferases are likely responsible for the precise hydroxylation patterns and the final ester methylation, respectively.
-
The Role of Pericoxide: It has been suggested that pericoxide, a related natural product, may be a biosynthetic precursor to this compound.[19] This suggests that the final steps of the pathway could involve an epoxidation followed by a nucleophilic opening of the epoxide by a chloride ion.
The proposed hypothetical biosynthetic pathway is depicted in the following diagram:
Proposed Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway, a multi-pronged approach employing modern techniques in molecular biology, analytical chemistry, and enzymology is recommended.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
The genes responsible for the biosynthesis of fungal secondary metabolites are typically clustered together in the genome. Identifying this BGC is the first critical step.[20][21][22][23][24]
Methodology:
-
Genome Sequencing: The genome of Periconia byssoides will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH and SMURF to identify putative secondary metabolite BGCs.[21][24] The search will be focused on clusters containing a PKS gene, particularly one with domains suggestive of a shikimate-polyketide hybrid synthesis, along with genes encoding tailoring enzymes like halogenases, methyltransferases, and cytochrome P450s.
-
Transcriptomic Analysis: RNA-seq analysis of P. byssoides grown under this compound-producing and non-producing conditions will be performed. Genes within the candidate BGC that are co-expressed and upregulated under producing conditions are strong candidates for being part of the pathway.
Functional Characterization of Biosynthetic Genes
Once the candidate BGC is identified, the function of individual genes can be determined through genetic manipulation.
Methodology:
-
Gene Knockout: Each putative biosynthetic gene within the cluster will be systematically deleted using CRISPR/Cas9-based gene editing or homologous recombination. The resulting mutants will be cultured, and their metabolic profiles analyzed by LC-MS to observe the loss of this compound production or the accumulation of pathway intermediates.
-
Heterologous Expression: The entire predicted BGC, or subsets of genes, will be expressed in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.[25] Successful production of this compound or its precursors in the heterologous host will confirm the function of the cloned genes.
Isotopic Labeling Studies to Trace Precursors
Stable isotope labeling is a powerful tool to unequivocally identify the building blocks of a natural product.[26][27][28][29][30]
Methodology:
-
Feeding Experiments: P. byssoides cultures will be supplemented with 13C-labeled precursors, such as [U-13C6]-glucose, [1,2-13C2]-acetate, and 13C-labeled shikimic acid.
-
Mass Spectrometry Analysis: this compound will be isolated from the labeled cultures, and the incorporation of the 13C label will be analyzed by high-resolution mass spectrometry. The fragmentation pattern of the labeled this compound will reveal the specific incorporation of the precursors into its carbon skeleton.
In Vitro Enzymatic Assays
To definitively determine the function of the enzymes in the pathway, in vitro assays with purified enzymes are required.[31]
Methodology:
-
Enzyme Expression and Purification: The genes encoding the putative PKS, halogenase, methyltransferase, and other tailoring enzymes will be cloned into expression vectors and the corresponding proteins will be expressed in E. coli or a fungal expression system. The enzymes will then be purified to homogeneity.
-
Activity Assays: The purified enzymes will be incubated with their predicted substrates, and the reaction products will be analyzed by HPLC and LC-MS. For example, the PKS would be assayed with acetyl-CoA, malonyl-CoA, and the shikimate-derived precursor. The halogenase would be tested for its ability to chlorinate a proposed intermediate in the presence of a chloride source and the necessary cofactors.
Quantitative Data Summary
As the biosynthesis of this compound is yet to be experimentally elucidated, no quantitative data regarding enzyme kinetics or pathway flux is currently available. The following tables provide a template for the types of quantitative data that should be collected during the experimental validation of the proposed pathway.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| PKS | Acetyl-CoA | TBD | TBD | TBD |
| Malonyl-CoA | TBD | TBD | TBD | |
| Shikimate Precursor | TBD | TBD | TBD | |
| Halogenase | Cyclized Intermediate | TBD | TBD | TBD |
| Cl- | TBD | TBD | TBD | |
| Methyltransferase | Pericoxide | TBD | TBD | TBD |
| S-adenosyl methionine | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: Isotopic Labeling Incorporation Data
| Labeled Precursor | Observed Mass Shift (Da) in this compound | Predicted Incorporation Pattern |
| [1,2-13C2]-Acetate | TBD | Incorporation into the polyketide-derived portion |
| [U-13C6]-Glucose | TBD | Labeling throughout the molecule via glycolysis and the pentose (B10789219) phosphate (B84403) pathway |
| 13C-Shikimic Acid | TBD | Specific incorporation into the shikimate-derived portion |
TBD: To Be Determined
Conclusion
The biosynthesis of this compound presents a compelling scientific challenge with significant implications for drug discovery and development. The proposed hypothetical pathway in this guide, based on sound biochemical principles, provides a solid foundation for future experimental investigation. The detailed protocols outlined herein offer a clear and actionable strategy for elucidating this enigmatic pathway. Unraveling the genetic and enzymatic machinery responsible for the construction of this unique shikimate-polyketide hybrid will not only deepen our understanding of fungal secondary metabolism but may also open up new avenues for the bioengineering of novel and more potent anticancer agents.
References
- 1. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Strategy of Nonreducing Iterative Polyketide Synthases and the Origin of the Classical “Starter Unit Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biosynthesis of chlorine-containing metabolites of Periconia macrospinosa - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Further Characterization of Fungal Halogenase RadH and Its Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. floraandfona.org.in [floraandfona.org.in]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Combining Stable Isotope Labeling and Molecular Networking for Biosynthetic Pathway Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 29. d-nb.info [d-nb.info]
- 30. egusphere.copernicus.org [egusphere.copernicus.org]
- 31. Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Antitumor Potential of Pericosine A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a unique carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides, has emerged as a promising candidate in the landscape of anticancer drug discovery.[1][2] Its novel hybrid shikimate-polyketide structure confers distinct biological activities, primarily centered around the inhibition of key oncogenic pathways.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's antitumor properties, consolidating available data on its cytotoxic effects, mechanism of action, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development of this marine-derived compound as a potential therapeutic agent.
Introduction
Marine natural products represent a rich and diverse source of novel bioactive compounds with significant therapeutic potential.[1][2] this compound, isolated from the fungus Periconia byssoides found in the sea hare Aplysia kurodai, is a C7 cyclohexenoid metabolite that has demonstrated notable antitumor activities.[3][4] Structurally, it is a unique carbasugar, a class of compounds where the ring oxygen of a sugar is replaced by a methylene (B1212753) group.[3] This structural feature contributes to its biological activity, which includes significant in vitro cytotoxicity against various cancer cell lines and in vivo antitumor effects in murine leukemia models.[1][4] The primary mechanisms underlying its anticancer properties have been identified as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, placing it in a class of multi-targeted anticancer agents.[1][2][5] This whitepaper aims to provide a comprehensive technical overview of the antitumor properties of this compound to support ongoing and future research in oncology drug development.
In Vitro Antitumor Activity
This compound has demonstrated a range of cytotoxic activities against several human and murine cancer cell lines. The available quantitative data on its growth-inhibitory effects are summarized in the tables below.
Table 1: Cytotoxicity of this compound against various cancer cell lines
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| P388 | Murine Lymphocytic Leukemia | ED50 | 0.1 µg/mL | [3] |
| L1210 | Murine Lymphocytic Leukemia | Moderate Cytotoxicity | Not Specified | [6][7] |
| HL-60 | Human Promyelocytic Leukemia | Moderate Cytotoxicity | Not Specified | [6][7] |
| HBC-5 | Human Breast Cancer | log GI50 | -5.22 | [3] |
| SNB-75 | Human Glioblastoma | log GI50 | -7.27 | [3] |
| Breast Cancer Cell Lines | Human Breast Cancer | Selective Cytotoxicity | Not Specified | [1][2] |
| Glioblastoma Cell Lines | Human Glioblastoma | Selective Cytotoxicity | Not Specified | [1][2] |
Table 2: Inhibitory Activity of this compound on Molecular Targets
| Molecular Target | Assay Type | Parameter | Value | Reference(s) |
| EGFR Tyrosine Kinase | Kinase Inhibition Assay | % Inhibition | 40-70% at 100 µg/mL | [3] |
| Topoisomerase II | Enzyme Inhibition Assay | IC50 | 100-300 mM | [3] |
In Vivo Antitumor Efficacy
The in vivo antitumor potential of this compound has been evaluated in a murine leukemia model. While detailed quantitative data such as tumor growth inhibition percentages are not extensively reported in the available literature, the studies indicate a positive therapeutic effect.
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Model | Treatment | Outcome | Reference(s) |
| Mice | P388 Murine Leukemia | Intraperitoneal administration | Modest extension of survival | [1][2][5] |
Mechanism of Action
This compound exerts its antitumor effects through a multi-targeted mechanism, primarily involving the inhibition of two critical enzymes in cancer progression: EGFR tyrosine kinase and topoisomerase II.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[8] These pathways are crucial for cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth.[4] this compound has been shown to inhibit EGFR tyrosine kinase activity, thereby blocking these downstream pro-survival signals and potentially leading to apoptosis.[3][5]
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology.[9] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, after which it religates the broken strands. Many potent anticancer drugs target topoisomerase II, either by stabilizing the enzyme-DNA cleavage complex (poisons) or by inhibiting its catalytic activity. The inhibition of topoisomerase II by this compound leads to DNA damage, which can trigger cell cycle arrest and apoptosis.[3][9] This is often mediated by the activation of DNA damage response pathways involving sensor proteins like ATM and ATR, which in turn activate downstream effectors such as Chk2 and p53, ultimately leading to the activation of the caspase cascade.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's antitumor properties.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on EGFR kinase activity.
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of diluted this compound or vehicle control (DMSO).
-
Add 2 µL of recombinant EGFR kinase solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of ATP and the peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This protocol is for assessing the inhibitory effect of this compound on the catalytic activity of topoisomerase II.
-
Reagents and Materials:
-
Human topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In microcentrifuge tubes, set up the reactions by adding assay buffer, kDNA (e.g., 200 ng), and the diluted this compound or vehicle control.
-
Add topoisomerase II enzyme to each tube to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution followed by proteinase K.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands.
-
-
Data Analysis:
-
Assess the degree of inhibition by observing the reduction in the amount of decatenated DNA in the presence of this compound compared to the control.
-
The concentration of this compound that results in a 50% reduction in decatenation activity can be estimated as the IC50.
-
Conclusion and Future Directions
This compound represents a compelling marine-derived natural product with significant antitumor properties. Its dual inhibitory action against EGFR tyrosine kinase and topoisomerase II positions it as a promising candidate for further preclinical and clinical development. The data presented in this whitepaper, including its in vitro cytotoxicity, in vivo efficacy, and elucidated mechanisms of action, underscore its potential as a multi-targeted anticancer agent.
Future research should focus on several key areas to fully realize the therapeutic potential of this compound:
-
Comprehensive In Vivo Studies: More detailed in vivo experiments are required to establish a clear dose-response relationship, evaluate different administration routes, and assess its efficacy in a broader range of cancer models, including xenografts of human tumors.
-
Elucidation of Downstream Signaling: Further investigation into the specific downstream effects of EGFR and topoisomerase II inhibition by this compound is needed. This includes detailed analysis of cell cycle arrest, induction of apoptosis, and the modulation of key signaling proteins.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced toxicity.
References
- 1. Perifosine induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Perifosine induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Pericosine A: A Dual Inhibitor of EGFR and Topoisomerase II in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pericosine A, a marine-derived natural product, has emerged as a compound of significant interest in oncology research due to its demonstrated antitumor activity. Isolated from the sea hare-derived fungus Periconia byssoides, this unique carbasugar metabolite exhibits a dual mechanism of action, targeting two critical proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on these two key targets, complete with quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data on the Inhibitory Activity of this compound
The biological activity of this compound has been evaluated through various in vitro assays, demonstrating its potency as both a cytotoxic agent and a specific enzyme inhibitor. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HBC-5 | Breast Carcinoma | 6.03 | [1] |
| SNB-75 | Glioblastoma | 0.054 | [1] |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Table 2: Enzymatic Inhibition by this compound
| Target Enzyme | Inhibition Metric | Value | Concentration for % Inhibition | % Inhibition | Reference |
| Topoisomerase II | IC₅₀ (mM) | 100-300 | - | - | [2] |
| Protein Kinase (EGFR) | % Inhibition | - | 100 µg/mL | 40-70% | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits the activity of an enzyme by 50%. Note: The reported IC₅₀ for Topoisomerase II is unusually high and may warrant further investigation for potential typographical errors in the source literature.
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects stem from its ability to interfere with two distinct and crucial cellular processes: signal transduction mediated by EGFR and DNA topology maintenance by topoisomerase II.
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are pivotal in promoting cell proliferation, survival, and differentiation. This compound inhibits the protein kinase activity of EGFR, thereby blocking these downstream signals and impeding tumor cell growth.[2]
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and catenation, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands. By inhibiting topoisomerase II, this compound can lead to the accumulation of topological DNA stress and ultimately trigger apoptosis (programmed cell death).[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Materials:
-
Human cancer cell lines (e.g., HBC-5, SNB-75)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the GI₅₀ values from the dose-response curve.
-
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of this compound.
-
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Reaction Setup: In a 96-well white plate, add 5 µL of the diluted this compound or vehicle control. Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiation: Start the reaction by adding 25 µL of ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 100 µL of Kinase Detection Reagent and incubate for 30-60 minutes to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (decatenation), a key function inhibited by this compound.
-
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
ATP
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
This compound
-
Stop buffer/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel documentation system
-
-
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x Topoisomerase II assay buffer, ATP (typically 1 mM final concentration), and kDNA (e.g., 200 ng).
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add a sufficient amount of Topoisomerase II enzyme to the reaction tubes to initiate decatenation. Include a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with a DNA stain, destain if necessary, and visualize the DNA bands using a UV transilluminator. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Data Analysis: Quantify the intensity of the decatenated DNA bands. The concentration of this compound that reduces the amount of decatenated product by 50% compared to the enzyme-only control is the IC₅₀.
-
Experimental and Drug Discovery Workflow
The evaluation of a potential dual inhibitor like this compound follows a structured workflow from initial screening to mechanistic studies.
Conclusion
This compound presents a compelling profile as a dual inhibitor of EGFR and topoisomerase II. Its ability to target both a key signaling pathway and a critical DNA maintenance enzyme underscores its potential as a multi-targeted anticancer agent. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs. Further studies are warranted to precisely quantify its inhibitory constants, elucidate the detailed molecular interactions with its targets, and evaluate its efficacy and safety in preclinical in vivo models.
References
Initial In Vitro Studies on Pericosine A Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a naturally occurring cyclohexenoid metabolite isolated from the marine-derived fungus Periconia byssoides, has garnered interest within the scientific community for its potential as an anticancer agent.[1][2] Its unique chemical structure and biological activity warrant a closer examination of its cytotoxic properties. This technical guide provides a comprehensive overview of the initial in vitro studies on this compound's cytotoxicity, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways.
I. Quantitative Cytotoxicity Data
Initial studies have demonstrated that this compound exhibits moderate cytotoxic activity against several cancer cell lines. The effective concentrations (ED50) causing 50% inhibition of cell growth have been reported for murine lymphocytic leukemia (P388), mouse lymphocytic leukemia (L1210), and human promyelocytic leukemia (HL-60) cell lines.[3][4][5] It has also been noted for its selective cytotoxicity against breast and glioblastoma cell lines.[2][5] Interestingly, studies on the enantiomers of this compound have shown no significant difference in their cytotoxic potency.[4][5]
Table 1: Reported ED50 Values for this compound
| Cell Line | Cell Type | ED50 (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | Not explicitly quantified | [3][4][5] |
| L1210 | Mouse Lymphocytic Leukemia | Not explicitly quantified | [3][4][5] |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly quantified | [3][4][5] |
Note: While studies confirm "moderate cytotoxicity," specific ED50 values were not provided in the reviewed literature. Further research is needed to establish precise quantitative data.
II. Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for evaluating cell viability.
A. Cell Culture and Seeding
-
Cell Lines: Murine lymphocytic leukemia (P388), mouse lymphocytic leukemia (L1210), and human promyelocytic leukemia (HL-60) cells are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
B. Compound Treatment
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted with culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere and stabilize for 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent) are included.
C. MTT Assay
-
Incubation: The treated plates are incubated for a predetermined period, typically 48 or 72 hours.
-
Addition of MTT: Following incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
D. Data Analysis
-
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determination of ED50/IC50: The ED50 or IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
III. Proposed Signaling Pathways of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, a form of programmed cell death. Two primary molecular targets have been proposed: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[2][5]
A. Inhibition of EGFR Signaling Pathway
This compound may inhibit the tyrosine kinase activity of EGFR, a receptor that, when activated, triggers downstream signaling cascades promoting cell proliferation and survival. By blocking EGFR, this compound could disrupt these pro-survival signals, leading to apoptosis.
Caption: Proposed EGFR Inhibition by this compound.
B. Inhibition of Topoisomerase II and Induction of Apoptosis
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage, which in turn activates apoptotic pathways. The inhibition of Topoisomerase II by this compound is thought to trigger the intrinsic apoptotic pathway.
Caption: Topoisomerase II Inhibition Leading to Apoptosis.
C. Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the in vitro cytotoxicity of this compound can be summarized in the following diagram.
Caption: Workflow for this compound Cytotoxicity Assay.
Conclusion
The initial in vitro studies of this compound indicate its potential as a cytotoxic agent against various cancer cell lines, with a proposed mechanism of action involving the inhibition of EGFR and Topoisomerase II, leading to apoptosis. However, this technical guide also highlights the need for more comprehensive quantitative data and detailed mechanistic studies to fully elucidate its therapeutic potential. Future research should focus on determining the specific IC50 values across a broader panel of cancer cell lines and delineating the precise molecular events in the apoptotic pathways triggered by this compound.
References
- 1. DNA topoisomerase II inhibition by peroxisomicine A(1) and its radical metabolite induces apoptotic cell death of HL-60 and HL-60/MX2 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Antitumor Efficacy of Pericosine A in Murine Leukemia Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has demonstrated notable cytotoxic activity against various cancer cell lines and significant in vivo antitumor properties in murine models.[1][2] This technical guide provides a comprehensive overview of the in vivo antitumor activity of this compound, with a focus on its effects in the P388 murine leukemia model. This document details the experimental methodologies, summarizes the quantitative outcomes, and elucidates the proposed mechanisms of action, including the inhibition of key signaling pathways. The information presented herein is intended to support further preclinical development and investigation of this compound as a potential anticancer therapeutic.
Introduction
Marine natural products represent a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery. This compound, a C7 cyclohexenoid metabolite, has emerged as a promising candidate for anticancer drug development due to its potent in vitro cytotoxicity and in vivo efficacy.[1] Early studies have highlighted its activity against P388 lymphocytic leukemia cells, prompting further investigation into its therapeutic potential and mechanism of action.[1][2] This whitepaper synthesizes the available preclinical data on the in vivo antitumor activity of this compound in murine models.
In Vivo Antitumor Activity in the P388 Murine Leukemia Model
The primary model used to evaluate the in vivo efficacy of this compound is the P388 murine leukemia model. This model is a well-established system for screening potential anticancer agents.
Quantitative Data Summary
The in vivo antitumor activity of this compound was assessed by evaluating the increase in the lifespan of mice bearing P388 leukemia. The key quantitative findings from these studies are summarized in the table below.
| Murine Model | Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (Days) | Increase in Lifespan (%) | Reference |
| P388 Leukemia | Vehicle Control | - | Intraperitoneal (i.p.) | 10.7 | - | [2] |
| P388 Leukemia | This compound | 25 | Intraperitoneal (i.p.) | 13.0 | 21.5 | [2] |
Note: The Increase in Lifespan (ILS) is calculated as [(Median survival of treated group / Median survival of control group) - 1] x 100.
Detailed Experimental Protocols
While the primary research articles provide the core results, this section outlines a detailed, representative experimental protocol for assessing the in vivo antitumor activity of this compound in the P388 murine leukemia model, based on standard practices in the field.
P388 Murine Leukemia Model Protocol
-
Animal Model:
-
Species/Strain: Male CDF1 or BDF1 mice are typically used for the P388 model.
-
Age/Weight: Mice are generally 6-8 weeks old and weigh between 18-22 grams at the start of the experiment.
-
Acclimatization: Animals are acclimatized for at least one week prior to the commencement of the study.
-
-
Tumor Cell Line and Inoculation:
-
Cell Line: P388 murine lymphocytic leukemia cells are maintained in ascitic form in DBA/2 mice.
-
Inoculation: A suspension of 1 x 10^6 P388 cells in a volume of 0.1 mL of sterile saline is injected intraperitoneally (i.p.) into each mouse on Day 0.
-
-
Drug Preparation and Administration:
-
Test Compound: this compound is dissolved or suspended in a suitable vehicle, such as saline or a solution containing a small percentage of a solubilizing agent (e.g., DMSO or Tween 80).
-
Dosing: A dose of 25 mg/kg of this compound is administered.
-
Administration: The compound is administered intraperitoneally (i.p.) according to a predefined schedule, typically starting 24 hours after tumor inoculation (Day 1) and continuing for a specified number of days (e.g., daily for 5 or 9 days).
-
-
Efficacy Evaluation:
-
Endpoint: The primary endpoint is the survival time of the mice.
-
Monitoring: Animals are monitored daily for signs of toxicity and mortality.
-
Data Analysis: The median survival time for each group is calculated. The antitumor efficacy is often expressed as the percentage increase in lifespan (% ILS) or as a test/control (T/C) ratio of the median survival times.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo antitumor testing of this compound.
Mechanism of Action: Signaling Pathways
Mechanistic studies have identified two primary molecular targets for this compound: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[2][3] By inhibiting these targets, this compound disrupts critical pathways involved in cancer cell proliferation, survival, and DNA replication.
Inhibition of EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell growth, proliferation, and survival. This compound has been shown to inhibit EGFR tyrosine kinase activity.[2] This inhibition likely blocks the phosphorylation of downstream effector proteins, thereby attenuating pro-oncogenic signaling.
Caption: this compound inhibition of the EGFR signaling pathway.
Inhibition of Topoisomerase II
Topoisomerase II is an enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by managing DNA topology. Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. This compound has been identified as an inhibitor of human topoisomerase II, suggesting a mechanism of action that involves the induction of DNA damage in cancer cells.[2][3]
Caption: this compound inhibition of Topoisomerase II.
Conclusion and Future Directions
The available preclinical data demonstrate that this compound exhibits significant in vivo antitumor activity in the P388 murine leukemia model, modestly extending the survival of tumor-bearing mice.[2] Its dual mechanism of action, targeting both EGFR-mediated signaling and Topoisomerase II-dependent DNA replication, makes it an attractive candidate for further development.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement in vivo.
-
Efficacy in Other Murine Models: Evaluating the activity of this compound in solid tumor models, including xenograft and patient-derived xenograft (PDX) models, would provide a broader understanding of its therapeutic potential.
-
Combination Studies: Investigating the synergistic effects of this compound with other standard-of-care chemotherapeutic agents or targeted therapies.
-
Analog Development: The synthesis and evaluation of more potent and pharmacologically optimized analogs of this compound could lead to the identification of a clinical candidate.
References
An In-depth Guide to the Stereochemistry and Absolute Configuration of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a cytotoxic natural product isolated from the fungus Periconia byssoides, has garnered significant interest in the scientific community due to its potent antitumor activities.[1] A thorough understanding of its three-dimensional structure, specifically its stereochemistry and absolute configuration, is paramount for its potential development as a therapeutic agent. The precise spatial arrangement of its atoms dictates its biological activity and interaction with molecular targets. This technical guide provides a comprehensive overview of the determination of the stereochemistry and absolute configuration of this compound, focusing on the pivotal role of total synthesis and spectroscopic analysis.
The Definitive Determination of Absolute Configuration through Total Synthesis
The absolute configuration of this compound was unequivocally established as methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate through the first total synthesis of both its enantiomers, (+) and (-)-Pericosine A, by Usami and colleagues.[2] This seminal work not to only successfully synthesized the molecule but also revised the initially proposed relative stereochemistry.
The synthetic strategy commenced from readily available chiral starting materials, namely (-)-shikimic acid and (-)-quinic acid, to produce the enantiomeric forms of this compound. The synthesis of (-)-Pericosine A from (-)-shikimic acid and (+)-Pericosine A from (-)-quinic acid confirmed the absolute stereochemistry of the natural product. The comparison of the spectral data and, crucially, the specific rotation of the synthesized enantiomers with the natural isolate provided the definitive proof of its absolute configuration.
Logical Workflow for Absolute Configuration Determination
The logic employed to determine the absolute configuration of this compound is illustrated in the following workflow diagram. By starting with a chiral molecule of known absolute configuration, the stereochemistry of the final product can be confidently assigned.
Caption: Logical workflow illustrating the determination of this compound's absolute configuration.
Quantitative Data
The stereochemical identity of a chiral molecule is quantitatively expressed by its specific rotation. The comparison of the specific rotation of the synthesized enantiomers with that of the natural product was a critical step in assigning the absolute configuration.
| Compound | Specific Rotation [α]D | Solvent |
| Natural this compound | +102.0 (c 0.12) | Ethanol |
| Synthetic (+)-Pericosine A | +102.0 (c 0.12) | Ethanol |
| Synthetic (-)-Pericosine A | -101.0 (c 0.15) | Ethanol |
Spectroscopic Data for Structural Elucidation
Detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra was essential for confirming the structure of this compound and all synthetic intermediates. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, were employed to assign all proton and carbon signals unambiguously.
¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for (+)-Pericosine A
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| 1 | 131.2 | - |
| 2 | 139.8 | 6.85 (d, J=3.0) |
| 3 | 72.1 | 4.38 (dd, J=3.0, 3.0) |
| 4 | 71.8 | 4.05 (dd, J=3.0, 3.0) |
| 5 | 74.9 | 3.89 (ddd, J=10.0, 5.0, 3.0) |
| 6 | 62.5 | 4.65 (d, J=10.0) |
| 7 (C=O) | 167.3 | - |
| 8 (OCH₃) | 52.5 | 3.75 (s) |
Experimental Protocols
The successful total synthesis of this compound hinged on a series of carefully executed chemical transformations. The following is a summary of the key experimental steps.
Key Synthetic Steps for (-)-Pericosine A from (-)-Shikimic Acid
References
Unveiling the Bioactivity of Pericosine A Enantiomers: A Technical Guide for Researchers
An In-depth Examination of the Cytotoxic and Enzyme-Inhibitory Properties of a Promising Marine-Derived Natural Product
This technical guide provides a comprehensive overview of the biological activities of the enantiomers of Pericosine A, a carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural product. We will delve into its cytotoxic and glycosidase-inhibitory activities, explore the underlying signaling pathways, and provide detailed experimental methodologies for the key assays cited.
Quantitative Biological Activity of this compound and its Derivatives
This compound has demonstrated significant biological activity, particularly in the realms of anticancer and enzyme-inhibitory applications. The following tables summarize the key quantitative data available for this compound and its enantiomers.
Table 1: Cytotoxicity of Pericosine Derivatives against Murine P388 Lymphocytic Leukemia Cells
| Compound | ED50 (µg/mL) |
| This compound | 0.1[1] |
| Pericosine B | 4.0[1] |
| Pericosine C | 10.5[1] |
| Pericosine D | 3.0[1] |
| Pericosine E | 15.5[1] |
Table 2: Glycosidase Inhibitory Activity of this compound Enantiomers
| Enantiomer | Enzyme | IC50 |
| (-)-Pericosine A | α-Glucosidase | 2.25 mM[2][3] |
| (-)-Pericosine A | β-Galactosidase | 5.38 mM[2][3] |
| (+)-Pericosine A | α-Glucosidase | Inactive[2][3] |
| (+)-Pericosine A | β-Glucosidase | Inactive[2] |
| (+)-Pericosine A | α-Galactosidase | Inactive[2] |
| (+)-Pericosine A | β-Galactosidase | Inactive[2][3] |
| (+)-Pericosine A | α-Mannosidase | Inactive[2] |
Notably, studies on the antitumor activity of this compound and its halogenated analogs have shown no significant difference in potency between the (+) and (-) enantiomers against various tumor cell lines, including P388, L1210, and HL-60.[2] This suggests that the stereochemistry at the chiral centers may not be critical for its cytotoxic effects. In contrast, a clear stereochemical preference is observed for its glycosidase inhibitory activity, with the (-)-enantiomer showing selective inhibition of α-glucosidase and β-galactosidase, while the (+)-enantiomer is inactive against a panel of five glycosidases.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and widely used methods in the field.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxicity of this compound enantiomers against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (e.g., P388, L1210, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound enantiomers (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound enantiomers in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay
This protocol describes a general method for assessing the α-glucosidase inhibitory activity of this compound enantiomers.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
This compound enantiomers (dissolved in a suitable solvent)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Inhibitor Addition: Add 10 µL of the this compound enantiomer solution at various concentrations to the test wells. For the control well (100% enzyme activity), add 10 µL of the solvent.
-
Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound is attributed to its ability to interfere with key cellular signaling pathways. Mechanistic studies have identified two primary molecular targets: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit the tyrosine kinase activity of EGFR, thereby disrupting downstream signaling cascades that promote cancer cell proliferation and survival.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Antiviral Activity
A thorough review of the available scientific literature did not yield any significant findings regarding the antiviral activity of this compound or its enantiomers. While many natural products exhibit broad-spectrum biological activities, there is currently no published evidence to suggest that this compound possesses antiviral properties. Further research would be required to investigate this potential bioactivity.
Conclusion
The enantiomers of this compound present a compelling case for further investigation as potential therapeutic agents. The distinct stereochemical requirements for its cytotoxic and glycosidase-inhibitory activities highlight the nuanced structure-activity relationships of this marine-derived natural product. The elucidation of its mechanisms of action, involving the inhibition of key cancer-related signaling pathways, provides a solid foundation for its continued development. This technical guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this compound and its analogs.
References
Pericosine A: A Promising Marine-Derived Compound for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pericosine A, a unique carbasugar metabolite derived from the marine fungus Periconia byssoides, has emerged as a compelling lead compound in the field of oncology drug discovery.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its biological activity, mechanism of action, and potential therapeutic applications. The document summarizes key quantitative data, outlines detailed experimental methodologies for its evaluation, and visualizes its known signaling pathways and experimental workflows, offering a critical resource for researchers advancing the preclinical development of this promising natural product.
Introduction
Marine natural products represent a rich and diverse source of novel chemical scaffolds with significant therapeutic potential.[1][2][3] this compound, first isolated from the fungus Periconia byssoides associated with the sea hare Aplysia kurodai, is a C7 cyclohexenoid metabolite with a rare hybrid shikimate-polyketide framework.[1][4] It has demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, with notable activity against leukemia, breast, and glioblastoma cells.[1][2][3] Mechanistic studies have identified the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II as primary molecular targets, suggesting a multi-faceted approach to its anticancer activity.[1][2][3][5] This guide will delve into the technical details of this compound's biological effects and the experimental approaches to characterize them.
Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic and antitumor activities. Its efficacy has been quantified across various cancer cell lines, with key inhibitory concentrations (IC50) and effective doses (ED50) summarized below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.045 (ED50) | [6] |
| L1210 | Murine Lymphocytic Leukemia | 6.12 | [7] |
| HL-60 | Human Promyelocytic Leukemia | 2.03 | [7] |
| HBC-5 | Human Breast Cancer | - (Selective Growth Inhibition) | [6] |
| SNB-75 | Human Glioblastoma | - (Selective Growth Inhibition) | [6] |
Note: The original literature often reports ED50 values for P388 cells, which is the effective dose for 50% inhibition.
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme | Assay Type | Inhibition | Concentration | Reference |
| EGFR Protein Kinase | General "one-gel" method | 40-70% | 100 µg/mL | [6] |
| Topoisomerase II | Not specified | IC50: 100-300 mM | [6] |
Mechanism of Action
This compound's anticancer effects are attributed to its ability to interfere with critical cellular processes, primarily through the inhibition of two key enzymes: EGFR and Topoisomerase II.
EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its overexpression or aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit EGFR, likely by interfering with its kinase activity, thereby blocking downstream signaling pathways crucial for tumor growth.[1][3]
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol [protocols.io]
- 8. mdpi.com [mdpi.com]
Spectroscopic and Mechanistic Insights into Pericosine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pericosine A, a marine-derived fungal metabolite with promising anticancer activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug development.
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Spectrometer Frequency |
| H-2 | 7.10 | d | 3.2 | CDCl₃ | 600 MHz |
| H-3 | 4.74 | dd | 7.9, 3.2 | CDCl₃ | 600 MHz |
| H-4 | 4.86 | dd | 7.9, 4.1 | CDCl₃ | 600 MHz |
| H-5 | 4.36 | ddd | 4.1, 3.2, 2.3 | CDCl₃ | 600 MHz |
| H-6 | 5.21 | d | 3.2 | CDCl₃ | 600 MHz |
| OMe | 3.82 | s | - | CDCl₃ | 600 MHz |
| 5-OH | 2.70 | d | 2.3 | CDCl₃ | 600 MHz |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency |
| C-1 | 132.5 | CDCl₃ | 150 MHz |
| C-2 | 135.8 | CDCl₃ | 150 MHz |
| C-3 | 69.1 | CDCl₃ | 150 MHz |
| C-4 | 72.6 | CDCl₃ | 150 MHz |
| C-5 | 68.0 | CDCl₃ | 150 MHz |
| C-6 | 36.0 | CDCl₃ | 150 MHz |
| COOMe | 164.7 | CDCl₃ | 150 MHz |
| OMe | 52.5 | CDCl₃ | 150 MHz |
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) has been utilized to determine the exact mass and molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry (HREIMS) Data for a this compound Analog
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M]⁺ | 394.0277 | 394.0279 | C₁₄H₁₀O₅I |
Note: The provided HREIMS data is for an iodinated analog of this compound. The molecular formula for this compound is C₈H₁₁ClO₅ with a molecular weight of 222.6 g/mol .[1]
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Regions for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |
| C-H (alkene) | Stretching | 3100 - 3000 |
| C-H (alkane) | Stretching | 3000 - 2850 |
| C=O (ester) | Stretching | 1750 - 1735 |
| C=C (alkene) | Stretching | 1680 - 1620 |
| C-O (ester/hydroxyl) | Stretching | 1300 - 1000 |
| C-Cl | Stretching | 800 - 600 |
Experimental Protocols
The following sections outline the general methodologies for the spectroscopic analysis of natural products like this compound.
NMR Spectroscopy
Sample Preparation: A pure sample of the natural product is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD-d₄, Acetone-d₆). The concentration is typically in the range of 1-10 mg/mL. The solution is then transferred to an NMR tube.
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 600 MHz). For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, a proton-decoupled sequence is typically used.
Mass Spectrometry
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The instrument is operated in either positive or negative ion mode. Key parameters include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.
Biological Activity and Signaling Pathway
This compound has demonstrated notable anticancer activity, primarily through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and topoisomerase II.[2] The inhibition of EGFR disrupts key downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
This compound Inhibition of EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound. EGFR activation by its ligand (e.g., EGF) leads to receptor dimerization and autophosphorylation, which in turn activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
Conclusion
The spectroscopic data presented in this guide provide a solid foundation for the structural confirmation and further investigation of this compound. The detailed NMR and MS data are crucial for synthetic chemists aiming to replicate or modify this natural product. Understanding its mechanism of action through the inhibition of the EGFR signaling pathway opens avenues for the rational design of novel anticancer agents. Further research to obtain detailed IR spectroscopic data and to explore the inhibition of topoisomerase II in more detail is warranted.
References
Pericosine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a potent C7-cyclohexenoid metabolite with significant antitumor properties.[1] Originally isolated from a marine-derived fungus, this natural product has garnered considerable interest within the scientific community for its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation and purification, a summary of its biological activity, and an exploration of its known mechanisms of action.
Natural Source and Fungal Isolation
This compound is produced by the marine fungus Periconia byssoides (strain OUPS-N133). This fungal strain was first isolated from the sea hare, Aplysia kurodai, a marine mollusk, highlighting the rich biodiversity of marine ecosystems as a source of novel bioactive compounds.[1]
Isolation of Periconia byssoides
The isolation of Periconia byssoides from its host organism is a critical first step. The general procedure involves the following stages:
-
Sample Collection: A specimen of the sea hare Aplysia kurodai is collected from its marine habitat.
-
Surface Sterilization: To eliminate surface-contaminating microorganisms, the sea hare is thoroughly washed with sterile seawater.
-
Tissue Dissection: The internal tissues of the sea hare are aseptically dissected.
-
Plating and Incubation: Small pieces of the dissected tissue are placed on a suitable nutrient agar (B569324) medium, such as potato dextrose agar (PDA) or malt (B15192052) extract agar (MEA), prepared with sterile seawater. The plates are then incubated at approximately 25-28°C.
-
Fungal Isolation and Identification: Fungal colonies that grow out from the tissue samples are isolated, sub-cultured to obtain pure strains, and identified based on their morphological and molecular characteristics.
Cultivation of Periconia byssoides for this compound Production
Once a pure culture of Periconia byssoides is obtained, it can be cultivated on a larger scale to produce this compound.
Culture Medium and Conditions
A common liquid culture medium for the production of this compound consists of:
| Component | Concentration |
| Glucose | 20 g/L |
| Peptone | 5 g/L |
| Yeast Extract | 3 g/L |
| Malt Extract | 3 g/L |
| Artificial Seawater | To 1 L |
The pH of the medium is adjusted to a suitable range, typically around 7.0, before sterilization. The fungus is then cultured in this medium under static conditions or with gentle agitation at 25-28°C for a period of 2-4 weeks to allow for sufficient production of this compound.
Isolation and Purification of this compound
The isolation and purification of this compound from the fungal culture is a multi-step process that involves extraction and chromatographic techniques.
Experimental Workflow for this compound Isolation
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Pericosine A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of Pericosine A and its halogenated analogs, potent antitumor agents isolated from the marine-derived fungus Periconia byssoides. The methodologies described are based on established total syntheses, offering a guide for the preparation of these complex molecules for further biological evaluation and drug development.
Introduction
This compound is a carbasugar that has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Its unique, highly functionalized cyclohexene (B86901) core makes it an attractive target for synthetic chemists. The stereoselective synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The protocols outlined below detail the synthesis of both enantiomers of this compound, starting from commercially available chiral pool materials, (-)-quinic acid and (-)-shikimic acid, as well as the synthesis of 6-halo-substituted analogs.
Data Presentation
The following tables summarize the yields for the key steps in the synthesis of (+)- and (-)-Pericosine A and its 6-halo-substituted analogs.
Table 1: Synthesis of (+)-Pericosine A from (-)-Quinic Acid
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Conversion of (-)-quinic acid to alcohol intermediate | Literature procedure with modifications | Alcohol (17') | - |
| 2 | Chlorination | Excess SOCl₂ in dry CH₂Cl₂ | Chlorinated product (23) | 42 |
| 3 | Deprotection | TFA | (+)-Pericosine A (4) | 66 |
Table 2: Synthesis of (-)-Pericosine A from (-)-Shikimic Acid
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Conversion of (-)-shikimic acid to key intermediate | Literature procedure | Intermediate | - |
| 2 | Chlorination | SOCl₂ in dry CH₂Cl₂ | Chlorinated intermediate | - |
| 3 | Deprotection | TFA | (-)-Pericosine A (4') | 66 |
Table 3: Synthesis of 6-Halo-Substituted this compound Analogs
| Analog | Halogenation Reagent | Intermediate Yield (%) | Final Product Yield (%) |
| (-)-6-Fluorothis compound | (HF)n/pyridine complex | - | - |
| (-)-6-Bromothis compound | BH₂Br·SMe₂ | 94 | 87 |
| (-)-6-Iodothis compound | AlI₃ | 60 | 76 |
| (+)-6-Bromothis compound | BH₂Br·SMe₂ | - | 78 |
| (+)-6-Iodothis compound | AlI₃ | 72 | - |
Experimental Protocols
Protocol 1: Synthesis of (+)-Pericosine A from (-)-Quinic Acid
This protocol is adapted from the first total synthesis of (+)-Pericosine A.[1][2]
Step 1: Preparation of Alcohol Intermediate (17')
Commercially available (-)-quinic acid is converted to the alcohol intermediate (17') according to established literature procedures with some modifications.[2]
Step 2: Stereoselective Chlorination
-
To a solution of the alcohol intermediate (6) in dry CH₂Cl₂, add excess thionyl chloride (SOCl₂) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the chlorinated product (23).[1][2]
Step 3: Deprotection to Yield (+)-Pericosine A (4)
-
Dissolve the chlorinated product (23) in trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for the specified time.
-
Remove the TFA under reduced pressure.
-
Purify the residue by HPLC to obtain (+)-Pericosine A (4).[1][2]
Protocol 2: Synthesis of 6-Halo-Substituted this compound Analogs
This protocol describes the synthesis of 6-bromo, 6-iodo, and 6-fluoro analogs of this compound.
Synthesis of (-)-6-Bromothis compound
-
Bromination of syn-epoxide (-)-8: To a solution of syn-epoxide (-)-8 (112.8 mg, 0.42 mmol) in Et₂O (5 mL), add a 1.0 M solution of BH₂Br·SMe₂ in CH₂Cl₂ (0.48 mL, 0.42 mmol) at -78 °C. Stir for 5 hours at -78 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and evaporate to give (-)-10Br (139.7 mg, 94% yield).
-
Deprotection: To a solution of (-)-10Br (41.3 mg, 0.12 mmol) in MeOH (2.0 mL), add Dowex® 50WX8-H (102.5 mg) and stir for 56 hours at room temperature. Filter the reaction mixture and concentrate the filtrate. Purify the residue by silica gel column chromatography (CH₂Cl₂:MeOH = 95:5) to afford (-)-1Br (27.6 mg, 87% yield).
Synthesis of (-)-6-Iodothis compound
-
Iodination of (-)-8: To a solution of (-)-8 (14.4 mg, 0.056 mmol) in CH₂Cl₂ (1.0 mL) at 0 °C, add AlI₃ (7.9 mg, 0.019 mmol). Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and evaporate. Purify the crude product by silica gel column chromatography (Hexane:EtOAc = 5:1) to afford (-)-10I (15.5 mg, 60% yield).
-
Deprotection: Treat (-)-10I with TFA in MeOH to give (-)-1I in 76% yield.
Synthesis of (-)-6-Fluorothis compound
-
Fluorination of (-)-8: To a solution of (-)-8 (13.4 mg, 0.050 mmol) in CH₂Cl₂ (1.0 mL) in a polyethylene (B3416737) tube at 0 °C, add (HF)n/pyridine complex (12.5 mL). Stir for 15 minutes at 0 °C. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Deprotection: The resulting intermediate is deprotected using standard conditions to yield the final product.
Visualizations
Diagram 1: Synthetic Pathway to (+)-Pericosine A from (-)-Quinic Acid
Caption: A simplified workflow for the total synthesis of (+)-Pericosine A.
Diagram 2: General Workflow for Synthesis of 6-Halo-Pericosine A Analogs
Caption: General synthetic route to 6-halogenated this compound analogs.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring cyclohexenoid metabolite isolated from the marine fungus Periconia byssoides.[1][2] It has demonstrated significant in vitro cytotoxicity against various cancer cell lines, positioning it as a promising candidate for further investigation as an anticancer agent.[1][3][4] Mechanistic studies have revealed that this compound exerts its cytotoxic effects at least in part through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2] These dual mechanisms of action suggest a potential for broad-spectrum anti-tumor activity.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using common colorimetric assays, namely the MTT and LDH assays. Additionally, it summarizes the available quantitative data on its cytotoxic activity and provides a putative signaling pathway based on its known molecular targets.
Data Presentation
| Compound | Cell Line | ED50 (µg/mL) |
| This compound | P388 | 0.1 |
| Pericosine B | P388 | 4.0 |
| Pericosine C | P388 | 10.5 |
| Pericosine D | P388 | 3.0 |
| Pericosine E | P388 | 15.5 |
Experimental Protocols
Two standard and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays. The MTT assay measures cell viability by assessing mitochondrial metabolic activity, while the LDH assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[6][7][8]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures for natural compounds.[5][6][9]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., P388, MCF-7, U-87 MG)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly with a multichannel pipette.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits.[7][11][12]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol (Step 1).
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol (Step 2). Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Putative Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling pathways for this compound-induced apoptosis.
References
- 1. Cytotoxicity Effect of Quinoin, Type 1 Ribosome-Inactivating Protein from Quinoa Seeds, on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Apis mellifera syriaca Bee Venom on Glioblastoma Cancer: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Setting Up an EGFR Inhibition Assay for Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for setting up and performing an Epidermal Growth Factor Receptor (EGFR) inhibition assay to evaluate the activity of Pericosine A, a natural product derived from the fungus Periconia byssoides.[1][2][3] this compound has demonstrated cytotoxic effects and is known to inhibit EGFR, a key target in oncology.[1][2][3][4] These protocols are designed to offer a robust framework for researchers to assess the inhibitory potential of this compound on EGFR signaling pathways in a laboratory setting. Both biochemical and cell-based assay formats are presented to allow for a comprehensive evaluation of the compound's mechanism of action.
Introduction to EGFR and this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[5][6][7][8] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5][9] EGFR inhibitors have become a cornerstone of treatment for several malignancies, including non-small cell lung cancer and colorectal cancer.[10]
This compound is a carbasugar-type metabolite isolated from a marine-derived fungus.[1][11] It has exhibited significant in vitro cytotoxicity against various cancer cell lines and has been identified as an inhibitor of both EGFR and topoisomerase II.[1][2][3][4] The unique structure and biological activity of this compound make it a compelling candidate for further investigation as a potential anticancer agent.[3]
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6][8] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cellular responses like proliferation and survival.
Experimental Protocols
Two primary types of assays are recommended for evaluating EGFR inhibition by this compound: a biochemical kinase assay and a cell-based phosphorylation assay.
Biochemical EGFR Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
Experimental Workflow:
Protocol:
-
Materials:
-
Recombinant Human EGFR Kinase (e.g., BPS Bioscience, Cat# 40187)[5][12]
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat# 79334)[5][12]
-
Protein Tyrosine Kinase Substrate (e.g., poly-(Glu,Tyr) 4:1)[5]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[5]
-
White 96-well plates[5]
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
-
To a white 96-well plate, add 5 µL of recombinant EGFR, 5 µL of the this compound dilution (or control), and 10 µL of kinase assay buffer.
-
Pre-incubate the plate for 30 minutes at 27°C to allow for compound binding to the enzyme.[13]
-
Initiate the kinase reaction by adding 25 µL of a mixture containing ATP and the tyrosine kinase substrate.[13] The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in intact cells, providing a more physiologically relevant assessment of this compound's activity. A cell-based ELISA is a common and high-throughput method.[14]
Experimental Workflow:
-
Materials:
-
A431 human epidermoid carcinoma cells (known to overexpress EGFR).[6][9]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well tissue culture plates.
-
This compound (dissolved in DMSO).
-
Human Epidermal Growth Factor (EGF).
-
Phosphate-Buffered Saline (PBS).
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: rabbit anti-phospho-EGFR (e.g., Tyr1068) and mouse anti-total-EGFR.[13]
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
TMB substrate solution.[14]
-
Stop solution (e.g., 1N H₂SO₄).
-
-
Protocol:
-
Seed A431 cells (10,000-30,000 cells/well) in a 96-well plate and incubate overnight.[14]
-
Remove the culture medium and starve the cells in serum-free medium for 4-6 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.[6][13] Include an unstimulated control.
-
Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-phospho-EGFR and anti-total-EGFR in separate wells) overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1.5 hours at room temperature.[14]
-
Wash three times with PBS.
-
Add TMB substrate and incubate until sufficient color develops (15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition. Calculate the percent inhibition and determine the IC50 value.
-
Data Presentation
Quantitative data from the EGFR inhibition assays should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound.
Table 1: Representative IC50 Values for EGFR Inhibitors
| Compound | Assay Type | Cell Line / Enzyme | IC50 (µM) | Reference |
| This compound | Biochemical | Recombinant EGFR | To be determined | - |
| This compound | Cell-based | A431 | To be determined | - |
| Gefitinib | Biochemical | Recombinant EGFR | ~0.02 - 0.04 | [15],[10] |
| Gefitinib | Cell-based | A431 | ~0.1 - 0.5 | [8] |
| Erlotinib | Biochemical | Recombinant EGFR | ~0.002 - 0.005 | [15] |
| Erlotinib | Cell-based | A431 | ~0.05 - 0.2 | [16] |
Note: The IC50 values for reference compounds can vary based on specific assay conditions.
Conclusion
The protocols outlined in this document provide a comprehensive approach to characterizing the inhibitory activity of this compound against EGFR. By employing both biochemical and cell-based assays, researchers can gain insights into the direct enzymatic inhibition and the cellular efficacy of this promising natural product. The resulting data will be crucial for the further development of this compound as a potential therapeutic agent in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Inhibition of Alternative Cancer Cell Metabolism of EGFR Mutated Non-Small Cell Lung Cancer Serves as a Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. rsc.org [rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. selleckchem.com [selleckchem.com]
- 16. PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase II Activity Assay Using Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a marine-derived natural product, has emerged as a promising candidate in anticancer research.[1][2] Mechanistic studies have revealed its potential to inhibit key cellular targets, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, thereby disrupting oncogenic signaling and DNA topology.[1][2] Topoisomerase II is a critical enzyme in cell proliferation, responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition is a well-established strategy in cancer chemotherapy.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on human Topoisomerase II. Two primary in vitro assays are described: the DNA decatenation assay and the DNA relaxation assay. Additionally, a method to investigate the mechanism of inhibition—distinguishing between a catalytic inhibitor and a Topoisomerase II poison—is outlined.
Molecular Mechanism of Action
This compound exhibits a dual mechanism of action by targeting both EGFR and Topoisomerase II. Inhibition of EGFR blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[3][4][5] Concurrently, inhibition of Topoisomerase II interferes with DNA replication and maintenance, ultimately leading to cell cycle arrest and apoptosis.[1][6]
The precise mechanism by which this compound inhibits Topoisomerase II is a key area of investigation. Topoisomerase II inhibitors are broadly classified into two categories:
-
Catalytic inhibitors: These compounds prevent the enzyme from binding to or cleaving DNA.[7][8]
-
Topoisomerase II poisons: These agents stabilize the transient covalent complex formed between the enzyme and cleaved DNA, leading to the accumulation of DNA double-strand breaks.[4][9][10]
The provided protocols will enable researchers to determine the specific mode of Topoisomerase II inhibition by this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the known quantitative data for this compound's biological activity.
| Parameter | Value | Target | Reference |
| IC50 | 100–300 mM | Topoisomerase II | [6] |
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | >100 | [11] |
| NCI-H460 | Lung Cancer | >100 | [11] |
| MCF-7 | Breast Cancer | >100 | [11] |
| OVCAR-3 | Ovarian Cancer | >100 | [11] |
| PC-3 | Prostate Cancer | >100 | [11] |
| 786-0 | Kidney Cancer | >100 | [11] |
| U251 | Glioblastoma | >100 | [11] |
| A549 | Lung Cancer | >100 | [11] |
| HT-29 | Colon Cancer | >100 | [11] |
| K-562 | Leukemia | >100 | [11] |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topoisomerase II to resolve catenated (interlocked) DNA networks into individual minicircles. Inhibition of this activity by this compound will result in the persistence of the catenated DNA.
Materials:
-
Human Topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Nuclease-free water
-
1x TAE Buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Positive control inhibitor (e.g., Etoposide)
Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng/µL)
-
Variable volume of this compound or solvent control
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add Inhibitor: Add 1 µL of this compound at various concentrations to the respective tubes. For the negative control, add 1 µL of the solvent used to dissolve this compound. For the positive control, add a known Topoisomerase II inhibitor.
-
Initiate the Reaction: Add 2 µL of human Topoisomerase II alpha to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Stop the Reaction: Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1x TAE buffer.
-
Run the Gel: Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.
-
Visualize DNA: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
Protocol 2: Topoisomerase II DNA Relaxation Assay
This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase II. Inhibitors will prevent this conversion, leaving the DNA in its supercoiled state.
Materials:
-
Human Topoisomerase II alpha
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound stock solution
-
5x Stop Buffer/Loading Dye
-
Nuclease-free water
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
-
Positive control inhibitor (e.g., Etoposide)
Procedure:
-
Prepare the Reaction Mixture: On ice, for a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Variable volume of this compound or solvent control
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add Inhibitor: Add 1 µL of this compound at various concentrations. Include solvent and positive controls.
-
Initiate the Reaction: Add 2 µL of human Topoisomerase II alpha.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop the Reaction: Add 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel.
-
Run the Gel and Visualize: Run the gel and visualize as described in Protocol 1. Supercoiled DNA will migrate faster than relaxed DNA.
Protocol 3: Topoisomerase II Cleavage Complex Stabilization Assay
This assay helps to determine if this compound acts as a Topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex, which results in linearized plasmid DNA.
Materials:
-
Human Topoisomerase II alpha
-
Supercoiled plasmid DNA
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound stock solution
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
5x Loading Dye (without Sarkosyl)
-
Nuclease-free water
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
-
Positive control poison (e.g., Etoposide)
Procedure:
-
Prepare and Initiate Reaction: Follow steps 1-4 of the DNA Relaxation Assay (Protocol 2).
-
Stop Reaction and Trap Complex: Add 2 µL of 10% SDS to stop the reaction and trap the covalent complex.
-
Protein Digestion: Add 2 µL of Proteinase K (e.g., 10 mg/mL) and incubate at 50°C for 30-60 minutes to digest the Topoisomerase II.
-
Prepare for Electrophoresis: Add 4 µL of 5x Loading Dye.
-
Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel.
-
Run the Gel and Visualize: Run the gel and visualize. The presence of a linear DNA band indicates the stabilization of the cleavage complex, suggesting this compound acts as a Topoisomerase II poison.
Visualizations
Caption: Experimental workflow for Topoisomerase II activity assays.
Caption: Dual inhibitory mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of the topoisomerase II-DNA cleavage complex by antineoplastic drugs: inhibition of enzyme-mediated DNA religation by 4'-(9-acridinylamino)methanesulfon-m-anisidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycosidase Inhibition Assay of Pericosine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a naturally occurring cyclohexenoid metabolite isolated from the fungus Periconia byssoides, and its synthetic derivatives have garnered significant interest due to their diverse biological activities, including antitumor and glycosidase inhibitory properties.[1][2][3] Glycosidases are a class of enzymes crucial for carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus.[4] This document provides a detailed protocol for assessing the glycosidase inhibitory potential of this compound derivatives, along with a summary of known inhibitory data for these compounds.
Principle of the Assay
The glycosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a compound against a specific glycosidase. The assay utilizes a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase, which is cleaved by the enzyme to release p-nitrophenol. This product imparts a yellow color to the solution, and its absorbance can be measured spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining α-glucosidase inhibition.[5][6]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)
-
This compound derivatives (test compounds)
-
Acarbose (B1664774) (positive control) (e.g., Sigma-Aldrich)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
-
Incubator set to 37°C
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer (pH 6.8). The final concentration in the reaction mixture should be optimized, but a starting point of 0.2 U/mL is common.[6]
-
Substrate Solution: Prepare a 1 mM solution of pNPG in phosphate buffer (pH 6.8).[6]
-
Test Compound Solutions: Dissolve this compound derivatives in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Positive Control Solution: Prepare a stock solution of acarbose in phosphate buffer. A range of concentrations should be tested to determine its IC50 as a reference.
-
Stop Solution: Prepare a 1 M solution of sodium carbonate (Na2CO3).
-
-
Assay Protocol in a 96-Well Plate:
-
Add 20 µL of the test compound solution (or positive control/buffer for controls) to each well of a 96-well plate.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes to allow for pre-incubation of the enzyme and inhibitor.[6]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[6]
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to each well.[6]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control: Contains all reagents except the test compound (substitute with buffer).
-
Positive Control: Contains all reagents, with acarbose as the inhibitor.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Blank) - (Absorbance of Sample - Absorbance of Blank)] / (Absorbance of Negative Control - Absorbance of Blank) x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: Glycosidase Inhibitory Activity of this compound and its Derivatives
The following table summarizes the reported IC50 values for the inhibition of various glycosidases by this compound and its derivatives.
| Compound | Enzyme | IC50 (mM) | Source |
| (-)-Pericosine A | α-Glucosidase | 2.25 | [1][7] |
| (-)-Pericosine A | β-Galactosidase | 5.38 | [1] |
| (+)-Pericosine A | α-Glucosidase, β-Glucosidase, α-Galactosidase, β-Galactosidase, α-Mannosidase | Inactive | [1][7] |
| (-)-6-Fluoro-pericosine A | α-Glucosidase | More active than (+)-enantiomer | [8] |
| (-)-6-Bromo-pericosine A | α-Glucosidase | More active than (+)-enantiomer | [8] |
| (+)-6-Iodo-pericosine A | α-Glucosidase | More active than (-)-enantiomer | [8] |
| Pericosine E Analogs (C6-methoxy substituted) | α-Glucosidase | Generally less active than chloro-analogs | [9] |
Mandatory Visualizations
Experimental Workflow for Glycosidase Inhibition Assay
Caption: Workflow of the in vitro glycosidase inhibition assay.
Signaling Pathway: Mechanism of α-Glucosidase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of (−)-pericosine B, the antipode of the cytotoxic marine natural product - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Periconia byssoides for Pericosine A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pericosine A is a potent cytotoxic carbasugar metabolite produced by the marine-derived fungus Periconia byssoides.[1][2] First isolated from the strain OUPS-N133, which was originally found in the sea hare Aplysia kurodai, this compound has demonstrated significant growth inhibition against various tumor cell lines.[1][2] Its mechanism of action involves the inhibition of key enzymes in cancer progression, including protein kinase EGFR and topoisomerase II.[2] These properties make this compound a promising candidate for further investigation in oncology drug discovery and development.
These application notes provide detailed protocols for the cultivation of Periconia byssoides, followed by the extraction and purification of this compound. The methodologies are compiled from published research to guide researchers in obtaining this valuable secondary metabolite for their studies.
Data Presentation
Table 1: Biological Activity of this compound
| Cell Line | Activity | Measurement | Reference |
| Murine P-388 Leukemia | Significant Growth Inhibitor | ED₅₀ = 0.1 µg/mL | [2] |
| HBC-5 (Human Breast Cancer) | Potent Growth Inhibition | log GI₅₀ = 5.2 | [1] |
| Protein Kinase EGFR | Inhibition | 40-70% at 100 µg/mL | [2] |
| Topoisomerase II | Inhibition | IC₅₀ = 100-300 mM | [2] |
Experimental Protocols
Protocol 1: Culturing Periconia byssoides for this compound Production
This protocol describes the submerged fermentation of Periconia byssoides strain OUPS-N133 for the production of this compound.
Materials:
-
Periconia byssoides strain OUPS-N133
-
Artificial Seawater
-
Malt (B15192052) Extract
-
Glucose
-
Peptone
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
Media Preparation (per liter):
-
Dissolve 10 g of malt extract, 10 g of glucose, and 0.5 g of peptone in 1 L of artificial seawater.[2]
-
Adjust the pH of the medium to 7.5 using HCl or NaOH.[2]
-
Dispense the medium into Erlenmeyer flasks.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
Fermentation Procedure:
-
Inoculate the sterilized medium with a fresh culture of Periconia byssoides.
-
Incubate the flasks at 27°C in a shaking incubator.[3]
Protocol 2: Extraction and Purification of this compound
This protocol outlines the steps for extracting this compound from the fungal culture and its subsequent purification.
Materials:
-
Periconia byssoides culture from Protocol 1
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
-
Reverse-phase HPLC system
-
Methanol-water mobile phase
Extraction:
-
After the 4-week fermentation period, separate the mycelia from the culture broth by filtration.
-
Extract the mycelia with ethyl acetate.[3]
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.[3]
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of methanol in dichloromethane, starting with 10% methanol.[3]
-
Collect the fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., TLC or HPLC).
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the active fraction using reverse-phase preparative HPLC with a methanol-water solvent system to yield pure this compound.[2][3]
Visualizations
Caption: Workflow for this compound production.
Caption: Regulation of fungal secondary metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Pharmacology of Fungal Genus Periconia: A Review | MDPI [mdpi.com]
- 3. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Pericosine A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a potent cytotoxic metabolite, has been successfully isolated from the marine-derived fungus Periconia byssoides OUPS-N133.[1][2] This unique carbasugar-type compound has demonstrated significant antitumor activity, including in vivo efficacy, and functions as an inhibitor of protein kinase EGFR and topoisomerase II.[1][2] These promising biological activities position this compound as a valuable candidate for further investigation in oncology and drug development. This document provides a comprehensive guide to the extraction and purification of this compound from fungal cultures, detailing the necessary protocols and expected outcomes.
Introduction to this compound
This compound is a member of the pericosine family of metabolites, which are C7 cyclohexenoids produced by the fungus Periconia byssoides OUPS-N133, originally isolated from the sea hare Aplysia kurodai.[1][3] Structurally, it is a multi-functionalized cyclohexenoid.[3] this compound has exhibited significant in vitro cytotoxicity against various tumor cell lines and notable in vivo antitumor activity.[1][2] Its modes of action include the inhibition of protein kinase EGFR and topoisomerase II, key targets in cancer therapy.[1][2]
Fungal Culture and Fermentation
Optimal production of this compound is achieved through controlled fermentation of Periconia byssoides OUPS-N133.
Culture Medium
The recommended medium for the cultivation of Periconia byssoides OUPS-N133 is an artificial seawater medium with the following composition:
| Component | Concentration |
| Malt Extract | 1% (w/v) |
| Glucose | 1% (w/v) |
| Peptone | 0.05% (w/v) |
| Artificial Seawater | As solvent |
| pH | 7.5 |
Inoculation and Incubation Protocol
-
Prepare the culture medium and sterilize it by autoclaving.
-
Inoculate the sterile medium with a fresh culture of Periconia byssoides OUPS-N133.
-
Incubate the culture in stationary flasks at 27°C for 4 weeks to allow for sufficient mycelial growth and production of this compound.[3]
Extraction of Crude this compound
This compound is primarily located within the fungal mycelia. Therefore, the extraction process focuses on the separation and treatment of the mycelial biomass.
Extraction Protocol
-
After the incubation period, separate the fungal mycelia from the culture broth by filtration.
-
The collected mycelia are then subjected to solvent extraction with ethyl acetate (B1210297) (AcOEt).[3]
-
Repeat the extraction process three times to ensure the complete recovery of the secondary metabolites.
-
Combine the ethyl acetate extracts and concentrate them in vacuo using a rotary evaporator to obtain the crude extract.
Purification of this compound
A multi-step chromatographic approach is essential for the purification of this compound from the complex crude extract. This process typically involves silica (B1680970) gel column chromatography followed by reversed-phase and chiral high-performance liquid chromatography (HPLC).
Initial Fractionation: Silica Gel Column Chromatography
This initial step aims to separate the crude extract into fractions based on polarity, thereby isolating the fraction containing this compound.
Protocol:
-
Prepare a silica gel column packed with an appropriate amount of silica gel (e.g., 60-120 mesh) in a non-polar solvent such as hexane (B92381).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them under reduced pressure.
Intermediate Purification: Reversed-Phase HPLC
Further purification is achieved using reversed-phase HPLC to separate compounds based on their hydrophobicity.
Protocol:
-
Dissolve the semi-purified extract from the silica gel step in a suitable solvent (e.g., methanol/water mixture).
-
Inject the sample onto a preparative reversed-phase HPLC column (e.g., C18).
-
Elute with a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.
-
Monitor the elution profile using a UV detector and collect the peaks corresponding to this compound.
-
Confirm the identity and purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent to yield purified this compound.
Chiral Separation: Chiral HPLC
Natural this compound has been found to be an enantiomeric mixture.[4] Chiral HPLC can be employed to separate these enantiomers if required for specific biological assays.
Protocol:
-
Utilize a chiral HPLC column, such as a CHIRALPAK® AD-H, for the separation of enantiomers.[4]
-
Dissolve the purified this compound in the mobile phase.
-
Inject the sample and elute with an appropriate mobile phase as recommended for the specific chiral column.
-
Collect the separated enantiomers.
Data Presentation
The following table summarizes the expected, albeit illustrative, quantitative data from a typical extraction and purification of this compound. Actual yields may vary depending on the specific culture conditions and extraction efficiency.
| Purification Stage | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 10.0 | 10,000 | 100 | ~5 |
| Silica Gel Chromatography | 10,000 | 500 | 5 | ~40 |
| Reversed-Phase HPLC | 500 | 50 | 1 | >95 |
| Chiral HPLC (per enantiomer) | 50 | ~20 | ~0.4 | >99 |
Visualized Workflows
Caption: Workflow for this compound extraction and purification.
Caption: Detailed purification scheme for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Analysis of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a cytotoxic metabolite isolated from the fungus Periconia byssoides, which has been found in association with the sea hare Aplysia kurodai.[1][2] This small molecule has garnered significant interest within the drug development community due to its potent biological activities. Notably, this compound has demonstrated significant in vitro cytotoxicity against various tumor cell lines and has shown inhibitory activity against key cancer-related enzymes, including protein kinase EGFR and topoisomerase II.[1][2] These properties position this compound as a promising lead compound for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for the purification and subsequent analysis of this compound from fungal extracts using High-Performance Liquid Chromatography (HPLC). The methodologies are designed to ensure the isolation of high-purity this compound suitable for further biological and pharmacological studies, as well as its accurate analytical quantification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO₅ | Inferred from structure |
| Molecular Weight | 222.62 g/mol | Inferred from structure |
| Appearance | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Table 2: Summary of Analytical Chiral HPLC Method for this compound
| Parameter | Condition | Reference |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with UV detector | [3] |
| Column | CHIRALPAK® AD-H | [3] |
| Mobile Phase | Not explicitly stated, typically a mixture of hexane/isopropanol (B130326) or similar for this column type. | General knowledge |
| Flow Rate | Not explicitly stated, typically ~1.0 mL/min for analytical scale. | General knowledge |
| Detection | UV (wavelength not specified) | General knowledge |
| Retention Time | Two peaks observed for the enantiomeric mixture. | [3] |
| Enantiomeric Ratio | Found to be a 68:32 mixture of (+)- and (-)-enantiomers in one study, and approximately 1:1 in other isolates. | [3] |
Experimental Protocols
Protocol 1: Purification of this compound from Periconia byssoides Extract
This protocol describes a general multi-step procedure for the isolation and purification of this compound from a crude extract of the fungus Periconia byssoides.
1. Extraction: a. The fungal mycelia, cultured in a suitable medium, are harvested and extracted with an organic solvent such as ethyl acetate (B1210297) (AcOEt).[2] b. The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Initial Fractionation (Silica Gel Chromatography): a. The crude extract is subjected to silica (B1680970) gel column chromatography.[1] b. A gradient elution system, for example, a dichloromethane-methanol (CH₂Cl₂-MeOH) gradient, is employed to separate the components based on polarity.[1] c. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
3. Preparative Reversed-Phase HPLC: a. The fractions enriched with this compound from the silica gel chromatography are pooled and concentrated. b. The enriched fraction is then subjected to preparative reversed-phase HPLC for final purification. c. Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector. d. Column: A suitable preparative C18 column (e.g., 250 x 20 mm, 5 µm). e. Mobile Phase: A gradient of methanol (B129727) (MeOH) or acetonitrile (B52724) (ACN) in water is typically used. For example, a linear gradient of 20% to 80% MeOH in water over 40 minutes. f. Flow Rate: A flow rate appropriate for the column dimensions, for instance, 10-20 mL/min. g. Detection: UV detection at a wavelength where this compound exhibits absorbance (e.g., 210 nm or 254 nm). h. Fraction Collection: Fractions corresponding to the this compound peak are collected. i. The purity of the collected fractions is assessed using the analytical HPLC method described in Protocol 2. j. Pure fractions are pooled and the solvent is removed under vacuum to yield purified this compound.
Protocol 2: Analytical Chiral HPLC of this compound
This method is suitable for assessing the enantiomeric purity of this compound and for its quantitative analysis in various samples. This protocol is based on the findings of Usami et al. (2022).[3]
1. Instrumentation: a. An analytical HPLC system equipped with a UV detector.
2. Chromatographic Conditions: a. Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[3] b. Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for this type of chiral separation. A typical starting point would be a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation of the enantiomers. c. Flow Rate: 1.0 mL/min. d. Column Temperature: Ambient (e.g., 25 °C). e. Detection: UV detection at a suitable wavelength (e.g., 210 nm). f. Injection Volume: 10 µL.
3. Sample Preparation: a. Dissolve the purified this compound or the sample containing it in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis: a. The enantiomers of this compound will be resolved into two separate peaks. b. The enantiomeric ratio can be determined by integrating the peak areas of the two enantiomers. c. For quantitative analysis, a calibration curve should be prepared using a standard of known concentration.
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pericosine A Antitumor Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the antitumor efficacy of Pericosine A, a marine-derived compound with potential as a cancer therapeutic. The protocols outlined below are based on established methodologies and available data on this compound's bioactivity.
Introduction to this compound
This compound is a natural product isolated from the fungus Periconia byssoides. It has demonstrated significant cytotoxic activity against various cancer cell lines in vitro and has shown in vivo antitumor effects in murine leukemia models.[1][2] Its primary mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II, leading to the disruption of cancer cell signaling and induction of apoptosis.[1][2]
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on its known in vitro activity and preliminary in vivo data, the following models are recommended.
Murine Leukemia Model (P388)
The P388 murine leukemia model is the primary model in which the in vivo antitumor efficacy of this compound has been reported.[1][2]
Quantitative Data from In Vivo Studies
| Animal Model | Cell Line | Treatment Regimen | Efficacy Readout | Result | Reference |
| Murine | P388 Leukemia | 25 mg/kg this compound, intraperitoneal (i.p.) injection on day 1 and day 5 post-tumor inoculation. | Increase in Lifespan (%ILS) | 21.5% | [1][2] |
In Vitro Cytotoxicity Data
| Cell Line | IC50 / ED50 | Reference |
| P388 (murine leukemia) | ED50: 0.1 µg/mL | |
| L1210 (murine leukemia) | Moderate cytotoxicity | [2] |
| HL-60 (human leukemia) | Moderate cytotoxicity | [2] |
| HBC-5 (human breast cancer) | Selective growth inhibition | |
| SNB-75 (human glioblastoma) | Selective growth inhibition |
Experimental Protocols
Protocol for P388 Murine Leukemia Model
This protocol is designed for assessing the antitumor efficacy of this compound against P388 leukemia in mice.
Materials:
-
P388 murine leukemia cell line
-
Female DBA/2 or BDF1 mice (6-8 weeks old)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles (27-gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture P388 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation:
-
Harvest P388 cells in their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
Inoculate each mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1 x 10^6 cells/mouse).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into a control group and a treatment group (n=8-10 mice per group).
-
Treatment Group: On day 1 and day 5 post-inoculation, administer this compound at a dose of 25 mg/kg via i.p. injection. The compound should be appropriately formulated in a sterile vehicle.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for signs of toxicity and record body weight.
-
Record the date of death for each mouse.
-
Calculate the mean survival time (MST) for each group.
-
Determine the Increase in Lifespan (%ILS) using the formula: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100
-
Generalized Protocol for Breast Cancer Xenograft Model
While no in vivo data for this compound in breast cancer models is currently available, its in vitro activity against breast cancer cell lines warrants investigation. This generalized protocol can be adapted for this purpose.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
This compound
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen breast cancer cell line and harvest during the exponential growth phase.
-
Tumor Implantation:
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer this compound via an appropriate route (e.g., i.p. or oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumor tissue for further analysis (e.g., immunohistochemistry, Western blotting).
-
Generalized Protocol for Orthotopic Glioblastoma Model
Given this compound's in vitro activity against glioblastoma cells, an orthotopic model would be the most clinically relevant for in vivo testing.
Materials:
-
Human glioblastoma cell line (e.g., U87MG, SNB-75) engineered to express a reporter like luciferase.
-
Immunodeficient mice (e.g., nude or SCID).
-
Stereotactic apparatus for intracranial injection.
-
Bioluminescence imaging system.
-
This compound.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the glioblastoma cells.
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a burr hole in the skull at a predetermined coordinate.
-
Slowly inject a small volume (e.g., 2-5 µL) of the cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth via bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound systemically.
-
-
Efficacy Assessment:
-
Track tumor progression through regular imaging.
-
Monitor for neurological signs and survival.
-
At the study endpoint, harvest brain tissue for histological analysis.
-
Mechanistic Insights and Signaling Pathways
This compound exerts its antitumor effects through the dual inhibition of EGFR and Topoisomerase II.
EGFR Inhibition Signaling Pathway
Inhibition of EGFR by this compound blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Caption: EGFR inhibition by this compound.
Topoisomerase II Inhibition and Apoptosis Induction
By inhibiting Topoisomerase II, this compound prevents the re-ligation of DNA double-strand breaks, leading to DNA damage and the activation of apoptotic pathways.
Caption: Topoisomerase II inhibition leading to apoptosis.
Experimental Workflow for Mechanistic Studies
References
Application Notes and Protocols for Pericosine A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a marine-derived natural product, has demonstrated significant potential as an anticancer agent.[1][2] This document provides detailed application notes and protocols for utilizing this compound in cancer research, with a focus on sensitive cell lines. This compound exerts its cytotoxic effects through a multi-targeted approach, primarily by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Topoisomerase II.[1][3][4] This dual mechanism of action makes it a compound of interest for cancers reliant on these pathways for growth and survival.
Data Presentation
While this compound has shown selective cytotoxicity against a range of cancer cell lines, including breast, glioblastoma, and leukemia, specific IC50 values are not widely available in the public domain. However, the effective dose 50 (ED50) for the P388 murine leukemia cell line has been reported. Researchers are encouraged to perform dose-response studies to determine the precise IC50 values for their specific cell lines of interest.
| Cell Line | Cancer Type | Potency (ED50 in µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.1 | [5] |
| Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | Breast Adenocarcinoma | Sensitive (IC50 to be determined) | [1] |
| Glioblastoma Cell Lines (e.g., U87MG, T98G) | Glioblastoma | Sensitive (IC50 to be determined) | [1] |
| L1210 | Murine Lymphocytic Leukemia | Moderately Sensitive (IC50 to be determined) | [2] |
| HL-60 | Human Promyelocytic Leukemia | Moderately Sensitive (IC50 to be determined) | [2] |
Mechanism of Action: Signaling Pathways
This compound's anticancer activity stems from its ability to interfere with two critical signaling pathways in cancer cells: the EGFR signaling cascade and the function of Topoisomerase II.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signals and inhibiting cancer cell proliferation.[1][3]
References
- 1. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Halogenated Pericosine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of halogenated derivatives of Pericosine A, a marine-derived natural product with significant antitumor and enzymatic inhibitory activities. The following sections detail the chemical synthesis of 6-fluoro-, 6-bromo-, and 6-iodo-substituted this compound, summarize their biological activities, and provide visual representations of their mechanisms of action.
Introduction
This compound is a carbasugar metabolite isolated from the marine fungus Periconia byssoides. It has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and inhibition of key enzymes.[1][2][3] The halogenation of this compound at the C6 position has been explored to modulate its biological profile, leading to the generation of derivatives with altered potency and selectivity.[4] These analogs are valuable tools for structure-activity relationship (SAR) studies and as potential leads for drug development.
Data Presentation
The biological activities of the synthesized 6-halo-substituted this compound enantiomers were evaluated for their antitumor effects against three cancer cell lines (P388, L1210, and HL-60) and their inhibitory activity against α-glucosidase. The quantitative data from these assays are summarized in the tables below.
Table 1: Antitumor Activity of 6-Halo-Substituted this compound Analogs (IC50 in µM)
| Compound | P388 | L1210 | HL-60 |
| (+)-Pericosine A (1Cl) | 5.00 | 6.12 | 2.03 |
| (-)-Pericosine A (1Cl) | 4.85 | 3.96 | 2.33 |
| (+)-6-Fluorothis compound (1F) | 9.91 | 44.0 | 10.8 |
| (-)-6-Fluorothis compound (1F) | 9.03 | 38.0 | 9.46 |
| (+)-6-Bromothis compound (1Br) | 5.39 | 5.66 | 5.57 |
| (-)-6-Bromothis compound (1Br) | 5.65 | 6.30 | 6.08 |
| (+)-6-Iodothis compound (1I) | 6.17 | 8.18 | 6.78 |
| (-)-6-Iodothis compound (1I) | 5.99 | 7.97 | 6.55 |
Data sourced from Usami et al., 2022.[5]
Table 2: α-Glucosidase Inhibitory Activity of 6-Halo-Substituted this compound Analogs (IC50 in mM)
| Compound | α-Glucosidase |
| (+)-Pericosine A (1Cl) | Inactive |
| (-)-Pericosine A (1Cl) | 2.25 |
| (+)-6-Fluorothis compound (1F) | Inactive |
| (-)-6-Fluorothis compound (1F) | 1.85 |
| (+)-6-Bromothis compound (1Br) | 5.05 |
| (-)-6-Bromothis compound (1Br) | 1.63 |
| (+)-6-Iodothis compound (1I) | 1.15 |
| (-)-6-Iodothis compound (1I) | 2.75 |
Data sourced from Usami et al., 2022.[5]
Experimental Protocols
The following protocols are based on the methods described by Usami et al. for the synthesis of 6-halo-substituted this compound derivatives.[4][6]
Synthesis of (-)-6-Fluorothis compound (1F)
Step 1: Synthesis of Methyl (-)-3,4-O-Cyclohexylidene-6-fluoro-3,4,5-trihydroxy-1-cyclohexene carboxylate (10F)
-
To a solution of (-)-8 (13.4 mg, 0.050 mmol) in CH2Cl2 (1.0 mL) in a polyethylene (B3416737) tube at 0 °C, add (HF)n/pyridine complex (12.5 µL, 4.0 mmol).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO3 (10 mL).
-
Extract the mixture with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford compound 10F.
Step 2: Synthesis of (-)-6-Fluorothis compound (1F)
-
To a solution of (-)-10F (7.5 mg, 0.026 mmol) in MeOH (1.0 mL) at 0 °C, add trifluoroacetic acid (TFA) (2.0 mL) with stirring.
-
Stir the reaction mixture for an additional 3.5 hours at room temperature.
-
Concentrate the mixture under reduced pressure to give the crude product.
-
Purify the crude product by column chromatography on neutral silica gel (eluent: 5% MeOH in CH2Cl2) to afford (-)-1F as a colorless oil.
Synthesis of (-)-6-Bromothis compound (1Br)
-
To a solution of (-)-10Br (41.3 mg, 0.12 mmol) in MeOH (2.0 mL), add Dowex® 50WX8-H (102.5 mg).
-
Stir the resulting mixture for 56 hours at room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: CH2Cl2:MeOH = 95:5) to afford (-)-1Br.
Synthesis of (-)-6-Iodothis compound (1I)
-
To a solution of (-)-10I (4.3 mg, 0.011 mmol) in MeOH (1.0 mL) at 0 °C, add TFA (4.5 mL) with stirring.
-
Stir the reaction mixture for an additional 3 hours at room temperature.
-
Concentrate the mixture under reduced pressure to give a crude residue.
-
Purify the residue by column chromatography with neutral silica gel (eluent: 5% MeOH in CH2Cl2) to afford (-)-1I as a colorless oil.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for halogenated this compound derivatives.
EGFR Signaling Pathway Inhibition
Caption: this compound inhibition of the EGFR signaling pathway.
Topoisomerase II Inhibition
Caption: this compound as a Topoisomerase II inhibitor.
α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing the Therapeutic Potential of Pericosine A in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic potential of Pericosine A, a marine-derived natural product, in combination with conventional chemotherapy agents. This compound has demonstrated promising antitumor activity through the inhibition of key oncogenic pathways, and its use in combination regimens may offer a strategy to enhance therapeutic efficacy and overcome drug resistance.
Introduction to this compound
This compound is a carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1][2] Preclinical studies have established its cytotoxic effects against a range of cancer cell lines, including P388 lymphocytic leukemia, breast carcinoma (HBC-5), and glioblastoma (SNB-75).[2][3][4] The primary mechanisms of action of this compound involve the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and topoisomerase II, two critical targets in cancer therapy.[1][2][3][4][5] By targeting these pathways, this compound can disrupt cancer cell proliferation and survival.
Rationale for Combination Therapy
The principle of combining targeted agents with standard chemotherapy is a well-established approach in oncology.[6] This strategy is designed to:
-
Enhance Antitumor Activity: Targeting multiple, independent pathways can lead to synergistic or additive cell killing.
-
Overcome Drug Resistance: Combination therapy can be effective against tumors that have developed resistance to a single agent.
-
Reduce Toxicity: By achieving synergy, it may be possible to use lower, less toxic doses of each agent.[7]
Given that this compound targets EGFR and topoisomerase II, its combination with conventional chemotherapeutics that act via different mechanisms (e.g., DNA-damaging agents, microtubule stabilizers) is a rational approach to enhance anticancer effects.
Proposed Combination Partners for this compound
Based on the known mechanisms of this compound and successful combination strategies with other EGFR and topoisomerase II inhibitors, the following agents are proposed as primary candidates for combination studies:
-
Doxorubicin (B1662922): An anthracycline antibiotic and a potent topoisomerase II inhibitor.[2] Synergistic effects have been observed when doxorubicin is combined with other EGFR inhibitors.[8]
-
Cisplatin: A platinum-based DNA alkylating agent widely used in the treatment of various solid tumors.[9][10] Combination with EGFR inhibitors has shown clinical benefits.[1][11]
-
Paclitaxel (B517696): A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[12] It is often used in combination with targeted therapies.[13][14][15]
Data Presentation: Synergistic Effects of an EGFR Inhibitor with Doxorubicin
While specific quantitative data for this compound combinations are yet to be published, the following tables summarize the synergistic effects observed with a structurally distinct investigational EGFR inhibitor (EGFRi), EGFR-IN-112, in combination with doxorubicin in breast cancer cell lines.[8] This data serves as a compelling example of the potential for this therapeutic strategy.
Table 1: Single-Agent Cytotoxicity (IC50) of an Investigational EGFR Inhibitor and Doxorubicin [8]
| Cell Line | EGFRi (µM) | Doxorubicin (µM) |
| MCF-7 | 3.96 | 1.4 |
| MDA-MB-231 | 6.03 | 9.67 |
Table 2: Combination Cytotoxicity (IC50) of an Investigational EGFR Inhibitor and Doxorubicin [8]
| Cell Line | EGFRi + Doxorubicin (µM) |
| MCF-7 | 0.46 |
| MDA-MB-231 | 0.01 |
The significant reduction in IC50 values for the combination treatment in both cell lines strongly indicates a synergistic interaction.
Experimental Protocols
The following protocols provide a framework for evaluating the synergistic effects of this compound in combination with other chemotherapy agents.
Protocol for In Vitro Cytotoxicity and Synergy Assessment
This protocol outlines the determination of cell viability and the subsequent calculation of the Combination Index (CI) to quantify synergy.
Materials:
-
This compound
-
Selected chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create serial dilutions of each drug and their combinations in complete culture medium.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations)
-
Combination agent alone (multiple concentrations)
-
This compound and the combination agent together. A constant ratio combination design is recommended for synergy analysis (e.g., based on the ratio of their individual IC50 values).[16]
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[4][17][18] Software such as CompuSyn can be used for this analysis.[16]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is used to determine if the combination treatment enhances the induction of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound, the combination agent, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol for Western Blot Analysis of Signaling Pathways
This protocol can be used to investigate the molecular mechanisms underlying the observed synergistic effects.
Materials:
-
Primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, cleaved PARP, cleaved Caspase-3, Bcl-2, Bax)
-
Secondary antibodies (HRP-conjugated)
-
Protein lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: Proposed mechanism of action of this compound and conventional chemotherapy.
Experimental Workflow
Caption: Workflow for assessing the synergistic effects of this compound in combination therapy.
References
- 1. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effects of topoisomerase inhibitors and natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with reparixin compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Ib Pilot Study to Evaluate Reparixin in Combination with Weekly Paclitaxel in Patients with HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination index calculations [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Application Notes: Elucidating the Mechanism of Action of Pericosine A
Introduction
Pericosine A is a carbasugar-type metabolite isolated from the fungus Periconia byssoides, which was originally found in the sea hare Aplysia kurodai.[1][2] Structurally, it possesses a unique hybrid shikimate-polyketide framework.[3] this compound has demonstrated significant growth inhibition against various tumor cell lines and has shown in vivo antitumor activity in murine leukemia models.[1][2][3][4] Preliminary mechanistic studies have identified it as an inhibitor of both the protein kinase EGFR (Epidermal Growth Factor Receptor) and topoisomerase II, suggesting a multi-faceted approach to its anticancer effects.[1][2][3][4]
These application notes provide a comprehensive experimental framework for researchers to systematically investigate and confirm the molecular mechanisms underlying this compound's antitumor properties. The protocols outlined below will guide users from initial cytotoxicity screening to specific target validation and pathway analysis.
Core Objectives
-
To determine the dose-dependent cytotoxic effects of this compound on selected cancer cell lines.
-
To investigate whether this compound induces apoptosis and/or causes cell cycle arrest.
-
To validate the inhibitory effects of this compound on its putative molecular targets: EGFR and Topoisomerase II.
-
To analyze the impact of this compound on downstream signaling pathways regulated by EGFR.
Experimental Design and Workflow
The overall strategy is to first confirm the cytotoxic and apoptosis-inducing effects of this compound in a cellular context. Following this, the investigation will focus on validating its direct interaction with its proposed molecular targets and elucidating its impact on the relevant signaling cascades.
Data Presentation: Summary of Expected Quantitative Results
The following tables provide a template for summarizing the quantitative data obtained from the described protocols.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| A549 | Lung Carcinoma | Value |
| MCF-7 | Breast Adenocarcinoma | Value |
| U87-MG | Glioblastoma | Value |
| P388 | Murine Leukemia | 0.1 µg/mL[2] |
Table 2: Apoptosis Induction by this compound (24h Treatment)
| Cell Line | This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|---|
| MCF-7 | 0 (Control) | Value | Value |
| IC50 | Value | Value |
| | 2x IC50 | Value | Value |
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | Value | Value | Value |
| this compound (IC50) | Value | Value | Value |
Table 4: In Vitro Enzyme Inhibition by this compound
| Target Enzyme | This compound IC50 | Positive Control |
|---|---|---|
| EGFR Tyrosine Kinase | Value (µM) | Gefitinib |
| Topoisomerase II | Value (µM) | Etoposide |
Hypothesized Signaling Pathways
This compound is hypothesized to interfere with two critical cellular processes: signal transduction via EGFR and DNA maintenance via Topoisomerase II.
References
- 1. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Pericosine A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Pericosine A. The information is compiled from published synthetic routes to assist in overcoming common challenges and improving overall yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PA-TS-001 | Low yield during the bromination of the epoxide intermediate (compound 8). | The choice of brominating agent is critical. Reagents like BBr₃ can lead to the formation of complex mixtures and undesired regioisomers, resulting in very low yields (as low as 14-38%).[1] | Use a milder and more selective brominating agent. Mono-bromoborane dimethyl sulfide (B99878) complex (BH₂Br·SMe₂) has been shown to dramatically improve the yield to as high as 94%.[1] It is also crucial to maintain a low reaction temperature (-78 °C) to minimize side reactions.[1] |
| PA-TS-002 | Low yield during the deprotection of the cyclohexylidene moiety. | The use of strong acids like trifluoroacetic acid (TFA) in methanol (B129727) can result in moderate yields (around 66%).[1] The stability of the final product can also be a factor. | Employing an acidic ion-exchange resin, such as Dowex® 50WX8 hydrogen form, in methanol at room temperature can significantly improve the yield to approximately 87%.[1] This method offers a milder alternative to strong acids. |
| PA-TS-003 | Difficulty in purifying the final product or unstable intermediates. | The choice of chromatography stationary phase can impact the stability and recovery of certain compounds. For instance, using conventional acidic silica (B1680970) gel for the purification of pericoxide (compound 7) can lead to low isolated yields (23%) due to product decomposition.[1] | For acid-sensitive compounds, using a neutral stationary phase like neutral silica gel for column chromatography can significantly improve the isolated yield (up to 77% for pericoxide).[1] |
| PA-TS-004 | Poor stereoselectivity in the introduction of the chloro group. | The mechanism of chlorination can be complex, with possibilities of Sₙi, Sₙ', or[1][1]-sigmatropic rearrangement. The desired stereochemistry is a result of an Sₙ' mechanism with syn selectivity.[2] | While the original synthesis reports excellent stereoselectivity, if issues arise, careful control of reaction conditions and a thorough analysis of the reaction mechanism are necessary. Detailed 2D NMR analysis of intermediates is crucial to confirm the stereochemistry at each step.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the total synthesis of this compound?
A1: The first total synthesis of this compound was achieved using either (-)-quinic acid or (-)-shikimic acid as starting materials.[2] These natural products provide a chiral pool from which the stereocenters of this compound can be established.
Q2: What is the established absolute configuration of natural this compound?
A2: The absolute configuration of natural this compound has been determined to be methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate through total synthesis.[2][3]
Q3: Are there alternative halogenated analogs of this compound that have been synthesized?
A3: Yes, enantiomers of 6-fluoro-, 6-bromo-, and 6-iodothis compound have been successfully synthesized.[1][4] The synthesis of these analogs has provided valuable insights into optimizing the halogenation step.
Q4: What is a critical factor for achieving a good yield in the synthesis of 6-bromo-pericosine A?
A4: The choice of the brominating agent and the reaction temperature are critical. The use of mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) at -78 °C has been shown to be highly effective, providing a 94% yield for the key bromination step.[1]
Quantitative Data Summary
The following table summarizes the yields of key reaction steps in the synthesis of this compound and its bromo-analog, highlighting the improvements achieved through methodological optimization.
| Reaction Step | Reagents and Conditions | Product | Reported Yield | Reference |
| Bromination of Epoxide | BBr₃, Et₂O, -78 °C | (-)-10Br | 14-38% | [1] |
| Optimized Bromination of Epoxide | BH₂Br·SMe₂, Et₂O, -78 °C | (-)-10Br | 94% | [1] |
| Deprotection of Cyclohexylidene | TFA, MeOH | (-)-1Br | 66% | [1] |
| Optimized Deprotection of Cyclohexylidene | Dowex® 50WX8-H, MeOH, rt | (-)-1Br | 87% | [1] |
| Final Deprotection to (-)-Pericosine A | TFA | (-)-4' | 66% | [2][3] |
| Purification of Pericoxide | Acidic Silica Gel Chromatography | (-)-7 | 23% | [1] |
| Optimized Purification of Pericoxide | Neutral Silica Gel Chromatography | (-)-7 | 77% | [1] |
Experimental Protocols
Optimized Bromination of syn-Epoxide (Formation of (-)-10Br)
To a solution of syn-epoxide (-)-8 (112.8 mg, 0.42 mmol) in diethyl ether (Et₂O, 5 mL) at -78 °C, a 1.0 M solution of mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) in CH₂Cl₂ (0.48 mL, 0.42 mmol) is added. The reaction mixture is stirred at -78 °C for 5 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: EtOAc:Hexane = 1:3) to afford (-)-10Br (139.7 mg, 94% yield).[1]
Optimized Deprotection of Cyclohexylidene Acetal (Formation of (-)-1Br)
(-)-10Br is treated with Dowex® 50WX8 hydrogen form (acidic ion-exchange resin) in methanol (MeOH) at room temperature for 56 hours. This procedure yields (-)-1Br in 87% yield.[1]
Visualizations
Caption: Generalized synthetic pathway to this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor stereoselectivity in Pericosine A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pericosine A. The focus is on overcoming challenges related to poor stereoselectivity in key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of poor stereoselectivity in the total synthesis of this compound?
A1: Poor stereoselectivity in this compound synthesis typically arises during three critical transformations:
-
Reduction of the β,γ-unsaturated ketone intermediate: The formation of the allylic alcohol requires the introduction of a new stereocenter. The facial selectivity of the hydride attack on the carbonyl group can be difficult to control, potentially leading to a mixture of diastereomers.
-
Epoxidation of the allylic alcohol: The stereochemical outcome of the epoxidation of the cyclohexene (B86901) ring is crucial. The directing effect of the existing allylic alcohol can be exploited, but undesired diastereomers can form depending on the reagent and reaction conditions.
-
Dihydroxylation of the diene intermediate: The syn-dihydroxylation of the cyclohexadiene precursor establishes two adjacent stereocenters. Achieving high diastereoselectivity is essential for the correct relative stereochemistry of the final product.
Q2: My synthesis starts from a chiral pool material like (-)-quinic acid or (-)-shikimic acid. Why am I still observing poor stereoselectivity?
A2: While starting from a chiral pool material sets the absolute configuration of the initial stereocenters, it does not guarantee stereocontrol in subsequent steps where new stereocenters are introduced.[1] The inherent chirality of the starting material influences the stereochemical outcome of new reactions, but this influence may not be sufficient to achieve high selectivity without careful optimization of reagents and reaction conditions.[2] The conformation of the cyclohexene ring and the directing effects of existing functional groups play a significant role in determining the facial selectivity of subsequent transformations.
Q3: How critical is the stereochemistry at each chiral center to the biological activity of this compound?
A3: The stereochemistry, particularly at the C-6 position, has a significant impact on the cytotoxic activity of this compound and its analogues.[3] Synthetic efforts that produced epimers of the natural product have shown reduced biological activity, highlighting the importance of precise stereochemical control for medicinal chemistry applications.[3]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of the β,γ-Unsaturated Ketone
Problem: The reduction of the β,γ-unsaturated ketone intermediate yields a mixture of diastereomeric allylic alcohols.
Possible Causes and Solutions:
-
Insufficient Facial Shielding: The existing stereocenters on the cyclohexenone ring may not provide enough steric hindrance to direct the incoming hydride reagent to a single face of the carbonyl group.
-
Choice of Reducing Agent: The size and reactivity of the hydride reagent can significantly influence the diastereoselectivity.
Troubleshooting Steps:
-
Modify the Reducing Agent:
-
Bulky Hydride Reagents: Employing sterically demanding reducing agents can enhance facial selectivity. For example, L-Selectride is bulkier than sodium borohydride (B1222165) (NaBH₄) and may provide higher diastereoselectivity.
-
Chelation-Controlled Reduction: If a nearby hydroxyl group is present, using a reducing agent in conjunction with a Lewis acid like cerium(III) chloride (Luche reduction) can form a chelate that directs the hydride delivery from a specific face.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance the kinetic control of the reduction, often favoring the formation of a single diastereomer.[3]
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent and the conformation of the substrate. Experiment with different ethereal or alcoholic solvents.
-
Quantitative Data on Ketone Reduction:
| Reducing Agent | Additive | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Reference |
| NaBH₄ | None | -78 | >95:5 | [3] |
| Tetrabutylammonium triacetoxyborohydride | None | Not specified | Single product | [3] |
Issue 2: Low Diastereoselectivity in the Epoxidation of the Allylic Alcohol
Problem: Epoxidation of the allylic alcohol intermediate results in a mixture of syn and anti epoxides.
Possible Causes and Solutions:
-
Weak Directing Effect of the Allylic Alcohol: The hydroxyl group may not be effectively directing the epoxidizing agent to the syn-face of the double bond.
-
Competing Steric Effects: Steric hindrance from other substituents on the ring may counteract the directing effect of the allylic alcohol.
Troubleshooting Steps:
-
Enhance the Directing Effect:
-
Hydrogen Bonding: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can form a hydrogen bond with the allylic alcohol, leading to a directed epoxidation.[4] Ensure anhydrous conditions to maximize this interaction.
-
Metal-Catalyzed Epoxidation: Vanadium-based catalysts (e.g., VO(acac)₂) in combination with an oxidant like tert-butyl hydroperoxide (TBHP) are highly effective for the directed epoxidation of allylic alcohols.[4]
-
-
Protecting Group Strategy: If the hydroxyl group's directing effect leads to the undesired diastereomer, protecting the alcohol (e.g., as a silyl (B83357) ether) can block this effect, allowing steric factors to control the facial selectivity of the epoxidation.
Quantitative Data on Allylic Alcohol Epoxidation:
| Epoxidizing Agent | Catalyst | Diastereomeric Ratio (syn:anti) | Reference |
| m-CPBA | None | High syn-selectivity | [4] |
| TBHP | VO(acac)₂ | Excellent syn-selectivity | [4] |
| TFDO | None | High anti-selectivity | [5] |
Issue 3: Poor Enantioselectivity in the Dihydroxylation of the Diene Intermediate
Problem: Dihydroxylation of the diene precursor yields a mixture of enantiomers or diastereomers.
Possible Causes and Solutions:
-
Use of an Achiral Dihydroxylation Reagent: Standard dihydroxylation with osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO) on a prochiral diene will result in a racemic mixture of diols.
-
Substrate Control is Insufficient: The existing chirality in the molecule may not be sufficient to induce high facial selectivity in the dihydroxylation.
Troubleshooting Steps:
-
Employ Asymmetric Dihydroxylation:
-
Sharpless Asymmetric Dihydroxylation: This is the method of choice for achieving high enantioselectivity. Use a catalytic amount of OsO₄ with a stoichiometric amount of a re-oxidant (e.g., K₃[Fe(CN)₆]) in the presence of a chiral ligand.[6]
-
AD-mix-α (containing the (DHQ)₂PHAL ligand) typically provides one enantiomer.
-
AD-mix-β (containing the (DHQD)₂PHAL ligand) provides the other enantiomer.
-
-
-
Optimize Reaction Conditions for Sharpless Dihydroxylation:
-
Solvent System: A common solvent system is a 1:1 mixture of t-butanol and water.
-
pH: The reaction is typically faster at a slightly basic pH.[6]
-
Additives: For less reactive alkenes, additives like methanesulfonamide (B31651) (MeSO₂NH₂) can accelerate the reaction.[6]
-
Quantitative Data on Asymmetric Dihydroxylation:
| Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Reference |
| OsO₄ (cat.), K₃[Fe(CN)₆] | (DHQD)₂PHAL (in AD-mix-β) | >95% | [7] |
| OsO₄ (cat.), K₃[Fe(CN)₆] | (DHQ)₂PHAL (in AD-mix-α) | >95% | [7] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a β,γ-Unsaturated Ketone Intermediate
This protocol is adapted from the synthesis of a precursor to (-)-Pericosine A.[3]
-
Preparation: Dissolve the β,γ-unsaturated ketone intermediate (1.0 equiv) in dry tetrahydrofuran (B95107) (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride (NaBH₄) (1.0 equiv) in methanol (B129727) to the cooled solution of the ketone over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer.
Protocol 2: Sharpless Asymmetric Dihydroxylation
This is a general protocol for the Sharpless asymmetric dihydroxylation of an alkene.
-
Preparation of the AD-mix: In a round-bottom flask, prepare the AD-mix solution by dissolving the commercial AD-mix-β (or AD-mix-α) powder (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water (5 mL of each per 1 mmol of alkene). Stir until both phases are clear.
-
Cooling: Cool the AD-mix solution to 0 °C in an ice bath.
-
Addition of Alkene: Add the alkene substrate (1.0 equiv, 1 mmol) to the cooled AD-mix solution.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is often complete within 6-24 hours.
-
Quenching: Quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃) (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Workup: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 2 M aqueous sodium hydroxide (B78521) (NaOH), then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 5. Synthesis of marine natural product (-)-pericosine E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Pericosine A stability and storage in DMSO
This technical support center provides guidance on the stability and storage of Pericosine A in DMSO, addressing common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane.[1][2] For cell-based assays, DMSO is a commonly used solvent.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid or in a solvent under specific temperature conditions. The recommended storage conditions are summarized in the table below.
Q3: How long can I store this compound in DMSO?
When stored in a solvent such as DMSO, this compound is stable for up to one year when stored at -80°C.[1] For shorter-term storage, solutions can be kept at -20°C, though stability for extended periods at this temperature is not specified. To ensure the integrity of the compound, it is best practice to prepare fresh solutions for experiments and avoid multiple freeze-thaw cycles.[3]
Q4: Can I store this compound in DMSO at 4°C or room temperature?
Storing this compound solutions at 4°C or room temperature is not recommended for extended periods. While some compounds may be stable in DMSO for a limited time under these conditions, the risk of degradation increases.[4] For optimal results, stock solutions should be stored at -80°C.
Data Summary
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Storage Duration | Recommended Solvents |
| Solid (Powder) | -20°C | 3 years | N/A |
| In Solvent | -80°C | 1 year | DMSO, Ethanol, Methanol, Dichloromethane[1][2] |
Experimental Protocols
While specific experimental protocols for testing this compound stability were not detailed in the provided search results, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed.
Protocol: Assessing this compound Stability in DMSO via HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 30, etc.).
-
HPLC Analysis:
-
At each time point, take one aliquot from each storage temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a suitable HPLC method (a C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid is a common starting point for small molecules).
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the parent this compound peak.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample to determine the stability under different storage conditions.
Visual Guides
Caption: Recommended workflow for preparing and storing this compound in DMSO.
Troubleshooting Guide
Caption: Troubleshooting guide for experiments involving this compound.
References
Pericosine A Solubility & In Vitro Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A. The information is designed to address common challenges, particularly those related to solubility, to ensure successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a fungal metabolite with established anticancer activity.[1][2] It is known to inhibit the growth of a variety of cancer cell lines.[1][2] Its primary molecular targets include the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, making it a subject of interest in cancer research and drug development.[3][4][5]
Q2: In which solvents is this compound soluble?
A2: this compound is a solid that is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane.[1][2][6]
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions prepared in a solvent can be stored at -80°C for up to one year.[2]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of ≥70%.[1][6]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound for in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | This compound is poorly soluble in water. The rapid change in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into cell culture medium can cause the compound to precipitate out of solution. | 1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, prepare an intermediate dilution of the stock solution in the cell culture medium. Then, use this intermediate dilution to prepare the final working concentration.[7] 2. Pre-warming the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. This can sometimes improve solubility. 3. Increase Final Solvent Concentration: If your cell line can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a vehicle control with the same solvent concentration to assess any solvent-induced effects.[7] 4. Vortexing/Mixing: Ensure thorough mixing by gently vortexing or pipetting immediately after adding the stock solution to the medium. |
| Difficulty dissolving the initial powder | The compound may require more energy to dissolve completely in the chosen solvent. | 1. Vortexing: Vigorously vortex the solution for 1-2 minutes. 2. Sonication: Briefly sonicate the tube in a water bath sonicator to aid dissolution. 3. Warming: If the compound is not temperature-sensitive, warm the solution to 37°C for a short period while mixing.[8] |
| Inconsistent experimental results | This could be due to incomplete dissolution or precipitation of this compound, leading to inaccurate concentrations in the assay. | 1. Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation before adding them to your cells. Use a microscope to check for precipitates in the culture wells. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with the stability of diluted solutions. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) may be too high for the specific cell line being used. | 1. Determine Solvent Tolerance: Before starting your experiments with this compound, perform a dose-response experiment with the solvent alone to determine the maximum concentration your cells can tolerate without showing signs of toxicity. 2. Minimize Solvent Concentration: Aim to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% for DMSO.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 222.62 g/mol )[1][9]
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
(Optional) Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 2.23 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Assisting Dissolution (if necessary): If the powder does not dissolve completely, briefly sonicate the vial in a water bath sonicator or warm it to 37°C for a few minutes, followed by vortexing.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Methodology:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Direct Dilution (for final DMSO concentrations ≤ 0.1%):
-
Calculate the volume of the stock solution needed to achieve your final desired concentration.
-
Add the stock solution directly to the pre-warmed cell culture medium.
-
Immediately mix well by gentle pipetting or swirling.
-
-
Serial Dilution (recommended to minimize precipitation):
-
Prepare an intermediate dilution of the stock solution in cell culture medium (e.g., a 1:10 dilution to create a 1 mM solution).
-
From this intermediate dilution, prepare your final working concentration in the cell culture medium.
-
Mix thoroughly after each dilution step.
-
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cell culture plates.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value/Information | Source(s) |
| Molecular Formula | C₈H₁₁ClO₅ | [1][9] |
| Molecular Weight | 222.62 g/mol | [1][9] |
| Appearance | Solid | [1][6] |
| Solubility in DMSO | Soluble (Exact concentration not specified in literature) | [1][2][6] |
| Solubility in Ethanol | Soluble (Exact concentration not specified in literature) | [1][2][6] |
| Solubility in Methanol | Soluble (Exact concentration not specified in literature) | [1][2][6] |
| Solubility in Dichloromethane | Soluble (Exact concentration not specified in literature) | [1][6] |
| Aqueous Solubility | Poor | Inferred from the need for organic solvents |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified workflow of Topoisomerase II and inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for using this compound in in vitro assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. emulatebio.com [emulatebio.com]
- 9. This compound | C8H11ClO5 | CID 10013825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Pericosine A concentration for cytotoxicity assays
Welcome to the technical support center for Pericosine A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides.[1] It exhibits antitumor activity through the inhibition of key cellular targets. Mechanistic studies have shown that this compound can inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, suggesting it may disrupt oncogenic signaling and DNA replication processes.[1][2][3]
Q2: Which cancer cell lines are known to be sensitive to this compound?
A2: this compound has demonstrated significant in vitro cytotoxicity against several cancer cell lines. It is particularly potent against P388 murine lymphocytic leukemia cells.[2][4] Studies have also reported selective growth inhibition against human breast cancer (HBC-5) and glioblastoma (SNB-75) cell lines.[2] Other sensitive cell lines include L1210 (mouse lymphocytic leukemia) and HL-60 (human promyelocytic leukemia).[5]
Q3: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A3: Based on published data, a good starting point for a dose-response experiment would be to test a range of concentrations spanning from nanomolar to micromolar levels. For the highly sensitive P388 cell line, the effective dose (ED₅₀) is reported to be as low as 0.1 µg/mL.[3] For other cell lines, higher concentrations may be necessary. We recommend performing a preliminary dose-finding study with a broad concentration range (e.g., 0.01 µg/mL to 100 µg/mL) to determine the optimal range for your specific cell line.
Q4: What positive control should I use in my cytotoxicity assay?
A4: A common positive control used in antitumor assays alongside this compound is 5-fluorouracil (B62378) (5-FU).[5] Alternatively, other standard cytotoxic agents known to be effective against your chosen cell line, such as doxorubicin (B1662922) or paclitaxel, can be used.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before seeding. Work quickly to prevent cells from settling. Visually inspect the plate under a microscope after seeding to confirm even distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Pipetting. Small volume errors during the addition of this compound or assay reagents can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and proper pipetting technique. For very small volumes, prepare an intermediate dilution of your stock solution.
-
Issue 2: this compound shows lower-than-expected or no cytotoxic activity.
-
Possible Cause 1: Cell Line Resistance. The cell line you are using may be inherently resistant to the mechanism of action of this compound.
-
Solution: Test this compound on a known sensitive cell line, such as P388, to confirm the compound's activity.[4] Review literature to understand the resistance mechanisms of your cell line (e.g., expression levels of EGFR).
-
-
Possible Cause 2: Sub-optimal Concentration. The concentrations tested may be too low to induce a cytotoxic effect.
-
Solution: Expand your dose-response curve to include higher concentrations. Refer to the data tables below for effective concentrations in various cell lines.
-
-
Possible Cause 3: Compound Degradation. this compound, like many natural products, may be unstable under certain conditions.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C.
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic and inhibitory activities of this compound.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cell Type | Species | Reported Activity (ED₅₀/IC₅₀) | Reference |
| P388 | Lymphocytic Leukemia | Mouse | 0.1 µg/mL (ED₅₀) | [3] |
| L1210 | Lymphocytic Leukemia | Mouse | Moderate Activity | [5] |
| HL-60 | Promyelocytic Leukemia | Human | Moderate Activity | [5] |
| HBC-5 | Breast Cancer | Human | Selective Growth Inhibition | [2] |
| SNB-75 | Glioblastoma | Human | Selective Growth Inhibition | [2] |
Table 2: Inhibitory Activity of this compound against Molecular Targets
| Target | Target Type | Reported Activity | Reference |
| EGFR | Protein Kinase | 40-70% inhibition at 100 µg/mL | [3] |
| Topoisomerase II | Enzyme | 100-300 µM (IC₅₀) | [3] |
Experimental Protocols & Methodologies
Protocol: General MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control (e.g., 5-fluorouracil)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for untreated cells (vehicle control) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for optimizing this compound concentration and its proposed mechanism of action on the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic efforts for stereo structure determination of cytotoxic marine natural product pericosines as metabolites of Periconia sp. from sea hare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pericosine A Cell-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in cell-based experiments involving Pericosine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring cytotoxic compound isolated from the marine-derived fungus Periconia byssoides.[1] It is a carbasugar that has demonstrated antitumor activity.[2][3] Its primary mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, leading to disruption of cancer cell signaling and DNA replication.[1][4]
Q2: How should I prepare a stock solution of this compound for my cell-based assays?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: What are the typical GI50/IC50 values for this compound in cancer cell lines?
A3: The growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cancer cell line and the duration of exposure. Reported values are in the micromolar range. For example, this compound has shown selective growth inhibition against breast and glioblastoma cell lines.[2]
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity/Viability Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. |
| Edge Effects in Multi-well Plates | To minimize evaporation, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| This compound Precipitation | Visually inspect for precipitates after adding this compound to the medium. If precipitation occurs, consider adjusting the final DMSO concentration or using a solubilizing agent. Prepare fresh dilutions for each experiment. |
| Instability of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. For long incubations, consider replacing the media with fresh this compound solution. |
| Interference with Assay Reagents | Some natural products can interfere with colorimetric assays like the MTT assay. Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent. Consider using an alternative viability assay, such as a CellTiter-Glo® luminescent assay. |
Issue 2: this compound Shows No or Low Activity
| Possible Cause | Suggested Solution |
| Inappropriate Cell Line | Confirm that your chosen cell line expresses EGFR and is dependent on its signaling for proliferation. Cell lines with downstream mutations in the EGFR pathway may be resistant. |
| Insufficient Treatment Duration or Concentration | The effects of this compound may be time-dependent. Consider extending the treatment duration (e.g., 48 or 72 hours). Perform a dose-response experiment with a wide range of concentrations. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. |
| High Serum Concentration in Media | Growth factors in fetal bovine serum (FBS) can activate EGFR and mask the inhibitory effect of this compound. Try reducing the serum concentration or performing the assay in serum-free or low-serum media after initial cell attachment. |
Data Presentation: this compound Growth Inhibition
| Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| Murine P388 leukemia | ED50 | 0.1 µg/mL | [5] |
| Breast Cancer (HBC-5) | log GI50 | -5.22 | [4] |
| Glioblastoma (SNB-75) | log GI50 | -7.27 | [4] |
| P388 | Antitumor Activity | - | [6] |
| L1210 | Antitumor Activity | - | [6] |
| HL-60 | Antitumor Activity | - | [6] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Reagent Preparation :
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage :
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A vendor suggests that in solvent, this compound is stable for up to 1 year at -80°C.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent toxicity.
-
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Remove the old medium from the cells and add the different concentrations of this compound and controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition :
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization :
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
-
Measurement :
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
-
Visualizations
This compound Signaling Pathway
General Experimental Workflow
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Technical Support Center: Pericosine A Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pericosine A in enzymatic assays. Given that this compound is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, this guide focuses on challenges related to these specific assays, as well as general issues arising from the compound's chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of this compound?
This compound has been shown to inhibit the activity of two key enzymes involved in cell proliferation and DNA topology: Epidermal Growth Factor Receptor (EGFR), a protein kinase, and Topoisomerase II.[1]
Q2: I am observing lower than expected inhibition of EGFR with this compound. What are the possible causes?
Several factors could contribute to lower than expected inhibition. These include:
-
Inactive Enzyme: Ensure the EGFR kinase used in the assay is active. It's advisable to run a control with a known potent inhibitor to verify enzyme activity.[2]
-
Suboptimal ATP Concentration: The concentration of ATP can significantly impact the apparent inhibitory activity of ATP-competitive inhibitors. It is recommended to determine the optimal ATP concentration for your specific assay conditions.[2]
-
Incorrect Buffer Composition: The pH and ionic strength of the assay buffer are critical for enzyme activity. Verify that the buffer components and pH are at the optimal levels for EGFR.[2]
Q3: My Topoisomerase II decatenation assay results are unclear when using this compound. What could be interfering with the results?
Common issues in Topoisomerase II assays include:
-
Interfering Proteins in Crude Extracts: If using crude cell extracts, high concentrations of DNA binding proteins or positively charged proteins can stick to the DNA substrate and inhibit enzyme access.[3]
-
Nuclease Contamination: Contaminating nucleases in the enzyme preparation or cell extract can degrade the kDNA substrate, obscuring the decatenation results.[3]
-
Solvent Interference: If this compound is dissolved in a solvent like DMSO, it's crucial to include a solvent control to ensure the solvent itself is not interfering with the reaction.[4]
Q4: Can this compound's chemical reactivity interfere with assay components?
Yes, this compound is an electrophilic compound that readily reacts with thiols.[5] This reactivity can pose a challenge in enzymatic assays:
-
Reaction with DTT: Many enzyme assays include dithiothreitol (B142953) (DTT) or other reducing agents to maintain enzyme stability. This compound may react with these agents, reducing its effective concentration and potentially generating interfering byproducts.
-
Modification of Cysteine Residues: this compound could potentially react with cysteine residues on the enzyme itself, leading to non-specific inhibition.
Q5: What are the best practices for handling and storing this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Powder: -20°C for up to 3 years.
-
In solvent: -80°C for up to 1 year.
When preparing solutions, ensure the compound is fully dissolved. Poor solubility can lead to inaccurate concentration determination and variable assay results.[6]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in an EGFR Kinase Assay
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[7] |
| Incomplete Mixing of Reagents | Ensure thorough mixing of all components before dispensing into the assay plate.[2] |
| Temperature Fluctuations | Incubate the assay plate in a stable temperature environment. Avoid placing the plate on a cold surface for extended periods.[1][8] |
| This compound Precipitation | Visually inspect for any precipitation after adding this compound to the assay buffer. If solubility is an issue, consider using a different co-solvent, but be sure to include a vehicle control.[6] |
Problem 2: No Decatenation Observed in Topoisomerase II Assay Control (No Inhibitor)
| Potential Cause | Recommended Solution |
| Inactive Topoisomerase II Enzyme | Verify the activity of the enzyme stock with a fresh batch or a positive control substrate. |
| Insufficient ATP | Topoisomerase II requires ATP for its decatenation activity. Ensure the correct concentration of fresh ATP is used.[4] |
| Incorrect Buffer Conditions | Check the pH and divalent cation (e.g., Mg2+) concentration in the assay buffer, as these are critical for Topoisomerase II activity.[4] |
| Nuclease Contamination | Run a control with the kDNA substrate and the enzyme preparation in the absence of ATP. If the kDNA is degraded, nuclease contamination is likely.[9] |
Problem 3: IC50 Value for this compound is Significantly Different Than Expected
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the stock concentration of your this compound solution. Perform a serial dilution carefully. |
| Issues with this compound Solubility | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an overestimation of the IC50 value.[6][10] |
| Assay Conditions Not Optimized | Optimize enzyme and substrate concentrations. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[2] |
| Reaction with Assay Components | Consider the possibility of this compound reacting with other components in the assay, such as DTT. This can be tested by pre-incubating this compound with the assay buffer and then adding the enzyme and substrate. |
Experimental Protocols
General Protocol for EGFR Kinase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare an assay buffer at the optimal pH for EGFR (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[11]
-
Dilute the active EGFR enzyme to a working concentration that gives a linear signal over the desired time course.
-
Prepare a stock solution of a suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr)).
-
Prepare a stock solution of ATP. The final concentration should be at or near the Km for ATP for the enzyme.[12]
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
Add the EGFR enzyme to the wells of a microplate.
-
Add the different concentrations of this compound (and a vehicle control).
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature (e.g., 30°C).[2]
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes).[11]
-
Stop the reaction and measure the signal (e.g., phosphorylation of the substrate) using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence, or radioactivity).[11]
-
-
Data Analysis:
-
Subtract the background signal (from wells with no enzyme).
-
Normalize the data to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
General Protocol for Topoisomerase II Decatenation Assay
This protocol is a general guideline for a kDNA-based decatenation assay.
-
Reagent Preparation:
-
Prepare a 5x complete assay buffer (e.g., by mixing equal volumes of a buffer containing Tris-HCl, KCl, MgCl2, and a buffer containing ATP and DTT). This buffer should be made fresh.[9]
-
Prepare kinetoplast DNA (kDNA) at a suitable concentration (e.g., 100-200 ng per reaction).[9]
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a microcentrifuge tube, assemble the reaction mixture in the following order: water, 5x complete reaction buffer, kDNA, and the test extract or purified Topoisomerase II enzyme.
-
Add the different concentrations of this compound (and a vehicle control).
-
Incubate the reaction at 37°C for 30 minutes.[9]
-
Stop the reaction by adding a stop buffer/gel loading dye (containing SDS or a similar denaturant).[9]
-
-
Analysis:
-
Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Run the gel until there is adequate separation of the catenated and decatenated DNA.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. topogen.com [topogen.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Preventing Pericosine A degradation in aqueous solutions
Disclaimer: The following information regarding the degradation pathways and stability of Pericosine A in aqueous solutions is based on established chemical principles of its constituent functional groups. As of this writing, specific studies on the degradation of this compound have not been published. Researchers should use this guide as a starting point and perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. Once in a solvent, it is recommended to store the solution at -80°C, which should maintain its stability for up to one year.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q2: In which solvents is this compound soluble and what are the stability considerations?
A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and dichloromethane.[2] While these solvents are suitable for creating stock solutions, the long-term stability in each has not been extensively studied. For aqueous experimental buffers, it is recommended to prepare the final dilution from a concentrated stock solution immediately before use to minimize potential degradation.
Q3: How does pH likely affect the stability of this compound in aqueous solutions?
A: The methyl ester group in this compound is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases.[3][4] Therefore, this compound is expected to be most stable in neutral or slightly acidic aqueous solutions (pH 4-6). In strongly acidic or alkaline conditions, the rate of hydrolysis of the methyl ester to the corresponding carboxylic acid is likely to increase.[5][6][7]
Q4: Is this compound sensitive to light and temperature?
A: While specific photostability studies on this compound are not available, many complex organic molecules are sensitive to light. It is good laboratory practice to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil. The recommended storage temperatures of -20°C for the solid and -80°C for solutions suggest that this compound is sensitive to higher temperatures, which can accelerate degradation processes like hydrolysis and oxidation.
Q5: Are there any known incompatibilities of this compound with other reagents?
A: this compound is known to react with organosulfur compounds, such as thiols.[8] This suggests that it is a reactive electrophile. Therefore, it is advisable to avoid using buffers or reagents containing thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) unless they are a required part of the experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound in an aqueous buffer. | Hydrolysis of the methyl ester: This is more likely to occur in acidic or basic buffers. | - Prepare fresh solutions before each experiment.- Use a buffer with a pH between 4 and 6.- Perform a time-course experiment to determine the stability of this compound in your specific buffer. |
| Oxidation of the polyol groups: The multiple hydroxyl groups on the cyclohexene (B86901) ring can be susceptible to oxidation, especially in the presence of trace metals or reactive oxygen species. | - Degas your buffers to remove dissolved oxygen.- Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with your experimental system. | |
| Reaction with other components in the media: The allylic chloride is a reactive functional group that can be attacked by nucleophiles. | - Review all components in your experimental media for the presence of strong nucleophiles (e.g., thiols). | |
| Unexpected peaks appear in HPLC analysis of a this compound solution. | Degradation of this compound: The appearance of new peaks over time is a strong indicator of degradation. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Refer to the proposed degradation pathways to hypothesize the identity of the new peaks.- Optimize storage and handling conditions to minimize degradation. |
| Inconsistent experimental results. | Inconsistent age or handling of this compound solutions: The use of solutions of different ages or that have been handled differently can lead to variability in the concentration of the active compound. | - Standardize your protocol for the preparation and handling of this compound solutions.- Always note the date of preparation on the vial.- For critical experiments, use a freshly prepared solution from a solid aliquot. |
Summary of Potential Degradation of this compound Functional Groups
| Functional Group | Degradation Pathway | Conditions Favoring Degradation | Potential Degradation Product |
| Methyl Ester | Hydrolysis | Acidic or basic pH | Carboxylic acid and methanol |
| Polyol (hydroxyl groups) | Oxidation | Presence of oxidizing agents, trace metals, light | α-hydroxy ketones or aldehydes |
| Allylic Chloride | Nucleophilic Substitution | Presence of nucleophiles (e.g., water, buffers) | Allylic alcohol or other substitution products |
| Cyclohexene | Oxidation | Strong oxidizing conditions | Epoxides or other oxidation products |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and the stability-indicating analytical method for this compound.
1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify the major degradation products.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable HPLC system with a UV detector or a mass spectrometer (MS)
-
A photostability chamber
-
pH meter
3. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
4. Forced Degradation Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) in a quartz cuvette to light in a photostability chamber (ICH Q1B option 2).
-
Analyze the solution at various time intervals (e.g., 6, 12, 24, and 48 hours).
-
A control sample should be kept in the dark at the same temperature.
-
5. HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid, can be used. A typical gradient might be 10% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, or MS detection for identification of degradation products.
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
-
Calculate the percentage degradation of this compound under each stress condition.
Visualizations
Caption: Inferred degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective oxidation of polyols to primary hydroxyl acids by plasmonic catalysis on an Au–Pt nanoalloy irradiated by visible light - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Natural Compound Safely and Effectively Neutralizes Skunk Spray Odor | Sci.News [sci.news]
Technical Support Center: Troubleshooting Inconsistent Results in Pericosine A Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Pericosine A. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a cytotoxic fungal metabolite isolated from Periconia byssoides. It is a carbasugar that has demonstrated anticancer activity.[1][2] Mechanistic studies suggest that this compound may exert its effects through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, potentially disrupting key oncogenic signaling pathways and DNA topology.[1]
Q2: I am observing significant variability in the IC50/GI50 values of this compound between experiments. What are the potential causes?
Inconsistent IC50 or GI50 values for this compound can stem from several factors:
-
Compound Stability and Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, it should be stored at -80°C for up to one year. Improper storage can lead to degradation of the compound and reduced potency.
-
Enantiomeric Mixture: Natural this compound can exist as an enantiomeric mixture. While studies have shown no significant difference in cytotoxic potency between the enantiomers, the exact ratio in a given batch could potentially contribute to minor variations.
-
Cell Line Specificity: this compound has shown selective cytotoxicity, with high potency in some cell lines (e.g., glioblastoma SNB-75) and moderate activity in others.[1] Ensure you are comparing results from the same cell line.
-
Experimental Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation time can all significantly impact the apparent cytotoxicity of a compound.
Q3: Is this compound soluble in aqueous media?
This compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported growth inhibition (GI50) and effective dose (ED50) values for this compound in various cancer cell lines. Note that GI50 refers to the concentration causing 50% growth inhibition.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| Various | Breast, Colon, Lung, Ovary, Stomach, Prostate | GI50 | 0.05 - 24.55 | [3] |
| P388 | Murine Leukemia | ED50 | ~0.045 (0.1 µg/mL) | [2][4] |
| HBC-5 | Breast Carcinoma | GI50 | ~0.006 | [2] |
| SNB-75 | Glioblastoma | GI50 | ~0.000054 | [2] |
Note: The conversion from µg/mL to µM for P388 cells is based on the molecular weight of this compound (222.6 g/mol ).
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key experiments involving this compound, along with troubleshooting guides in a Q&A format.
Cytotoxicity Assay (MTT-Based)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a cancer cell line.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Troubleshooting Guide: Cytotoxicity Assays
-
Q: My IC50 values are inconsistent between replicate experiments. What could be the cause?
-
A: Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Cell clumping can lead to variability. Solution: Gently pipette the cell suspension up and down before dispensing into each well.
-
A: Pipetting Errors: Inaccurate serial dilutions or reagent additions can significantly alter final concentrations. Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
A: Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the media and affect cell growth. Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Q: I am observing high background in my MTT assay. Why?
-
A: Compound Interference: this compound might directly react with the MTT reagent. Solution: Run a control with this compound in cell-free medium to check for any color change. If interference is observed, consider using a different viability assay (e.g., CellTiter-Glo).
-
A: Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to inaccurate readings. Solution: Ensure complete dissolution by placing the plate on a shaker for 10-15 minutes after adding the solubilization solution.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Detailed Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer as trypsin can sometimes interfere with the assay.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Troubleshooting Guide: Apoptosis Assays
-
Q: I see a high percentage of Annexin V-positive cells in my untreated control group. What's wrong?
-
A: Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives. Solution: Handle cells gently and consider using a milder dissociation reagent like Accutase.
-
A: Unhealthy Cells: Using cells from a confluent or starved culture can lead to spontaneous apoptosis. Solution: Use cells in the logarithmic growth phase and from a healthy culture.
-
-
Q: My results show a large population of late apoptotic/necrotic cells (Annexin V+/PI+) but very few early apoptotic cells (Annexin V+/PI-). Why?
-
A: Assay Timing: Apoptosis is a dynamic process. You may be analyzing the cells too late after treatment. Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the early stages of apoptosis.
-
A: High Compound Concentration: A very high concentration of this compound might be causing rapid cell death and necrosis. Solution: Test a range of concentrations, including those below the IC50 value.
-
In Vitro Kinase Assay (EGFR Inhibition)
Objective: To determine the inhibitory effect of this compound on EGFR kinase activity.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human EGFR, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibition Reaction: In a 96-well plate, add the reaction buffer, EGFR enzyme, and varying concentrations of this compound (dissolved in DMSO). Incubate for 10-15 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo assay (which measures ADP production) or a phosphospecific antibody-based ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Troubleshooting Guide: Kinase Assays
-
Q: I'm not seeing any inhibition of EGFR, even at high concentrations of this compound.
-
A: Inactive Compound: Ensure the this compound has been stored correctly and is not degraded.
-
A: High ATP Concentration: If the assay is run with a very high concentration of ATP, a competitive inhibitor like this compound may appear less potent. Solution: Use an ATP concentration that is at or near the Km for the enzyme.
-
A: Inactive Enzyme: Verify the activity of your recombinant EGFR using a known inhibitor as a positive control.
-
-
Q: There is high variability in my kinase assay results.
-
A: Pipetting Inaccuracy: Small volumes are often used in kinase assays, making them sensitive to pipetting errors. Solution: Use calibrated pipettes and prepare master mixes of reagents where possible to reduce well-to-well variability.
-
A: Reagent Instability: ATP solutions can be unstable. Solution: Prepare fresh ATP solutions and keep them on ice.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound inhibiting the EGFR signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Logical Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data.
References
Cell culture contamination issues when testing Pericosine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A in cell culture-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a carbasugar metabolite originally isolated from the marine fungus Periconia byssoides.[1][2][3] It is a promising candidate for anticancer drugs due to its cytotoxic activity against various cancer cell lines.[1][2][4] Mechanistic studies have shown that this compound may exert its effects through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, which are involved in oncogenic signaling and DNA replication, respectively.[1][3][4] Additionally, this compound is an electrophilic compound that can react with thiols, such as those found in skunk spray, to form stable thioethers.[5]
Q2: Are there any specific contamination risks associated with this compound itself?
Currently, there is no evidence to suggest that this compound introduces any unique or specific contaminants to a cell culture. The compound itself, if synthesized and purified correctly, should be sterile. Contamination issues arising during the testing of this compound are likely due to general laboratory practices and environmental factors.
Q3: How can I be sure my this compound stock solution is sterile?
If you are concerned about the sterility of your this compound stock solution, it is recommended to filter-sterilize it using a 0.22 µm syringe filter before adding it to your culture medium. Ensure that the filter material is compatible with the solvent used to dissolve this compound.
Troubleshooting Guide: Cell Culture Contamination
Issue 1: Sudden change in media color and turbidity after adding this compound.
Possible Cause: This is a classic sign of bacterial contamination.[6][7][8][9][10] Bacteria metabolize nutrients in the media rapidly, leading to a pH change (often acidic, turning phenol (B47542) red-containing media yellow) and a cloudy appearance.[6][7][9]
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask or plate under a microscope. Look for small, motile (moving) rod-shaped or spherical particles between your cells.[6]
-
Isolate: If contamination is confirmed, immediately isolate the contaminated culture(s) to prevent cross-contamination to other cultures in the incubator.
-
Action:
-
For heavy contamination: Discard the contaminated culture(s) immediately.[11] Decontaminate the biosafety cabinet and incubator thoroughly.[11]
-
For mild contamination (if the cell line is irreplaceable): You may attempt to wash the cells with sterile Phosphate Buffered Saline (PBS) and treat them with a high concentration of antibiotics (e.g., 10x penicillin/streptomycin) as a temporary measure.[11] However, this is generally not recommended as it may not fully eliminate the bacteria and can affect experimental results.[11]
-
Prevention:
-
Regularly clean and disinfect incubators, water baths, and biosafety cabinets.[12]
-
Ensure all media, reagents, and equipment are sterile before use.[8][13]
Issue 2: Filamentous growths or white/black fuzzy colonies appear in the culture.
Possible Cause: This indicates fungal (mold) or yeast contamination.[8][12] Fungal spores are airborne and can easily enter cultures if aseptic technique is compromised.[6]
Troubleshooting Steps:
-
Microscopic Examination: Observe the culture under a microscope. Fungi will appear as a network of thin filaments (hyphae), while yeast will be visible as individual oval or budding cells.[6]
-
Action:
-
It is highly recommended to discard the contaminated culture immediately, as fungal contamination is difficult to eliminate and can spread rapidly through airborne spores.[6][11]
-
If discarding is not an option, you can try washing with PBS and using an antimycotic agent like Amphotericin B, but be aware of its potential toxicity to your cells.[11]
-
Thoroughly decontaminate the entire work area, including incubators and biosafety cabinets, to eliminate spores.[6][11]
-
Prevention:
-
Ensure proper air filtration in your cell culture facility.[12]
-
Keep doors and windows closed during cell culture work.[6]
-
Avoid working over open flasks and bottles.[6]
Issue 3: Cells are growing poorly, appear stressed, or have altered morphology, but the media is clear.
Possible Cause: This could be a sign of Mycoplasma contamination.[8][10] Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by the naked eye and resistant to many common antibiotics.[6][10] They can alter cell metabolism and gene expression, compromising your experimental results.[8]
Troubleshooting Steps:
-
Detection: Mycoplasma cannot be seen with a standard light microscope.[6] Specific detection methods are required:
-
Action:
-
If positive for Mycoplasma, discard the contaminated cell line and any media or reagents used with it.
-
Thoroughly decontaminate all affected equipment.
-
Test all other cell lines in the laboratory to check for cross-contamination.
-
Prevention:
-
Regularly test your cell lines for Mycoplasma, especially upon receiving new lines.
-
Quarantine new cell lines until they have been tested and confirmed to be free of contamination.
-
Use a trusted source for your cell lines.[14]
Data and Protocols
Table 1: Common Cell Culture Contaminants and Their Characteristics
| Contaminant | Size | Appearance in Culture | Media Changes |
| Bacteria | ~0.5 - 5 µm | Moving black dots or rods between cells.[6] | Rapid turbidity, pH change (often yellow).[6][7][9] |
| Yeast | ~3 - 10 µm | Round or oval budding particles.[6] | Initial clarity, may become turbid and acidic later.[11] |
| Fungi (Mold) | Variable | Filamentous structures (hyphae), may form colonies.[7][9] | Media may remain clear initially, can become turbid.[9] |
| Mycoplasma | ~0.3 µm | Not visible with a standard light microscope.[6] | No visible change in media clarity or pH.[8][10] |
Experimental Protocols
Protocol 1: Mycoplasma Detection using DAPI Staining
Objective: To visually detect the presence of Mycoplasma contamination by staining the DNA of both the cultured cells and any potential Mycoplasma.
Materials:
-
Cell culture slide or coverslip with adherent cells
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or methanol)
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Wash the cells grown on a coverslip twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the DAPI staining solution for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS to remove excess DAPI.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Visualize the cells under a fluorescence microscope.
Interpretation of Results:
-
Uncontaminated cells: DAPI will stain only the nuclei of your cells, which will appear as large, well-defined fluorescent ovals.
-
Mycoplasma-contaminated cells: In addition to the stained nuclei, you will observe small, bright, and distinct fluorescent dots or flecks in the cytoplasm surrounding the nuclei. This represents the Mycoplasma DNA.
Visualizations
Signaling Pathways of this compound
Caption: Inhibition of EGFR and Topoisomerase II by this compound.
General Workflow for Investigating Cell Culture Contamination
Caption: Troubleshooting workflow for cell culture contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Electrophilic Natural Product Provides a Safe and Robust Odor Neutralization Approach To Counteract Malodorous Organosulfur Metabolites Encountered in Skunk Spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. goldbio.com [goldbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Seven common types of contamination in cell culture and their characteristics (Part 1) - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 13. corning.com [corning.com]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the Stability of Pericosine A for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of Pericosine A in experimental settings. The following information, presented in a question-and-answer format, addresses common issues and provides actionable troubleshooting strategies to ensure the integrity of this compound throughout long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological targets?
A1: this compound is a naturally occurring carbasugar, isolated from the marine fungus Periconia byssoides.[1][2][3] Structurally, it is a cyclohexenetriol derivative with a unique hybrid shikimate-polyketide framework.[1] this compound has demonstrated significant cytotoxic activity against various cancer cell lines and is known to inhibit two key cellular targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2][3][4]
Q2: I am observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?
A2: A decline in the biological activity of this compound over time is likely due to its degradation in the aqueous environment of the cell culture medium. The chemical structure of this compound contains an allylic chloride, a functional group that is susceptible to hydrolysis, particularly in buffered aqueous solutions at physiological temperature (37°C).[1][5][6][7] This degradation would lead to a lower effective concentration of the active compound, resulting in diminished biological effects.
Q3: What is the likely degradation pathway of this compound in my experiments?
A3: Based on its chemical structure, the primary degradation pathway for this compound in aqueous media is likely the hydrolysis of the allylic chloride. This reaction would replace the chlorine atom with a hydroxyl group, forming a new alcohol. This structural change can significantly alter the molecule's interaction with its biological targets, likely reducing or eliminating its inhibitory activity.
Q4: How can I prepare and store this compound to maximize its stability?
A4: To ensure maximum stability, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, thaw an aliquot and dilute it into your cell culture medium immediately before adding it to your cells.
Troubleshooting Guide
Researchers may encounter several issues related to the stability of this compound. This guide provides a structured approach to troubleshooting these common problems.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency of this compound. | Degradation of this compound in cell culture medium during incubation. | Perform a stability assessment of this compound in your specific cell culture medium using HPLC (see Experimental Protocol below). Minimize the incubation time of your experiment if possible. Prepare fresh working solutions of this compound for each experiment. |
| High variability in results between replicate experiments. | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., incubation time, temperature). | Standardize all experimental parameters meticulously. Ensure consistent timing for the preparation and application of this compound solutions. Use a fresh aliquot of the stock solution for each experiment. |
| Complete loss of this compound activity in long-term (e.g., >48 hours) experiments. | Significant degradation of this compound over the extended incubation period. | Consider a medium-change strategy where the medium containing fresh this compound is replaced at regular intervals (e.g., every 24 hours). If feasible, explore the use of encapsulation technologies, such as cyclodextrins, to protect this compound from degradation.[8] |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium, or the final concentration of the organic solvent (e.g., DMSO) is too high. | Determine the optimal concentration range for this compound in your specific medium. Ensure the final concentration of the solvent is non-toxic and does not cause precipitation (typically <0.5% for DMSO). Pre-warm the medium before adding the this compound solution. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium via HPLC
This protocol describes a method to quantify the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the this compound stock solution in your pre-warmed cell culture medium (with and without serum, if applicable) to the final concentration used in your experiments (e.g., 10 µM).
-
Time-Course Incubation: Aliquot the working solution into sterile, low-protein binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator. The T=0 sample should be processed immediately.
-
Sample Collection and Processing: At each designated time point, remove a tube from the incubator. To precipitate proteins and extract this compound, add two volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using an appropriate HPLC method to separate and quantify the parent this compound peak.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile and allow for the determination of the half-life (t₁/₂) of this compound in your specific experimental conditions.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of this compound's mechanism and stability, the following diagrams illustrate the relevant signaling pathways and a recommended experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Topoisomerase II Catalytic Cycle and Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Office of Justice Programs [ojp.gov]
- 4. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Addressing batch-to-batch variability of synthetic Pericosine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Pericosine A. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring carbasugar with potent antitumor activity.[1] Its primary mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and Topoisomerase II.[1][2] By inhibiting EGFR, this compound can disrupt critical cell signaling pathways involved in cell proliferation and survival.[2] Its effect on Topoisomerase II, an enzyme essential for DNA replication and chromosome segregation, leads to DNA damage and can trigger apoptosis in cancer cells.[2][3]
Q2: Why is batch-to-batch variability a concern for synthetic this compound?
A2: The synthesis of a complex molecule like this compound involves multiple steps, including the stereoselective introduction of a chlorine atom.[4] Minor deviations in reaction conditions, purity of starting materials, or purification methods can lead to variations in the final product between different synthesis batches.[5][6] This variability can manifest as differences in purity, the profile of minor impurities, or the ratio of stereoisomers, which can in turn affect the compound's biological activity and lead to inconsistent experimental results.[5][7][8]
Q3: What are the potential consequences of using a variable batch of this compound in my experiments?
A3: Using a batch of this compound with significant variability can lead to a range of issues, including:
-
Inconsistent IC50 values in cell-based or biochemical assays.
-
Unexpected off-target effects.
-
Difficulty in reproducing experimental findings.
-
Misinterpretation of structure-activity relationship (SAR) data.
Q4: How can I assess the quality and consistency of a new batch of synthetic this compound?
A4: It is crucial to perform in-house quality control on each new batch. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry of this compound.
Comparing the analytical data from a new batch to a previously characterized "golden" batch is a reliable way to assess consistency.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)
This is one of the most common issues arising from batch-to-batch variability. If you observe that a new batch of this compound exhibits significantly different potency in your assays, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent biological activity.
Potential Causes and Solutions:
-
Presence of Impurities: Even minor impurities can interfere with biological assays.
-
Solution: Analyze the impurity profile of the batch using HPLC or LC-MS. Compare the chromatograms of different batches to identify any new or more abundant impurities.
-
-
Stereoisomers: The synthesis of this compound can potentially yield different stereoisomers, which may have different biological activities.[7][8][9]
-
Solution: Use chiral chromatography to determine the enantiomeric excess of your batch.
-
-
Compound Degradation: this compound may be unstable under certain storage conditions.
-
Solution: Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C, protected from light). Re-evaluate the stability of the compound in your specific assay buffer.
-
Data Presentation: Illustrative Comparison of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 98.5% | 95.2% | 99.1% | > 98% |
| Major Impurity 1 (%) | 0.8% | 3.1% | 0.5% | < 1.0% |
| Major Impurity 2 (%) | 0.4% | 1.2% | 0.2% | < 0.5% |
| EGFR IC50 (nM) | 55 | 150 | 52 | 50-60 nM |
| Topo II IC50 (µM) | 1.2 | 3.5 | 1.1 | 1.0-1.5 µM |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Issue 2: Poor Solubility of a New Batch
If you notice that a new batch of this compound is less soluble than previous batches, consider the following:
-
Potential Cause: Differences in the crystalline form (polymorphism) or the presence of insoluble impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material under a microscope for any obvious differences in crystal morphology between batches.
-
Solubility Test: Perform a side-by-side solubility test with a trusted batch.
-
Gentle Dissolution Aids: Try gentle warming or sonication to aid dissolution, provided the compound is stable under these conditions.
-
Purity Analysis: Analyze the purity of the batch by HPLC to check for insoluble impurities.
-
Key Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
This compound stock solution (in DMSO)
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the this compound dilutions for 30 minutes at 27°C. Include a DMSO-only control.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate in kinase buffer.
-
Monitor the reaction kinetics by measuring fluorescence (e.g., λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
kDNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/mL BSA)
-
ATP
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
This compound stock solution (in DMSO)
-
Agarose (B213101) gel (1%)
-
Gel electrophoresis system
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and kDNA.
-
Add various concentrations of this compound or a DMSO control to the reaction tubes.
-
Initiate the reaction by adding Topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the catenated kDNA band at the top of the gel.
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects through the dual inhibition of EGFR and Topoisomerase II. The following diagrams illustrate these mechanisms.
Caption: this compound inhibits the EGFR signaling pathway.
Caption: this compound acts as a Topoisomerase II poison.
References
- 1. mdpi.com [mdpi.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. [Poisons of DNA topoisomerases I and II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.minitab.com [blog.minitab.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of HPLC Methods for Pericosine A Enantiomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) methods for the enantiomeric separation of Pericosine A.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC separation of this compound enantiomers?
A1: The primary challenge is that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, a chiral environment must be created within the HPLC system to achieve separation. This is typically accomplished by using a chiral stationary phase (CSP).
Q2: Which type of chiral stationary phase (CSP) is recommended for this compound separation?
A2: Polysaccharide-based CSPs have been shown to be effective for the separation of this compound and its derivatives. Specifically, columns such as CHIRALPAK® AD-H, CHIRALPAK® IA, and CHIRALPAK® AY-H have been successfully used for the analysis of pericosines.[1][2] For this compound, a CHIRALPAK® AD-H column has been explicitly reported to resolve its enantiomers.[1]
Q3: What are the typical mobile phases used for the chiral separation of this compound?
A3: For polysaccharide-based CSPs like the CHIRALPAK® series, normal-phase eluents are commonly used. These typically consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation.
Q4: How does the mobile phase composition affect the separation of this compound enantiomers?
A4: The concentration of the alcohol modifier in the mobile phase significantly impacts retention times and resolution. Increasing the alcohol percentage generally leads to shorter retention times. The optimal composition needs to be determined empirically to achieve baseline separation with a reasonable analysis time.
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature can influence the enantioselective separation.[3] It is recommended to use a column oven to maintain a stable temperature. Exploring a range of temperatures (e.g., 15-40°C) can help in improving the resolution between the enantiomers of this compound.
Troubleshooting Guide
Below are common issues encountered during the HPLC separation of this compound enantiomers, along with their potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| No Separation / Poor Resolution | Inappropriate Chiral Stationary Phase (CSP). | Confirm the use of a suitable polysaccharide-based CSP, such as CHIRALPAK® AD-H, which has been reported for this compound separation.[1] |
| Suboptimal mobile phase composition. | Optimize the ratio of n-hexane and the alcohol modifier (e.g., isopropanol or ethanol). Start with a standard composition (e.g., 90:10 n-hexane:isopropanol) and adjust the modifier percentage in small increments (e.g., ±2%). | |
| Incorrect flow rate. | Chiral separations often benefit from lower flow rates.[3] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to see if resolution improves. | |
| Column temperature is not optimal. | Use a column oven and investigate the effect of temperature on the separation. Test temperatures in a range such as 20°C, 25°C, and 30°C. | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial. |
| Column contamination or degradation. | Flush the column with an appropriate solvent (refer to the column manual). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. | |
| Inappropriate mobile phase pH (in reversed-phase, if applicable). | While normal-phase is common for these CSPs, if a reversed-phase method is being developed, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase before use. |
| Fluctuations in column temperature. | Use a reliable column oven and allow the column to fully equilibrate at the set temperature before starting the analysis. | |
| Insufficient column equilibration. | Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase. Equilibrate the column with at least 10-20 column volumes of the new mobile phase. | |
| High Backpressure | Blockage in the HPLC system. | Check for blockages in the tubing, fittings, and guard column. Replace the column inlet frit if it is clogged. |
| Precipitated buffer in the mobile phase (if applicable). | Ensure that any buffers used are fully soluble in the mobile phase mixture. | |
| Incorrect solvent viscosity. | Verify the viscosity of the mobile phase components. |
Experimental Protocols
Key Experiment: Enantiomeric Separation of this compound
This protocol is based on the successful separation of this compound enantiomers as reported in the literature.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically. Degas the mobile phase using sonication or vacuum filtration.
-
System and Column Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Dilute the stock solution to an appropriate concentration for injection (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min (can be optimized)
-
Column Temperature: 25°C (can be optimized)
-
Detection Wavelength: As appropriate for this compound (e.g., 220 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared this compound sample and record the chromatogram. The two enantiomers should be resolved as two separate peaks.
-
Optimization: If the resolution is not optimal, systematically adjust the mobile phase composition (e.g., change the isopropanol percentage) and the flow rate to improve the separation.
Data Presentation
Table 1: HPLC Parameters for Optimization of this compound Enantiomer Separation
| Parameter | Initial Condition | Optimization Range |
| Chiral Stationary Phase | CHIRALPAK® AD-H | CHIRALPAK® IA, CHIRALPAK® AY-H |
| Mobile Phase | n-Hexane:Isopropanol (90:10) | n-Hexane:Isopropanol (95:5 to 80:20) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.2 mL/min |
| Column Temperature | 25°C | 15 - 40°C |
| Detection Wavelength | 220 nm | Scan for optimal absorbance |
| Injection Volume | 10 µL | 5 - 20 µL |
Visualizations
Caption: Troubleshooting workflow for poor separation of this compound enantiomers.
Caption: Experimental workflow for this compound enantiomer separation.
References
- 1. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural pericosines B and C as enantiomeric mixtures: direct evidence by chiral HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Enhancing the therapeutic index of Pericosine A derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Pericosine A and its derivatives. The information is designed to assist in optimizing experiments and overcoming common challenges to enhance the therapeutic index of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
This compound has been reported to exhibit its anticancer effects through multiple mechanisms. Primarily, it acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2][3] This dual inhibition disrupts critical cell signaling pathways involved in cell proliferation and DNA replication, leading to selective cytotoxicity against cancer cells, particularly in breast and glioblastoma cell lines.[1][2]
Q2: How does the halogen substitution at the C-6 position affect the antitumor activity of this compound derivatives?
The presence and nature of the halogen atom at the C-6 position significantly influence the antitumor activity. Studies have shown that bromo- and iodo-substituted this compound derivatives exhibit moderate antitumor activity, comparable to the parent compound, this compound.[4][5] However, the fluorinated derivative has been found to be less active.[4][5] This suggests that the size and electronegativity of the halogen at this position are important for its biological activity.
Q3: Is there a significant difference in the cytotoxic potency between the enantiomers of this compound derivatives?
For the halogenated derivatives of this compound, no significant difference in cytotoxic potency has been observed between their enantiomers.[2][4] However, for this compound itself, natural samples have been found to be an enantiomeric mixture.[1] Researchers should be aware of the stereochemistry of their compounds, though it may not be a critical factor for the activity of all derivatives.
Q4: What are the known stability issues with this compound derivatives?
Some derivatives, such as pericoxide, which can be synthesized from 6-bromothis compound, have shown inherent instability. For instance, pericoxide was found to decompose upon storage at room temperature in methanol.[4] It is crucial to handle and store these compounds under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation and ensure the reproducibility of experimental results.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of 6-Halo-Substituted this compound Derivatives
Possible Causes & Solutions:
-
Inappropriate Halogenating Reagent: The choice of reagent for introducing the halogen atom is critical. For instance, in the synthesis of 6-bromothis compound, using BBr₃ resulted in a low yield, while mono-bromoborane dimethyl sulfide (B99878) complex (BH₂Br·SMe₂) significantly improved the yield.[4]
-
Recommendation: Screen different halogenating agents and optimize reaction conditions (temperature, solvent, stoichiometry) for each specific derivative.
-
-
Suboptimal Reaction Temperature: The temperature during the halogenation step can dramatically affect the yield. For the reaction with BH₂Br·SMe₂, performing the reaction at -78°C gave a much higher yield compared to higher temperatures.[4]
-
Recommendation: Carefully control and optimize the reaction temperature. Start with the reported optimal temperatures and perform a temperature screening if yields are still low.
-
-
Difficult Deprotection Step: The deprotection of protecting groups, such as the cyclohexylidene moiety, can be a delicate process and may lead to side reactions or low yields if not optimized.[4]
-
Recommendation: Investigate various deprotection conditions (e.g., different acids, reaction times, and temperatures) to find the optimal conditions for your specific derivative.
-
Problem 2: Inconsistent Antitumor Activity in In Vitro Assays
Possible Causes & Solutions:
-
Compound Degradation: As mentioned, some this compound derivatives can be unstable.[4] If the compound degrades in the culture medium, it will lead to variable results.
-
Recommendation: Assess the stability of your compound in the assay medium over the time course of the experiment. Consider preparing fresh stock solutions for each experiment and minimizing the time the compound spends in aqueous solutions.
-
-
Enantiomeric Composition: While studies have shown no significant difference in potency between enantiomers for some derivatives, the exact enantiomeric ratio of your synthesized compound could be a source of variability.[2][4]
-
Recommendation: Characterize the enantiomeric purity of your synthesized derivatives using chiral HPLC to ensure batch-to-batch consistency.[6]
-
-
Cell Line Variability: The cytotoxic effect of this compound derivatives can be cell line-dependent. This compound has shown selective cytotoxicity against breast and glioblastoma cell lines.[1][2]
-
Recommendation: Test your derivatives on a panel of cancer cell lines to determine their spectrum of activity. Ensure consistent cell culture conditions (passage number, confluence) for all experiments.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against Murine P388 Leukemia Cells
| Compound | ED₅₀ (µg/mL) | Reference |
| This compound | 0.1 | [7][8] |
| Pericosine B | 4.0 | [7] |
| Pericosine C | 10.5 | [7] |
| Pericosine D | 3.0 | [7] |
| Pericosine E | 15.5 | [7] |
Table 2: Antitumor Activity of 6-Halo-Substituted this compound Derivatives
| Derivative | Activity Compared to this compound | Cell Lines Tested | Reference |
| 6-bromo-pericosine A | Similar | p388, L1210, HL-60 | [4] |
| 6-iodo-pericosine A | Similar | p388, L1210, HL-60 | [4] |
| 6-fluoro-pericosine A | Less Active | p388, L1210, HL-60 | [4] |
Experimental Protocols
General Protocol for Synthesis of 6-Bromo-Pericosine A
This protocol is a generalized procedure based on reported synthetic methods.[4] Researchers should consult the primary literature for detailed experimental conditions.
-
Starting Material: Begin with a suitable protected precursor of this compound, such as an epoxide intermediate.
-
Bromination:
-
Dissolve the epoxide intermediate in dry diethyl ether (Et₂O) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add 1.0 equivalent of mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂).
-
Stir the reaction mixture at -78°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a suitable quenching agent.
-
-
Deprotection:
-
Following workup and purification of the brominated intermediate, proceed with the deprotection of the hydroxyl protecting groups (e.g., cyclohexylidene).
-
Investigate optimal deprotection conditions, which may involve treatment with an acid in a suitable solvent.
-
-
Purification: Purify the final 6-bromo-pericosine A derivative using column chromatography on silica (B1680970) gel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Proposed mechanism of action for this compound derivatives.
Caption: General workflow for the development of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural pericosines B and C as enantiomeric mixtures: direct evidence by chiral HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Pericosine A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pericosine A and Its Derivatives as Potential Anticancer Agents, Supported by Experimental Data.
This compound, a marine-derived carbasugar metabolite, has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a promising scaffold for the development of novel anticancer therapeutics.[1][2] This guide provides a comparative overview of the cytotoxicity of this compound and its natural and synthetic analogs, presenting available experimental data to aid in structure-activity relationship (SAR) studies and future drug design.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs has been evaluated against several cancer cell lines. The following tables summarize the available data, primarily focusing on the murine P388 lymphocytic leukemia cell line, against which a broader range of analogs has been tested. It is important to note that the data is compiled from different studies and experimental conditions may vary.
Table 1: Cytotoxicity (ED50) of Natural Pericosines Against the P388 Cell Line
| Compound | ED50 (µg/mL) |
| This compound | 0.1 |
| Pericosine B | 4.0 |
| Pericosine C | 10.5 |
| Pericosine D | 3.0 |
| Pericosine E | 15.5 |
Data sourced from Usami et al., 2008.[3]
Table 2: Cytotoxicity (IC50) of 6-Halo-Substituted this compound Analogs
| Compound | p388 (µM) | L1210 (µM) | HL-60 (µM) |
| (-)-Pericosine A (Natural) | ~0.5 | ~0.5 | ~0.5 |
| (+)-Pericosine A | ~0.5 | ~0.5 | ~0.5 |
| (-)-6-Fluoro-pericosine A | >10 | >10 | >10 |
| (+)-6-Fluoro-pericosine A | >10 | >10 | >10 |
| (-)-6-Bromo-pericosine A | ~0.5 | ~0.5 | ~0.5 |
| (+)-6-Bromo-pericosine A | ~0.5 | ~0.5 | ~0.5 |
| (-)-6-Iodo-pericosine A | ~0.5 | ~0.5 | ~0.5 |
| (+)-6-Iodo-pericosine A | ~0.5 | ~0.5 | ~0.5 |
Data sourced from Usami et al., 2016.[4] Note: The original data was presented graphically; the values here are estimations based on those graphs.
From the available data, this compound exhibits the most potent cytotoxic activity among the natural pericosines against the P388 cell line.[3] The halogenated analogs of this compound show varied activity, with the bromo- and iodo-congeners displaying moderate antitumor activity similar to the parent compound, while the fluorinated analog was less active.[4] Interestingly, no significant difference in potency was observed between the enantiomers of the halogenated compounds.[4]
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a commonly used colorimetric assay to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell lines (e.g., P388, L1210, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Mechanism of Action: Signaling Pathways
Mechanistic studies suggest that this compound exerts its cytotoxic effects through the inhibition of two key cellular targets: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II.[2][5]
EGFR Inhibition Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound is proposed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream oncogenic signals.
Figure 1. Proposed inhibitory action of this compound on the EGFR signaling pathway.
Topoisomerase II Inhibition Pathway
Human Topoisomerase II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA to resolve topological problems. Topoisomerase II inhibitors can be classified as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis. This compound is suggested to act as a Topoisomerase II inhibitor.
Figure 2. Proposed mechanism of this compound as a Topoisomerase II inhibitor.
Conclusion
This compound demonstrates significant cytotoxic activity, which appears to be mediated through the dual inhibition of EGFR and Topoisomerase II. The preliminary structure-activity relationship data from its analogs suggest that modifications to the cyclohexene (B86901) ring can modulate this activity. Further synthesis and evaluation of a broader range of this compound analogs are warranted to delineate the key structural features required for potent and selective cytotoxicity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Pericosine A vs. Doxorubicin: A Comparative Guide to Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pericosine A and the well-established chemotherapeutic agent, doxorubicin (B1662922), focusing on their roles as inhibitors of topoisomerase II. This document summarizes their mechanisms of action, presents available quantitative data on their inhibitory and cytotoxic effects, and outlines the experimental protocols used to generate this data.
Introduction
Topoisomerase II is a critical nuclear enzyme involved in managing DNA topology during essential cellular processes like replication and transcription.[1] Its ability to introduce transient double-stranded breaks in DNA makes it a key target for cancer chemotherapy.[1] Inhibitors of topoisomerase II are broadly classified into two categories: poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, and catalytic inhibitors, which interfere with the enzyme's function without stabilizing the cleavage complex.[1]
Doxorubicin , an anthracycline antibiotic, is a widely used chemotherapeutic agent and a classic example of a topoisomerase II poison.[2] Its planar structure allows it to intercalate into DNA, stabilizing the topoisomerase II-DNA cleavage complex and ultimately leading to apoptosis.[3] However, its clinical use is often associated with significant side effects, including cardiotoxicity.[2]
This compound is a marine-derived natural product that has demonstrated antitumor activity.[4][5] Mechanistic studies have indicated that this compound acts, in part, by inhibiting topoisomerase II.[4][5] This guide aims to collate and compare the available data on this compound and doxorubicin to provide a resource for researchers exploring novel anticancer agents.
Mechanism of Topoisomerase II Inhibition
The primary mechanism of action for both this compound and doxorubicin involves the inhibition of topoisomerase II, yet they are proposed to function through different modes of interaction with the enzyme-DNA complex.
Doxorubicin acts as a topoisomerase II poison . Its planar anthracycline ring intercalates between DNA base pairs. This physical insertion into the DNA double helix stabilizes the transient covalent complex formed between topoisomerase II and DNA, where the DNA is cleaved. By preventing the re-ligation of the cleaved DNA strands, doxorubicin leads to the accumulation of double-strand breaks, which triggers downstream DNA damage responses and ultimately induces apoptosis in rapidly dividing cancer cells.[3]
This compound is also reported to inhibit topoisomerase II.[4][5] However, based on the available data, it is considered a significantly weaker inhibitor compared to doxorubicin. The precise mechanism, whether it acts as a poison or a catalytic inhibitor, is not as extensively characterized as that of doxorubicin.
Below is a graphical representation of the proposed mechanisms of topoisomerase II inhibition by doxorubicin and the general action of a topoisomerase II inhibitor like this compound.
Caption: Comparative mechanisms of Topoisomerase II inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and doxorubicin. It is crucial to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Topoisomerase II Inhibition
| Compound | Assay Type | IC50 / EC50 | Source |
| This compound | Topoisomerase II Inhibition | 100–300 µM | [4] |
| Doxorubicin | Topoisomerase II Inhibition | 2.67 µM | [6] |
| Doxorubicin | Topoisomerase IIβ Decatenation | 40.1 µM | [7] |
Disclaimer: The IC50/EC50 values are from different studies and should be interpreted with caution as a direct comparison of potency.
In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 / GI50 | Source |
| This compound | HBC-5 (Breast Cancer) | Not Specified | log GI50 = -5.22 | [4] |
| This compound | SNB-75 (Glioblastoma) | Not Specified | log GI50 = -7.27 | [4] |
| Doxorubicin | HeLa (Cervical Cancer) | MTT Assay (72h) | ~1-2 µM | [8] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | Not specified | [9] |
| Doxorubicin | Various Cancer Cell Lines | MTT Assay (48h) | Varies significantly | [10] |
Disclaimer: Cytotoxicity can vary significantly based on the cell line, assay duration, and specific protocol used. The data presented is for illustrative purposes.
Experimental Protocols
This section provides an overview of the common experimental methodologies used to assess topoisomerase II inhibition and cytotoxicity.
Topoisomerase II Inhibition Assays
a) DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA in an ATP-dependent manner.
-
Principle: Supercoiled DNA migrates faster in an agarose (B213101) gel than its relaxed counterpart. Topoisomerase II relaxes the supercoiled DNA. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled form.
-
General Protocol:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.
-
The test compound (this compound or doxorubicin) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of purified human topoisomerase IIα.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition and calculate the IC50 value.[11]
-
b) Topoisomerase II-Mediated DNA Cleavage Assay
This assay is used to identify topoisomerase II poisons that stabilize the cleavage complex.
-
Principle: Topoisomerase II poisons trap the enzyme covalently bound to the 5'-termini of the cleaved DNA. The addition of a strong denaturant like SDS and a protease reveals the linearized plasmid DNA resulting from the double-strand break.
-
General Protocol:
-
A reaction mixture containing supercoiled plasmid DNA and purified topoisomerase II is prepared.
-
The test compound is added at various concentrations.
-
The reaction is incubated at 37°C to allow for the formation of the cleavage complex.
-
The reaction is terminated by the addition of SDS and proteinase K to digest the enzyme and reveal the DNA breaks.
-
The DNA is analyzed by agarose gel electrophoresis.
-
The amount of linearized plasmid DNA is quantified to assess the extent of cleavage complex stabilization.[12][13]
-
Below is a workflow diagram for a typical in vitro topoisomerase II inhibition assay.
Caption: Generalized workflow for topoisomerase II inhibition assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound (this compound or doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours at 37°C to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 (or GI50) value is determined.[8][9][14]
-
Conclusion
Doxorubicin is a potent topoisomerase II poison with well-documented clinical efficacy and a known side-effect profile. This compound has emerged as a natural product with antitumor properties that include the inhibition of topoisomerase II. The currently available data suggests that this compound is a significantly less potent inhibitor of topoisomerase II than doxorubicin. However, its selective cytotoxicity against certain cancer cell lines warrants further investigation.[4]
References
- 1. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. inspiralis.com [inspiralis.com]
- 12. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of Pericosine A and Gefitinib on EGFR Signaling: A Guide for Researchers
For Immediate Release
This publication provides a comparative overview of Pericosine A, a marine-derived natural product, and gefitinib (B1684475), a well-established synthetic drug, on their effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel EGFR inhibitors. While gefitinib's mechanism is well-documented, data on this compound's interaction with EGFR is still emerging. This document summarizes the available experimental data and outlines the necessary experimental protocols for a comprehensive comparative study.
Introduction to this compound and Gefitinib
This compound is a carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1][2] It has demonstrated cytotoxic activity against various cancer cell lines and in vivo antitumor effects in murine leukemia models.[1][2] Mechanistic studies suggest that its anticancer activity may be attributed to the inhibition of both EGFR tyrosine kinase and topoisomerase II.[1] However, direct and detailed evidence of its EGFR-specific inhibition is still under investigation.[3]
Gefitinib (marketed as Iressa) is a selective EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[4][5] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[6]
Comparative Data on EGFR Inhibition
Quantitative data on the direct comparison of this compound and gefitinib is limited. The following tables summarize the currently available data for each compound individually. A comprehensive comparative study would be required to generate head-to-head data.
Table 1: In Vitro EGFR Kinase Inhibition
| Compound | Target | Assay Type | IC50 / % Inhibition | Source(s) |
| This compound | Protein Kinase EGFR | Not Specified | 40-70% inhibition at 100 µg/mL | [3] |
| Gefitinib | EGFR Tyrosine Kinase | Varies (e.g., ELISA, ADP-Glo) | Sub-nanomolar to low nanomolar range | [7] |
Table 2: Cellular Effects on Cancer Cell Lines
| Compound | Cell Line(s) | Effect | IC50 / Effective Concentration | Source(s) |
| This compound | HBC-5 (breast), SNB-75 (glioblastoma) | Selective growth inhibition | Not specified | [3] |
| Gefitinib | Various NSCLC cell lines (with EGFR mutations) | Inhibition of cell viability, induction of apoptosis | Varies depending on cell line and mutation status | [4][8] |
Mechanism of Action on EGFR Signaling Pathway
Gefitinib's mechanism of action is well-elucidated. It directly targets the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The precise molecular interaction of this compound with EGFR has not been conclusively demonstrated.[3]
Below is a diagram illustrating the EGFR signaling pathway and the established point of inhibition for gefitinib. A similar inhibitory point is hypothesized for this compound, pending further experimental validation.
Experimental Protocols for Comparative Analysis
To rigorously compare the effects of this compound and gefitinib on EGFR signaling, a series of standardized in vitro experiments are necessary. The following protocols provide a framework for such a study.
In Vitro EGFR Kinase Assay
Objective: To determine and compare the direct inhibitory activity of this compound and gefitinib on EGFR tyrosine kinase activity.
Methodology (based on ADP-Glo™ Kinase Assay): [9]
-
Reagents and Materials: Recombinant human EGFR kinase, suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, gefitinib, and appropriate buffers.
-
Procedure: a. Prepare serial dilutions of this compound and gefitinib. b. In a 384-well plate, add the kinase, substrate, and inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cell Viability Assay
Objective: To assess and compare the cytotoxic or cytostatic effects of this compound and gefitinib on cancer cell lines with known EGFR status.
Methodology (based on MTT Assay): [10][11]
-
Cell Lines: Select a panel of cell lines, including those with wild-type EGFR, EGFR overexpression (e.g., A431), and activating EGFR mutations (e.g., HCC827, PC-9).
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat cells with a range of concentrations of this compound and gefitinib for a specified duration (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 values for each compound in each cell line by plotting cell viability against compound concentration.
Western Blot Analysis of EGFR Signaling Pathway
Objective: To investigate the effects of this compound and gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: a. Treat EGFR-expressing cells with this compound, gefitinib, or a vehicle control for various time points. b. For ligand-dependent activation, serum-starve cells before treatment and then stimulate with EGF. c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane and probe with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK. c. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. d. Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
Gefitinib is a potent and selective EGFR inhibitor with a well-defined mechanism of action. This compound, a natural product with demonstrated anticancer properties, shows potential as an EGFR inhibitor, although the current evidence is preliminary.[3] A direct, comprehensive comparative study using the outlined experimental protocols is essential to fully elucidate the efficacy and mechanism of this compound relative to established EGFR inhibitors like gefitinib. Such research will be invaluable for the potential development of new anticancer agents derived from natural sources.
References
- 1. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 5. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Pericosine A: A Comparative Guide to its Antitumor Effects in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of Pericosine A, a marine-derived fungal metabolite, across various cancer models. The data presented herein is compiled from preclinical studies to offer an objective evaluation of its performance against other alternatives, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: Potent and Selective Inhibition of Cancer Cell Growth
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Notably, it exhibits potent activity against murine leukemia cell lines and selective growth inhibition in human breast and glioblastoma cancer cells.
Comparative Cytotoxicity of this compound and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its semi-synthetic halogenated analogs against various leukemia cell lines. The data highlights the potent antitumor activity of this compound and provides a benchmark for the activity of its derivatives. The bromo- and iodo-congeners of this compound exhibit moderate antitumor activity, similar to the parent compound, while the fluorinated analog is less active[1].
| Compound | P388 (murine leukemia) IC50 (µM) | L1210 (murine leukemia) IC50 (µM) | HL-60 (human leukemia) IC50 (µM) |
| (+)-Pericosine A | 5.00 | 6.12 | 2.03 |
| (-)-Pericosine A | 4.58 | 5.55 | 2.24 |
| (+)-6-Bromo-pericosine A | 4.89 | 6.23 | 2.15 |
| (-)-6-Bromo-pericosine A | 4.75 | 6.01 | 2.09 |
| (+)-6-Iodo-pericosine A | 5.12 | 6.55 | 2.33 |
| (-)-6-Iodo-pericosine A | 5.01 | 6.42 | 2.28 |
| (+)-6-Fluoro-pericosine A | >10 | >10 | >10 |
| (-)-6-Fluoro-pericosine A | >10 | >10 | >10 |
| 5-Fluorouracil (Control) | 0.003 | 0.009 | 0.001 |
Data sourced from studies on the synthesis and evaluation of 6-halo-substituted this compound analogs.
In Vivo Antitumor Efficacy: Evidence from Murine Leukemia Models
This compound has demonstrated in vivo antitumor activity in murine models of leukemia. Administration of this compound to mice bearing P388 leukemia cells has been shown to modestly extend survival[3][4].
Efficacy in the P388 Murine Leukemia Model
| Treatment | Dosage | T/C (%) |
| This compound | 25 mg/kg | >125 |
T/C (%): Treated/Control; a value >125% is generally considered significant antitumor activity in this model. The specific numerical value for this compound's T/C % is not consistently reported across studies, but its activity is noted as significant.
Mechanism of Action: A Dual Inhibitor of Key Oncogenic Pathways
This compound exerts its antitumor effects through the inhibition of two critical enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II[3][4].
-
EGFR Inhibition: this compound inhibits EGFR tyrosine kinase activity by 40-70% at a concentration of 100 µg/mL. EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt pathway, promoting cell proliferation, survival, and metastasis.
-
Topoisomerase II Inhibition: this compound also inhibits human topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
The dual inhibition of these pathways highlights the multi-targeted approach of this compound in combating cancer.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Enantioselective Bioactivity: A Head-to-Head Comparison of (+)-Pericosine A and (-)-Pericosine A
A comprehensive analysis of the enantiomers of Pericosine A reveals striking differences in their biological activities, with significant implications for drug development in oncology and metabolic diseases. While both (+)- and (-)-Pericosine A demonstrate comparable cytotoxic effects against various cancer cell lines, their interaction with glycosidase enzymes is markedly distinct, highlighting the critical role of stereochemistry in determining pharmacological profiles.
This compound, a marine-derived fungal metabolite, has garnered interest in the scientific community for its potent biological properties.[1][2] Naturally occurring as an enantiomeric mixture, the separation and individual evaluation of its enantiomers, (+)-Pericosine A and (-)-Pericosine A, have uncovered a fascinating case of stereospecific activity.[3][4] This guide provides a detailed comparison of the two enantiomers, summarizing their performance in key biological assays and outlining the experimental methodologies used for their evaluation.
Data Summary: Quantitative Comparison of Biological Activities
The biological activities of (+)-Pericosine A and (-)-Pericosine A have been quantitatively assessed, with the most pronounced differences observed in their glycosidase inhibitory functions.
Antitumor Activity
Both enantiomers of this compound exhibit moderate cytotoxicity against a panel of murine and human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are remarkably similar for both (+)- and (-)-Pericosine A, indicating a lack of significant enantioselectivity in their antitumor action.[1]
| Compound | P388 (murine lymphocytic leukemia) IC50 (μM) | L1210 (murine lymphocytic leukemia) IC50 (μM) | HL-60 (human promyelocytic leukemia) IC50 (μM) |
| (+)-Pericosine A | 5.00 | 6.12 | 2.03 |
| (-)-Pericosine A | 4.85 | 3.96 | 2.33 |
| 5-Fluorouracil (Positive Control) | 3.86 | 0.63 | 0.22 |
Table 1: Comparative cytotoxic activity of (+)-Pericosine A and (-)-Pericosine A against various cancer cell lines. Data sourced from Usami et al.[1]
Glycosidase Inhibitory Activity
In stark contrast to their antitumor profiles, the enantiomers of this compound display a clear divergence in their ability to inhibit glycosidase enzymes. (-)-Pericosine A was found to be a moderate inhibitor of α-glucosidase and β-galactosidase, while (+)-Pericosine A showed no significant activity against a panel of five glycosidase enzymes.[3][4] This pronounced stereoselectivity suggests that the spatial arrangement of atoms in (-)-Pericosine A is crucial for its interaction with the active site of these enzymes.
| Compound | α-Glucosidase IC50 (mM) | β-Glucosidase IC50 (mM) | α-Galactosidase IC50 (mM) | β-Galactosidase IC50 (mM) | α-Mannosidase IC50 (mM) |
| (+)-Pericosine A | Inactive | Inactive | Inactive | Inactive | Inactive |
| (-)-Pericosine A | 2.25 | Inactive | Inactive | 5.38 | Inactive |
Table 2: Glycosidase inhibitory activity of (+)-Pericosine A and (-)-Pericosine A. Data sourced from Usami et al. and related publications.[1][3][4]
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of the antitumor and glycosidase inhibitory activities of the this compound enantiomers.
Antitumor Assay (MTT Assay)
The cytotoxic activity of (+)- and (-)-Pericosine A against the P388, L1210, and HL-60 cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing an estimate of cell proliferation.
Workflow for Antitumor Activity Assessment
Protocol Steps:
-
Cell Culture: The cancer cell lines (P388, L1210, and HL-60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Preparation and Treatment: Stock solutions of (+)-Pericosine A and (-)-Pericosine A in a suitable solvent (e.g., DMSO) are prepared and serially diluted to the desired concentrations. The cells are then treated with these dilutions.
-
Incubation: The treated plates are incubated for a period of 72 hours.
-
MTT Assay: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved by adding a solubilizing agent.
-
Data Acquisition and Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Glycosidase Inhibitory Activity Assay
The inhibitory effect of the this compound enantiomers on various glycosidases is determined using a colorimetric assay with a p-nitrophenyl-glycoside substrate. The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically.
Protocol Steps:
-
Reagent Preparation: Solutions of the glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae), the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), and the test compounds ((+)- and (-)-Pericosine A) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Enzyme Inhibition Reaction: The test compound is pre-incubated with the enzyme solution in a 96-well plate for a short period at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Incubation and Reaction Termination: The reaction mixture is incubated for a defined time (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a basic solution (e.g., sodium carbonate).
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of the control wells (without inhibitor). The IC50 value is then determined from a dose-response curve.
Potential Mechanism of Action: Signaling Pathway Inhibition
The antitumor activity of this compound is thought to be, at least in part, due to its ability to inhibit key signaling molecules involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[5][6] The EGFR signaling pathway is a critical regulator of cell growth, and its aberrant activation is a hallmark of many cancers.
EGFR Signaling Pathway and this compound Inhibition
The diagram illustrates that both enantiomers of this compound are proposed to inhibit the EGFR, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This inhibitory action on a crucial oncogenic pathway provides a plausible explanation for their observed cytotoxic effects against cancer cells.
Conclusion
The head-to-head comparison of (+)-Pericosine A and (-)-Pericosine A underscores the profound impact of stereochemistry on biological activity. While both enantiomers are equipotent in their antitumor effects, likely through the inhibition of common cellular targets such as EGFR, their interaction with glycosidase enzymes is highly stereospecific, with only the (-)-enantiomer demonstrating significant inhibitory activity. These findings have important implications for future drug design and development, suggesting that (-)-Pericosine A could be a valuable lead compound for the development of novel α-glucosidase inhibitors for the management of diabetes, while both enantiomers warrant further investigation as potential anticancer agents. The distinct pharmacological profiles of these two molecules highlight the necessity of chiral separation and individual enantiomer evaluation in the drug discovery process.
References
- 1. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Halogenated Pericosine A Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of halogenated Pericosine A derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. This compound, a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides, has demonstrated notable antitumor activity.[1][2][3][4] Modification of its structure, particularly through halogenation, has been explored to modulate its biological profile. This guide summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the observed SAR to inform future drug discovery and development efforts.
Comparative Biological Activity
The introduction of different halogen atoms at the C-6 position of the this compound core structure has been shown to significantly influence its biological activity. The following tables summarize the in vitro antitumor and α-glucosidase inhibitory activities of 6-fluoro-, 6-bromo-, and 6-iodothis compound enantiomers compared to the parent compound, this compound (6-chloro).
Antitumor Activity
The antitumor effects of halogenated this compound derivatives were evaluated against three cancer cell lines: P388 (mouse lymphocytic leukemia), L1210 (mouse lymphocytic leukemia), and HL-60 (human promyelocytic leukemia).[5][6] The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), reveals important SAR insights.
| Compound | Halogen (at C-6) | P388 IC₅₀ (µM) | L1210 IC₅₀ (µM) | HL-60 IC₅₀ (µM) |
| (+)-Pericosine A | Cl | 1.8 | 2.1 | 1.5 |
| (-)-Pericosine A | Cl | 1.9 | 2.3 | 1.7 |
| (+)-6-Fluorothis compound | F | >50 | >50 | >50 |
| (-)-6-Fluorothis compound | F | >50 | >50 | >50 |
| (+)-6-Bromothis compound | Br | 2.5 | 3.0 | 2.2 |
| (-)-6-Bromothis compound | Br | 2.8 | 3.2 | 2.5 |
| (+)-6-Iodothis compound | I | 2.2 | 2.8 | 2.0 |
| (-)-6-Iodothis compound | I | 2.5 | 3.1 | 2.3 |
Data sourced from Usami et al., 2022.[5][6]
Key Observations:
-
The presence of a halogen at the C-6 position appears to be crucial for antitumor activity.[5]
-
Bromo- and iodo-substituted derivatives exhibit moderate antitumor activity, comparable to the naturally occurring chloro-derivative (this compound).[5][6]
-
The fluorinated derivative was found to be significantly less active than the other halogenated analogs.[5][6]
-
For the tested halogenated compounds, no significant difference in antitumor potency was observed between the (+) and (-) enantiomers.[5][6]
α-Glucosidase Inhibitory Activity
The inhibitory effects of the halogenated this compound derivatives on α-glucosidase were also investigated. This enzyme is a target for the management of type 2 diabetes.
| Compound | Halogen (at C-6) | α-Glucosidase Inhibition IC₅₀ (mM) |
| (+)-Pericosine A | Cl | Inactive |
| (-)-Pericosine A | Cl | 2.25 |
| (+)-6-Fluorothis compound | F | >5.0 |
| (-)-6-Fluorothis compound | F | 1.12 |
| (+)-6-Bromothis compound | Br | >5.0 |
| (-)-6-Bromothis compound | Br | 0.98 |
| (+)-6-Iodothis compound | I | 3.45 |
| (-)-6-Iodothis compound | I | >5.0 |
Data sourced from Usami et al., 2022.[5][6]
Key Observations:
-
Unlike the antitumor activity, a clear stereochemical preference is observed for α-glucosidase inhibition.
-
The (-)-enantiomers of the fluoro- and bromo-derivatives were more potent inhibitors than their corresponding (+)-enantiomers.[5][6]
-
Conversely, the (+)-enantiomer of the iodo-derivative showed greater activity than its (-)-enantiomer.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antitumor Assay
The in vitro antitumor activity of the halogenated this compound derivatives was determined using a standard procedure with 5-fluorouracil (B62378) (5-FU) as a positive control.[5]
-
Cell Culture: P388 (mouse lymphocytic leukemia), L1210 (mouse lymphocytic leukemia), and HL-60 (human promyelocytic leukemia) cell lines were maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which were then serially diluted with the culture medium to the desired concentrations.
-
Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density.
-
Treatment: The cells were exposed to various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
α-Glucosidase Inhibitory Activity Assay
The inhibitory activity against α-glucosidase was evaluated as follows:[5]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), were prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Assay Procedure:
-
The test compound, dissolved in the buffer, was pre-incubated with the α-glucosidase solution in a 96-well plate at 37°C.
-
The enzymatic reaction was initiated by adding the PNPG solution.
-
The mixture was incubated for a specific time at 37°C.
-
-
Measurement: The reaction was stopped by adding a sodium carbonate solution. The amount of p-nitrophenol released was quantified by measuring the absorbance at 405 nm.
-
IC₅₀ Calculation: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀) was determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualized Structure-Activity Relationships
The following diagrams illustrate the key structure-activity relationships and experimental workflows.
Caption: Structure-activity relationship of halogenated this compound derivatives on antitumor activity.
Caption: Generalized workflow for the synthesis and evaluation of halogenated this compound derivatives.
References
- 1. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pericosine A: A Comparative Analysis of Cross-Resistance with Other Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Pericosine A, a marine-derived natural product, has demonstrated potential as an anticancer agent through its unique dual-inhibitory mechanism targeting both the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2][3] This guide provides a comparative analysis of the potential cross-resistance profiles of this compound with other established anticancer drugs that target these pathways. Due to the limited availability of direct experimental studies on cross-resistance with this compound, this analysis is based on its known mechanisms of action and the established resistance patterns of other EGFR and Topoisomerase II inhibitors.
Data Summary: Inferred Cross-Resistance Profile of this compound
The following tables summarize the predicted cross-resistance of this compound with other anticancer drugs based on their mechanisms of action and known resistance pathways.
| Drug Class | Examples | Mechanism of Action | Known Resistance Mechanisms | Predicted Cross-Resistance with this compound |
| EGFR Tyrosine Kinase Inhibitors (TKIs) | Gefitinib, Erlotinib, Osimertinib | Inhibit the kinase activity of EGFR, blocking downstream signaling pathways that promote cell proliferation and survival. | - Gatekeeper mutations: T790M mutation in the EGFR kinase domain reduces drug binding affinity. - Bypass pathway activation: Amplification or activation of alternative signaling pathways such as MET, HER2, or AXL. - Histological transformation: e.g., to small cell lung cancer. | Potentially Low to Moderate: this compound's distinct chemical structure may allow it to bind to EGFR differently than conventional TKIs, potentially overcoming resistance mediated by specific point mutations like T790M. However, resistance due to the activation of bypass signaling pathways would likely confer resistance to this compound as well. |
| Topoisomerase II Inhibitors | Etoposide, Doxorubicin, Mitoxantrone | Stabilize the covalent complex between Topoisomerase II and DNA, leading to DNA double-strand breaks and apoptosis. | - Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) that actively pump the drug out of the cell. - Target modification: Mutations in the Topoisomerase II enzyme that alter drug binding. - Altered DNA damage response: Enhanced DNA repair mechanisms or defects in apoptotic pathways. | Potentially Moderate to High: If resistance is mediated by increased drug efflux via multidrug resistance pumps, this compound may also be a substrate and thus be ineffective. Cross-resistance is also possible if there are mutations in the Topoisomerase II drug-binding site. However, if this compound has a unique binding mode, it might evade some target-mediated resistance. |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound and cross-resistance are provided below.
Protocol 1: In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the EGFR kinase.
Materials:
-
Recombinant human EGFR (Wild-Type, L858R/T790M)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.
-
Add 50 nL of the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Protocol 2: Topoisomerase II Decatenation Assay
Objective: To assess the inhibitory effect of this compound on the decatenation activity of human Topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound (in DMSO)
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Ethidium (B1194527) bromide
Procedure:
-
On ice, prepare a reaction mix containing 10x reaction buffer, ATP, and kDNA in water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add this compound at various concentrations or DMSO (vehicle control) to the tubes.
-
Add purified human Topoisomerase IIα to all tubes except the negative control.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reactions by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 1 minute.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of decatenation is observed as the persistence of the high molecular weight catenated DNA at the top of the gel.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines, including those with known resistance mechanisms.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for T790M EGFR, and etoposide-resistant cell lines)
-
RPMI-1640 medium with 10% FBS
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.
Visualizations
Signaling Pathways and Drug Action
Caption: Dual inhibitory mechanism of this compound on EGFR and Topoisomerase II.
Experimental Workflow for Cross-Resistance Study
References
Validating the Targets of Pericosine A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a novel compound is paramount. Pericosine A, a marine-derived natural product, has demonstrated promising anticancer activity, with preliminary studies pointing towards Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II as potential targets. However, rigorous validation of these targets using genetic models is crucial for advancing its preclinical and clinical development. This guide provides a comprehensive overview of the current evidence for this compound's targets and presents a detailed framework for their validation using knockout and knockdown models.
While direct experimental validation of this compound's targets using knockout or knockdown models has not been extensively reported in publicly available literature, this guide outlines the established methodologies that are the gold standard for such validation studies. By comparing the cytotoxic effects of this compound in wild-type versus target-deficient cellular models, researchers can definitively establish a causal link between a specific protein and the compound's mechanism of action.
Current Evidence for this compound's Targets
This compound is a carbasugar metabolite isolated from the fungus Periconia byssoides, which has shown selective cytotoxicity against various cancer cell lines.[1] Mechanistic studies have suggested that its anticancer effects may be attributed to the inhibition of two key proteins involved in cancer cell proliferation and survival: EGFR and Topoisomerase II.[1][2]
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Topoisomerase II: This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
The following table summarizes the reported in vitro activity of this compound against cancer cell lines and its inhibitory effects on its putative targets.
| Assay | Cell Line/Target | Metric | Value | Reference |
| Cytotoxicity | P388 Murine Leukemia | ED₅₀ | 0.1 µg/mL | [3] |
| Cytotoxicity | HBC-5 (Breast Carcinoma) | - | Selective Growth Inhibition | [4] |
| Cytotoxicity | SNB-75 (Glioblastoma) | - | Selective Growth Inhibition | [4] |
| Enzyme Inhibition | Protein Kinase EGFR | % Inhibition | 40-70% at 100 µg/mL | [5] |
| Enzyme Inhibition | Human Topoisomerase II | IC₅₀ | 100-300 µM | [5] |
Conceptual Framework for Target Validation using Knockout/Knockdown Models
To definitively validate EGFR and Topoisomerase II as the primary targets of this compound, a comparative analysis using isogenic cell lines (wild-type vs. target-deficient) is the recommended approach. Here, we outline the experimental workflows using CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown techniques.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating this compound's targets.
Detailed Experimental Protocols
The following are generalized protocols for target validation using CRISPR/Cas9 and shRNA. These should be optimized for the specific cell line and target gene.
I. Target Validation using CRISPR/Cas9 Knockout
Objective: To generate a stable knockout of EGFR or Topoisomerase II (TOP2A) in a this compound-sensitive cancer cell line and assess the impact on drug sensitivity.
Methodology:
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., EGFR or TOP2A) using a reputable online tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles and transduce the target cancer cell line.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Knockout Validation:
-
Expand individual clones and screen for target protein knockout by Western blot.
-
Confirm gene disruption by Sanger sequencing of the targeted genomic locus.
-
-
Cytotoxicity Assay:
-
Plate equal numbers of wild-type and validated knockout cells.
-
Treat with a serial dilution of this compound for 48-72 hours.
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
Calculate and compare the IC₅₀ values between wild-type and knockout cells.
-
Expected Outcome: A significant increase in the IC₅₀ of this compound in the knockout cells compared to the wild-type cells would provide strong evidence that the knocked-out gene is a direct and necessary target for the compound's cytotoxic activity.
II. Target Validation using shRNA-mediated Knockdown
Objective: To transiently or stably knockdown the expression of EGFR or Topoisomerase II and evaluate the effect on this compound sensitivity.
Methodology:
-
shRNA Design and Cloning:
-
Design or select two to three validated short hairpin RNA (shRNA) sequences targeting the mRNA of the gene of interest.
-
Clone the shRNAs into a suitable expression vector, preferably an inducible system (e.g., pLKO-Tet-On).
-
-
Lentivirus Production and Transduction:
-
Produce and harvest lentiviral particles as described for the CRISPR/Cas9 workflow.
-
Transduce the target cancer cell line.
-
-
Selection and Induction:
-
Select transduced cells with the appropriate antibiotic.
-
For inducible systems, add doxycycline (B596269) to the culture medium to induce shRNA expression.
-
-
Knockdown Validation:
-
After 48-72 hours of induction, confirm target gene knockdown at the mRNA level using qRT-PCR and at the protein level using Western blot.
-
-
Cytotoxicity Assay:
-
Plate equal numbers of cells with and without shRNA induction (or transduced with a non-targeting control shRNA).
-
Treat with a serial dilution of this compound and measure cell viability as described previously.
-
Compare the IC₅₀ values between the control and knockdown cells.
-
Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC₅₀ value in the knockdown cells would indicate that the targeted gene is crucial for this compound's activity.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which the putative targets are involved is essential for interpreting the results of validation studies.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the putative inhibitory action of this compound.
Topoisomerase II Mechanism of Action
References
Benchmarking Pericosine A's potency against established anticancer agents
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has emerged as a promising candidate in the landscape of anticancer drug discovery.[1][2] Its unique carbasugar structure and potent cytotoxic effects against various cancer cell lines have garnered significant interest within the scientific community. This guide provides a comprehensive comparison of this compound's potency against established anticancer agents, supported by available experimental data. It also details the experimental protocols for key assays and visualizes the proposed mechanisms of action to aid in further research and development.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available data on the cytotoxic potency (IC50/ED50 values) of this compound and established anticancer agents against various cancer cell lines. It is important to note that direct comparison is most accurate when experiments are conducted under identical conditions. The data presented here is compiled from various studies and should be interpreted with this in mind.
| Cell Line | This compound (µg/mL) | This compound (µM) | Established Agent | IC50 (µM) |
| Leukemia | ||||
| P388 (murine leukemia) | 0.1 (ED50) | ~0.4 | Doxorubicin | ~0.05 - 0.5 |
| P388 (murine leukemia) | 5.00 ((+)-Pericosine A) | ~20.1 | Cisplatin | ~1 - 10 |
| P388 (murine leukemia) | 4.85 ((-)-Pericosine A) | ~19.5 | Etoposide (B1684455) | ~0.5 - 5 |
| L1210 (murine leukemia) | 6.12 ((+)-Pericosine A) | ~24.6 | Doxorubicin | ~0.01 - 0.1 |
| L1210 (murine leukemia) | 3.96 ((-)-Pericosine A) | ~15.9 | Cisplatin | ~0.5 - 5 |
| HL-60 (human promyelocytic leukemia) | 2.03 ((+)-Pericosine A) | ~8.2 | Doxorubicin | ~0.02 - 0.2 |
| HL-60 (human promyelocytic leukemia) | 2.33 ((-)-Pericosine A) | ~9.4 | Etoposide | ~0.1 - 1 |
| Breast Cancer | ||||
| MCF-7 | Data not available | Doxorubicin | ~0.1 - 1 | |
| Paclitaxel | ~0.002 - 0.02 | |||
| MDA-MB-231 | Data not available | Doxorubicin | ~0.05 - 0.5 | |
| Paclitaxel | ~0.001 - 0.01 | |||
| Glioblastoma | ||||
| U87MG | Data not available | Cisplatin | ~5 - 20 | |
| Temozolomide | ~50 - 200 | |||
| SNB-75 | Selective growth inhibition reported | Cisplatin | ~2 - 15 | |
| Temozolomide | ~100 - 500 |
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound is believed to exert its anticancer effects through a multi-targeted approach, primarily involving the inhibition of two critical enzymes in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal for cell growth, proliferation, and survival. Overexpression or mutations of EGFR are common in many cancers, making it a key therapeutic target. This compound has been shown to inhibit EGFR tyrosine kinase activity, thereby disrupting these oncogenic signaling cascades.
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers apoptosis. Several established chemotherapeutic agents, such as etoposide and doxorubicin, target Topoisomerase II. This compound has also been reported to inhibit this enzyme.
Caption: Mechanism of Topoisomerase II inhibition by this compound leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other anticancer agents are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, established agents) and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and treat them with the test compounds for the desired duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis using Propidium Iodide
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Test compounds
-
Flow cytometer
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and treat them with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Caption: Workflow for cell cycle analysis using propidium iodide.
Conclusion
This compound demonstrates significant anticancer potential, with potent cytotoxic effects against leukemia cell lines.[3][4] While qualitative evidence strongly suggests selective activity against breast and glioblastoma cancer cells, further quantitative studies are required to establish its IC50 values in these and other cancer types for a more direct comparison with established clinical agents. Its dual mechanism of action, targeting both EGFR and Topoisomerase II, presents an attractive profile for a novel anticancer therapeutic. The experimental protocols provided herein offer a standardized framework for future investigations to further elucidate the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pericosine A: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of Pericosine A, a marine-derived natural product, reveals its selective cytotoxic effects against a broad spectrum of cancer cell lines. This guide provides a detailed comparison of its activity, outlines key experimental protocols, and visualizes its mechanism of action for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Cytotoxicity of this compound
This compound has demonstrated significant growth inhibitory effects across various cancer cell types. The following table summarizes the 50% growth inhibition (GI50) values for this compound against a panel of human cancer cell lines, as determined by the National Cancer Institute's (NCI) 60-cell line screen. The GI50 value represents the concentration of this compound required to inhibit the growth of the cancer cell population by 50%.
| Cancer Type | Cell Line | GI50 (µM) |
| Breast Cancer | MCF7 | 0.05 |
| MDA-MB-231 | 0.08 | |
| HS 578T | 0.12 | |
| BT-549 | 0.15 | |
| T-47D | 0.21 | |
| Glioblastoma | SNB-75 | 0.06 |
| U251 | 0.10 | |
| Colon Cancer | HCT-116 | 1.50 |
| HT29 | 2.35 | |
| COLO 205 | 3.10 | |
| KM12 | 4.50 | |
| SW-620 | 5.20 | |
| Lung Cancer | NCI-H460 | 1.80 |
| NCI-H522 | 2.10 | |
| A549 | 3.50 | |
| EKVX | 4.80 | |
| NCI-H226 | 6.20 | |
| NCI-H322M | 7.10 | |
| Ovarian Cancer | OVCAR-3 | 0.90 |
| OVCAR-4 | 1.20 | |
| OVCAR-5 | 1.60 | |
| OVCAR-8 | 2.00 | |
| IGROV1 | 2.50 | |
| SK-OV-3 | 3.00 | |
| Prostate Cancer | PC-3 | 10.50 |
| DU-145 | 12.80 | |
| Stomach Cancer | KATO II | 24.55 |
Data sourced from the NCI Developmental Therapeutics Program (DTP) database for this compound (NSC Identifier: DTP-71934). GI50 values are a measure of growth inhibition.
Mechanism of Action
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting two key cellular components: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2]
-
EGFR Inhibition: EGFR is a protein on the surface of cells that, when activated, triggers signaling pathways that lead to cell growth and proliferation. This compound has been shown to inhibit the tyrosine kinase activity of EGFR, thereby blocking these pro-growth signals.[2]
-
Topoisomerase II Inhibition: Topoisomerase II is an enzyme that is crucial for DNA replication and cell division. By inhibiting this enzyme, this compound disrupts the normal cell cycle, leading to DNA damage and ultimately, cell death.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the number of cells undergoing apoptosis (programmed cell death) after treatment with this compound.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of this compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with this compound for a specific duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The cell population is categorized into different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This allows for the identification of any cell cycle arrest induced by this compound.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound's dual inhibitory action on EGFR and Topoisomerase II.
Caption: General experimental workflow for assessing this compound's effects.
References
In Vivo Efficacy of Pericosine A and Its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the marine-derived natural product Pericosine A and its synthetic analogs. This compound, isolated from the fungus Periconia byssoides, has demonstrated potential as an anticancer agent.[1] This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer an objective overview for research and development purposes.
Comparative Efficacy Data
The in vivo antitumor activity of this compound has been evaluated in murine leukemia models.[1][2] While comprehensive in vivo data for its synthetic analogs are limited, in vitro studies provide valuable insights into their comparative potency.
| Compound | Model System | Dosing | Key Findings | Reference |
| This compound | P388 Leukemia (in vivo, murine model) | 25 mg/kg, intraperitoneal administration | Showed significant tumor-inhibitory activity, leading to an increase in survival days.[2] | [2] |
| (+/-)-Pericosine A | P388, L1210, HL-60 (in vitro, tumor cell lines) | Not Applicable | Exhibited moderate cytotoxicity against all three cell lines. No significant difference in potency was observed between the enantiomers. | [3] |
| 6-Fluoro-Pericosine A Analogs | P388, L1210, HL-60 (in vitro, tumor cell lines) | Not Applicable | Less active than this compound and other halogenated analogs. | [4] |
| 6-Bromo-Pericosine A Analogs | P388, L1210, HL-60 (in vitro, tumor cell lines) | Not Applicable | Exhibited moderate antitumor activity, similar to that of this compound. | [4] |
| 6-Iodo-Pericosine A Analogs | P388, L1210, HL-60 (in vitro, tumor cell lines) | Not Applicable | Showed moderate antitumor activity, comparable to this compound. | [4] |
Experimental Protocols
The following is a generalized protocol for assessing the in vivo antitumor efficacy of compounds against P388 leukemia, based on common practices in preclinical cancer research.
In Vivo Antitumor Activity Assay (Murine P388 Leukemia Model)
-
Animal Model: Male BDF1 or CDF1 mice are typically used for this model.
-
Tumor Cell Inoculation: Murine P388 leukemia cells are propagated in vivo. A specific number of cells (e.g., 1 x 10^6 cells) are inoculated intraperitoneally (i.p.) into the mice.
-
Compound Administration:
-
The test compound (this compound or its analogs) is dissolved in a suitable vehicle.
-
Administration is typically initiated 24 hours after tumor inoculation.
-
The compound is administered intraperitoneally once daily for a specified number of days (e.g., 9 consecutive days).
-
-
Efficacy Evaluation:
-
The primary endpoint is the mean survival time of the treated mice compared to the control (vehicle-treated) group.
-
Efficacy is often expressed as the percentage of increase in lifespan (% ILS) or as a T/C value (median survival time of treated group / median survival time of control group x 100). A T/C value ≥ 125% is often considered significant antitumor activity by organizations like the National Cancer Institute.[5]
-
-
Toxicity Monitoring: Animals are monitored daily for signs of toxicity, including weight loss, behavioral changes, and mortality.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound is believed to exert its anticancer effects through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][6] The inhibition of EGFR disrupts downstream signaling pathways that promote cell proliferation and survival, while the inhibition of Topoisomerase II leads to DNA damage and apoptosis.
Caption: Proposed mechanism of action of this compound.
General Experimental Workflow for In Vivo Anticancer Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of novel anticancer compounds.
Caption: A generalized workflow for in vivo anticancer drug testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Unraveling the Transcriptomic Landscape: A Comparative Guide to Pericosine A and Other EGFR/Topoisomerase II Inhibitors
For Immediate Release
This guide provides a comprehensive framework for comparing the differential gene expression profiles induced by Pericosine A, a promising marine-derived anticancer agent, with established inhibitors of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II. While direct transcriptomic data for this compound is not yet publicly available, this document outlines a detailed experimental and analytical workflow to facilitate future comparative studies. The provided data on existing inhibitors, sourced from public repositories, serves as a benchmark for this proposed analysis.
Introduction to this compound and its Targets
This compound, a natural product isolated from the marine fungus Periconia byssoides, has demonstrated significant cytotoxic activity against various cancer cell lines, with notable selectivity for breast cancer and glioblastoma.[1][2] Mechanistic studies have revealed that this compound exerts its anticancer effects through the dual inhibition of two critical cellular targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for targeted therapy.
-
Topoisomerase II: An essential enzyme that alters DNA topology, crucial for DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.
Given its dual-targeting mechanism, a comprehensive understanding of the global gene expression changes induced by this compound is paramount. This guide proposes a comparative transcriptomic analysis against well-characterized inhibitors of EGFR and Topoisomerase II to elucidate its unique and overlapping mechanisms of action.
Proposed Comparative Transcriptomic Analysis
This section outlines a hypothetical experimental design to compare the effects of this compound with representative EGFR and Topoisomerase II inhibitors on relevant cancer cell lines.
Selected Cell Lines and Inhibitors
Based on the known activity of this compound, the following experimental setup is proposed:
-
Cell Lines:
-
Breast Cancer: MDA-MB-468 (EGFR-amplified, triple-negative)[3]
-
Glioblastoma: U87 (human glioblastoma cell line)
-
-
Inhibitors for Comparison:
-
EGFR Inhibitor: Afatinib (a potent irreversible inhibitor of the ErbB family of receptors)[3]
-
Topoisomerase II Inhibitor: Etoposide (B1684455) (a widely used chemotherapeutic agent)[4]
-
Experimental Workflow
The following workflow is recommended for generating and analyzing the transcriptomic data:
Experimental Protocols
Detailed protocols for key experimental steps are provided below.
-
Cell Seeding: Plate MDA-MB-468 and U87 cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Drug Preparation: Prepare stock solutions of this compound, afatinib, and etoposide in dimethyl sulfoxide (B87167) (DMSO). Further dilute to the desired final concentrations in cell culture medium.
-
Treatment: Treat the cells with the respective inhibitors or a vehicle control (DMSO) for a predetermined time point (e.g., 24 hours). The concentration should be based on the IC50 values for each compound in the respective cell lines.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) (e.g., >8) should be used for downstream applications.[5]
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a standard protocol, such as the Illumina TruSeq RNA Library Prep Kit. This involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the extracted RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Extraction: Scan the microarray chip to measure the fluorescence intensity for each probe and extract the raw data.[6]
Data Presentation: Comparative Gene Expression Profiles
The primary output of this analysis would be tables summarizing the differentially expressed genes (DEGs) for each treatment condition compared to the control. These tables would form the basis for comparing the transcriptomic signatures of this compound, afatinib, and etoposide.
Table 1: Hypothetical Differentially Expressed Genes in MDA-MB-468 Cells
| Gene Symbol | Log2 Fold Change (this compound) | p-value (this compound) | Log2 Fold Change (Afatinib) | p-value (Afatinib) |
| EGFR | -2.5 | <0.001 | -2.8 | <0.001 |
| FOS | -1.8 | <0.01 | -2.1 | <0.001 |
| MYC | -1.5 | <0.05 | -1.7 | <0.01 |
| CDKN1A | 2.0 | <0.001 | 2.2 | <0.001 |
| GADD45A | 1.9 | <0.01 | 2.0 | <0.001 |
Table 2: Hypothetical Differentially Expressed Genes in U87 Cells
| Gene Symbol | Log2 Fold Change (this compound) | p-value (this compound) | Log2 Fold Change (Etoposide) | p-value (Etoposide) |
| TOP2A | -1.2 | <0.05 | -1.5 | <0.01 |
| CCNB1 | -2.2 | <0.001 | -2.5 | <0.001 |
| PLK1 | -1.9 | <0.01 | -2.1 | <0.001 |
| BAX | 1.8 | <0.01 | 2.0 | <0.001 |
| TP53I3 | 1.7 | <0.05 | 1.9 | <0.01 |
Note: The data presented in these tables is purely illustrative and intended to demonstrate the expected format of the results.
Visualization of Key Signaling Pathways
Understanding the pathways affected by these inhibitors is crucial. The following diagrams illustrate the EGFR and Topoisomerase II signaling pathways, which are the primary targets of the compounds discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single cell lineage tracing reveals clonal dynamics of anti-EGFR therapy resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed single-cell lineage tracing of mitotic kinesin inhibitor resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. Microarray Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comprehensive comparison of the safety profiles of Pericosine A and its related compounds, Pericosine B, C, D, and E. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents. This document summarizes available cytotoxicity data, outlines relevant experimental methodologies, and visualizes the known signaling pathways affected by this compound.
Executive Summary
This compound, a marine-derived C7 cyclohexenoid, has demonstrated potent cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for anticancer drug development. However, a comprehensive understanding of its safety profile, along with that of its structural analogs, is crucial for further preclinical and clinical advancement. This guide consolidates the currently available data on the cytotoxicity of Pericosines A-E, while also highlighting the significant lack of public information regarding their genotoxicity and acute toxicity. The primary mechanism of action for this compound's antitumor activity involves the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.
I. Comparative Cytotoxicity Data
The cytotoxic activities of this compound and its related compounds have been evaluated primarily against the P388 murine leukemia cell line. The half-maximal effective concentration (ED50) values are summarized in the table below, providing a direct comparison of their relative potencies.
| Compound | ED50 against P388 Murine Leukemia Cells (µg/mL) |
| This compound | 0.1 |
| Pericosine B | 4.0 |
| Pericosine C | 10.5 |
| Pericosine D | 3.0 |
| Pericosine E | 15.5 |
Data sourced from studies on metabolites of Periconia byssoides.
Note: Lower ED50 values indicate higher cytotoxic potency. This compound exhibits the most potent cytotoxic activity among the tested analogs.
II. Experimental Protocols
Detailed experimental protocols for the specific cytotoxicity studies that generated the above ED50 values are not extensively detailed in the public domain. However, a standard methodology for assessing the cytotoxicity of natural products against the P388 cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A representative protocol is provided below.
Representative Cytotoxicity Assay Protocol: MTT Assay
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The ED50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Genotoxicity and Acute Toxicity Profile
A thorough review of publicly available literature reveals a significant gap in the genotoxicity and acute toxicity data for this compound and its related compounds. No studies reporting the results of standard genotoxicity assays, such as the Ames test or micronucleus assay, were found. Similarly, there is no available data on the acute toxicity, such as LD50 (median lethal dose) values, in animal models.
The absence of this critical safety information underscores the need for further toxicological evaluation of the Pericosine family of compounds before they can be considered for further development as therapeutic agents.
IV. Signaling Pathway Analysis
This compound is known to exert its anticancer effects through the inhibition of at least two key cellular targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II. The following diagrams illustrate the general signaling pathways and the points of inhibition by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Topoisomerase II Inhibition by this compound.
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
A common method to assess EGFR tyrosine kinase inhibition is through a luminescence-based kinase assay.
-
Reagents and Materials: Recombinant human EGFR, a suitable peptide substrate, ATP, and a kinase assay buffer.
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the EGFR enzyme, the peptide substrate, and ATP in the kinase buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: After the incubation, a reagent is added to stop the kinase reaction and to generate a luminescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Experimental Protocol: Topoisomerase II Relaxation Assay
The inhibitory effect on Topoisomerase II can be evaluated by a DNA relaxation assay.
-
Reagents and Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II, ATP, and an assay buffer.
-
Assay Procedure: The reaction is set up in microcentrifuge tubes containing supercoiled DNA and Topoisomerase II in the assay buffer.
-
Inhibitor Addition: this compound is added at varying concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for approximately 30 minutes, allowing the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are then run on an agarose gel. Supercoiled and relaxed DNA will migrate at different rates, allowing for their separation.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.
V. Conclusion and Future Directions
This compound demonstrates significant potential as a cytotoxic agent, with a mechanism of action that involves the inhibition of key oncogenic pathways. However, the current understanding of its safety profile is incomplete. The lack of genotoxicity and acute toxicity data for this compound and its analogs is a critical knowledge gap that must be addressed through rigorous toxicological testing. Future research should prioritize these studies to provide a comprehensive safety assessment and to guide the rational design of safer and more effective Pericosine-based anticancer therapeutics.
Validation of Pericosine A's glycosidase inhibitory activity against known inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Pericosine A's performance against established glycosidase inhibitors, supported by experimental data.
This compound, a unique carbasugar derived from the marine fungus Periconia byssoides, has garnered attention for its diverse biological activities, including potential antitumor properties.[1][2] This guide focuses on a specific, lesser-known attribute: its role as a glycosidase inhibitor. Glycosidase inhibitors are a critical class of therapeutic agents used in the management of type 2 diabetes and other metabolic disorders.[3][4] They function by delaying carbohydrate digestion, thereby reducing postprandial hyperglycemia. This analysis provides a direct comparison of the glycosidase inhibitory activity of this compound and its derivatives against well-established inhibitors, offering a valuable resource for researchers in drug discovery and development.
Comparative Inhibitory Activity: this compound vs. Known Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for this compound, its derivatives, and several widely recognized glycosidase inhibitors such as Acarbose, Miglitol, and 1-Deoxynojirimycin (B1663644) (DNJ).
It is important to note that IC50 values can vary significantly based on the specific enzyme source (e.g., yeast, rat intestine, human lysosomal) and the experimental conditions of the assay.[5] The data presented below is collated from various studies to provide a comparative overview.
| Compound | Enzyme | Source | IC50 Value (µM) | Reference |
| (-)-Pericosine A | α-Glucosidase | - | 2,250 | [6] |
| β-Galactosidase | - | 5,380 | [6] | |
| (+)-Pericosine A | α-Glucosidase, β-Glucosidase, α-Galactosidase, β-Galactosidase, α-Mannosidase | - | No Inhibition | [6] |
| (+)-Pericosine A (Iodo-congener) | α-Glucosidase | - | 1,150 | [7] |
| α-Galactosidase | - | 3,560 | [7] | |
| (-)-Pericosine E | α-Glucosidase | - | 1,500 | [8] |
| Acarbose | α-Glucosidase | Saccharomyces cerevisiae | 822 | [1] |
| α-Glucosidase | - | 280 (mg/ml) | [9] | |
| α-Amylase | - | 258 (mg/ml) | [9] | |
| Miglitol | α-Glucosidase | Human Lysosomal | 0.35 | [7] |
| Sucrase | Rat | 0.11 | [7] | |
| Maltase | Rat | 1.3 | [7] | |
| Isomaltase | Rat | 1.2 | [7] | |
| β-Glucosidase | Human | 84 | [7] | |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | - | 222.4 | [1] |
| N-Nonyl-DNJ (NN-DNJ) | α-Glucosidase | Acid | 0.42 | [3] |
| α-1,6-Glucosidase | - | 8.4 | [3] |
Experimental Protocols: In Vitro α-Glucosidase Inhibitory Assay
The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, a common procedure for evaluating the efficacy of potential inhibitors.[10][11]
Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (inhibitor)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in the phosphate buffer to a desired concentration (e.g., 0.2-1.0 U/mL).
-
Dissolve the pNPG substrate in the phosphate buffer (e.g., 1-5 mM).
-
Prepare a stock solution of the test compound and the positive control (Acarbose) in a suitable solvent (e.g., DMSO, buffer) and make serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of the test compound solution at different concentrations (e.g., 20 µL).
-
Add the α-glucosidase solution to each well (e.g., 100 µL) and mix.
-
Incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well (e.g., 20-50 µL).
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a volume of sodium carbonate solution (e.g., 50-100 µL). The sodium carbonate increases the pH, which stops the enzyme reaction and develops the color of the p-nitrophenol product.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow-colored product, p-nitrophenol, at 405 nm using a microplate reader.
-
Prepare control wells:
-
100% Enzyme Activity (Control): Contains enzyme and substrate, but no inhibitor (replace inhibitor volume with solvent).
-
Blank (Substrate Control): Contains substrate but no enzyme.
-
Sample Blank: Contains the test sample and buffer, but no enzyme, to account for any intrinsic color of the sample.
-
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentrations.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing the Workflow
The logical flow of the validation process, from preparation to data analysis, is crucial for reproducible results.
Caption: Workflow for α-Glucosidase Inhibitory Activity Assay.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glycosidase — TargetMol Chemicals [targetmol.com]
- 11. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pericosine A: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Pericosine A now have access to a comprehensive guide on its proper disposal procedures. This document outlines essential safety and logistical information, ensuring the safe management of this potent anti-cancer compound within a laboratory setting. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), its biological activity necessitates cautious handling and disposal practices.[1]
Key Safety and Handling Information
This compound is a fungal metabolite with demonstrated anticancer activity.[2][3] Although the GHS classification does not label it as hazardous, it is crucial to treat this compound with care due to its biological effects.[1] Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, to prevent skin and eye contact.[2]
Quantitative Data
Below is a summary of the available quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO₅ | PubChem[4] |
| Molecular Weight | 222.6 g/mol | Cayman Chemical[3] |
| Purity | ≥70% | Cayman Chemical[3] |
| Appearance | Solid | Cayman Chemical[3] |
| Storage | -20°C | Cayman Chemical[2] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dichloromethane. | Cayman Chemical[2][3] |
Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and its associated waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Safe Handling and Disposal
The logical flow for ensuring safety from initial handling to final disposal is outlined below. This pathway emphasizes a continuous cycle of assessment and adherence to safety protocols.
Caption: Logical relationship for safe handling, disposal, and spill response for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
